Technical Documentation Center

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

Core Science & Biosynthesis

Foundational

The Emerging Therapeutic Landscape of 8-Methoxy-Tetrahydroquinoline Derivatives: A Technical Guide for Drug Discovery

Abstract The 8-methoxy-tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth explora...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-methoxy-tetrahydroquinoline scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of its derivatives, with a focus on their applications in neurodegenerative diseases, oncology, and infectious diseases. We will dissect the underlying mechanisms of action, provide detailed protocols for key validation assays, and present a framework for the rational design and synthesis of novel therapeutic agents based on this versatile chemical core. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of innovative therapies for complex human diseases.

Introduction: The 8-Methoxy-Tetrahydroquinoline Core - A Privileged Scaffold

The tetrahydroquinoline (THQ) ring system is a recurring motif in numerous natural products and synthetic bioactive molecules, prized for its three-dimensional structure and tunable electronic properties. The introduction of a methoxy group at the 8-position significantly influences the molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability, often enhancing its drug-like properties. This strategic substitution has given rise to a class of derivatives with compelling therapeutic profiles across a spectrum of diseases. This guide will navigate the synthesis, biological evaluation, and mechanistic underpinnings of 8-methoxy-tetrahydroquinoline derivatives, offering field-proven insights for their advancement as clinical candidates.

Synthetic Strategies: Accessing the 8-Methoxy-Tetrahydroquinoline Scaffold

The efficient synthesis of the 8-methoxy-tetrahydroquinoline core and its analogues is paramount for extensive structure-activity relationship (SAR) studies. While various synthetic routes exist for tetrahydroquinolines, two prominent methods are catalytic hydrogenation of the corresponding quinoline and the Povarov reaction.[1][2]

Catalytic Hydrogenation

A straightforward and high-yielding approach involves the reduction of a pre-functionalized 8-methoxyquinoline. This method is particularly useful for generating racemic mixtures of the target compounds, which can subsequently be resolved into their constituent enantiomers if chiral activity is desired.

Experimental Protocol: Synthesis of Racemic 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline [1]

  • Reaction Setup: In a suitable pressure vessel, dissolve 8-methoxy-2-methylquinoline in a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a ruthenium-based catalyst, for example, [Ru(p-cymene)Cl2]2/I2.[1]

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm) and stir the reaction mixture at a specified temperature (e.g., 50°C) for a designated time (e.g., 12-24 hours), or until hydrogen uptake ceases.

  • Work-up: After cooling to room temperature and carefully releasing the pressure, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.

Causality of Experimental Choices: The choice of a ruthenium catalyst is based on its high efficiency and selectivity in the hydrogenation of the heterocyclic ring over the benzene ring. The reaction conditions (pressure, temperature, and solvent) are optimized to ensure complete conversion while minimizing side reactions.

Povarov Reaction

The Povarov reaction is a powerful multicomponent reaction that allows for the convergent synthesis of highly functionalized tetrahydroquinolines.[3][4] This [4+2] cycloaddition reaction typically involves an aniline, an aldehyde, and an electron-rich alkene, often catalyzed by a Lewis or Brønsted acid.[2][5]

Conceptual Workflow: Povarov Reaction for Tetrahydroquinoline Synthesis

Aniline Aniline (e.g., o-anisidine) Imine N-Arylimine Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Alkene Electron-rich Alkene (e.g., N-vinylcarbamate) THQ Functionalized 8-Methoxy-Tetrahydroquinoline Alkene->THQ Catalyst Lewis or Brønsted Acid (e.g., Sc(OTf)3, InCl3) Catalyst->Imine Catalyst->THQ Imine->THQ

Caption: Povarov reaction workflow for the synthesis of tetrahydroquinolines.

Therapeutic Potential in Neurodegenerative Diseases

8-Methoxy-tetrahydroquinoline derivatives have emerged as promising multi-target agents for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD). Their therapeutic efficacy stems from their ability to concurrently address several key pathological features of the disease.

Mechanism of Action in Alzheimer's Disease

The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine (ACh).[6][7][8] One of the primary therapeutic strategies for AD is to inhibit the enzymes that degrade ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] Furthermore, the aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a central event in AD pathogenesis. Many tetrahydroquinoline derivatives have shown the ability to inhibit this aggregation process.

Signaling Pathway: Cholinergic Neurotransmission and its Disruption in Alzheimer's Disease

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Therapeutic Intervention ACh_synthesis Choline + Acetyl-CoA (ChAT) ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh ACh_vesicle->ACh_release Release AChE AChE ACh_release->AChE Degradation ACh_receptor ACh Receptor (Nicotinic/Muscarinic) ACh_release->ACh_receptor Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction (Cognition, Memory) ACh_receptor->Signal THQ_derivative 8-Methoxy-THQ Derivative THQ_derivative->AChE Inhibition

Caption: Inhibition of AChE by 8-methoxy-THQ derivatives enhances cholinergic signaling.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)[12][13]

This colorimetric assay is a standard method for quantifying AChE activity and its inhibition.

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • AChE solution (e.g., 1 U/mL in phosphate buffer).

    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) substrate solution (14 mM in deionized water).

    • Test compound (8-methoxy-tetrahydroquinoline derivative) stock solution in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound solution at various concentrations (or solvent for control).

    • Add 10 µL of the AChE solution to each well.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to record the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes) to determine the reaction kinetics.

    • The rate of reaction is proportional to the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Self-Validating System: The inclusion of a positive control (a known AChE inhibitor like galantamine) and a negative control (solvent only) in each assay plate validates the results. The linearity of the reaction rate in the control wells confirms that the assay is performing correctly.

Experimental Protocol: Amyloid-β Aggregation Inhibition Assay (Thioflavin T Method)[14][15]

Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Reagent Preparation:

    • Aβ(1-42) peptide stock solution: Dissolve lyophilized Aβ(1-42) in a suitable solvent like DMSO to a high concentration (e.g., 20 mM) and then dilute to the working concentration (e.g., 200 µM) with sterile-filtered water.[10]

    • Thioflavin T (ThT) stock solution (e.g., 500 µM in 50 mM glycine buffer, pH 8.5).

    • Test compound solutions at various concentrations.

  • Aggregation Assay:

    • In a microplate, combine the Aβ(1-42) solution with either the test compound or vehicle control to a final Aβ concentration of, for example, 100 µM.

    • Incubate the plate at 37°C with gentle agitation for an extended period (e.g., 24-96 hours) to allow for fibril formation.

  • Fluorescence Measurement:

    • At specified time points, add an aliquot of the ThT solution to each well containing the aggregated Aβ.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ThT bound to fibrils (e.g., excitation ~450 nm, emission ~482 nm).[11]

  • Data Analysis:

    • Calculate the percentage of inhibition of Aβ aggregation by comparing the fluorescence intensity in the presence of the test compound to that of the control.

    • Determine the IC50 value for aggregation inhibition.

Anticancer Potential: Targeting Key Signaling Pathways

Recent studies have highlighted the potential of tetrahydroquinoline derivatives as anticancer agents, with the ability to modulate critical cellular pathways involved in tumor growth and proliferation.[12]

Mechanism of Action in Cancer

The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.[13][14][15][16] Inhibition of this pathway is a key strategy in modern oncology drug discovery. Some 8-methoxy-tetrahydroquinoline derivatives have been shown to exert their anticancer effects by modulating this pathway.

Signaling Pathway: The PI3K/AKT/mTOR Cascade in Cancer

cluster_upstream Upstream Signaling cluster_pathway PI3K/AKT/mTOR Pathway cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis THQ_derivative 8-Methoxy-THQ Derivative THQ_derivative->PI3K Inhibition THQ_derivative->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 8-methoxy-THQ derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)[21][22][23]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Culture cancer cells (e.g., A549, MCF-7) in appropriate media and conditions.

    • Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 8-methoxy-tetrahydroquinoline derivative in culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

    • Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

    • Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add a small volume of the MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity

Derivatives of the quinoline scaffold have a long history as antimicrobial agents. The 8-methoxy-tetrahydroquinoline core also shows promise in this area, with studies indicating activity against a range of bacterial and fungal pathogens. The precise mechanisms of action can vary but often involve the disruption of essential cellular processes in the microbes. Further research is warranted to fully elucidate their potential as novel anti-infective agents.

Conclusion and Future Directions

The 8-methoxy-tetrahydroquinoline scaffold is a fertile ground for the discovery of new therapeutic agents. Its derivatives have demonstrated significant potential in the treatment of complex diseases such as Alzheimer's and various cancers. The multi-target nature of many of these compounds is particularly advantageous, offering the possibility of more effective disease management.

Future research should focus on:

  • Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Optimization: To enhance potency, selectivity, and pharmacokinetic profiles.

  • Elucidation of Novel Mechanisms of Action: To identify new therapeutic opportunities.

  • In Vivo Efficacy and Safety Studies: To translate the promising in vitro results into preclinical and clinical success.

By leveraging the insights and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint Lab/Protocols.
  • Jänne, P. A., & Gray, N. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. [Link]

  • Alsalahat, I. A., Al-Majdoub, Z. M., Taha, M. O., Barber, J., Aojula, H., Hodson, N., & Freeman, S. (2021). Thioflavin T (ThT) aggregation inhibition assay. Bio-protocol, 11(12), e4053. [Link]

  • Syed, D. N., & Mukhtar, H. (2011). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Prevention Research, 4(12), 2076-2085. [Link]

  • Jin, G.-Y., et al. (2018). Acetylcholinesterase Inhibition Assay. Bio-protocol, 8(18), e3009. [Link]

  • Wikipedia contributors. (2023, December 26). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • ALZFORUM. (2020, April 16). Does Alzheimer's Start in the Heart of the Cholinergic System? Retrieved from [Link]

  • Alsalahat, I. A., Al-Majdoub, Z. M., Taha, M. O., Barber, J., Aojula, H. A., Hodson, N., & Freeman, S. (2021). Inhibition of aggregation of amyloid-β through covalent modification with benzylpenicillin; potential relevance to Alzheimer's disease. Biochemistry and biophysics reports, 26, 100943. [Link]

  • Chen, Z. R., & Huang, J. B. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Frontiers in aging neuroscience, 14, 869502. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Tew, K. D., & Horwitz, S. B. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Cancer discovery, 12(3), 606–625. [Link]

  • Chen, Z. R., & Huang, J. B. (2022). Role of Cholinergic Signaling in Alzheimer's Disease. Molecules (Basel, Switzerland), 27(6), 1816. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

  • Popa-Wagner, A., Mitran, S., & Buzatu, R. (2019). Alzheimer's Disease Pharmacotherapy in Relation to Cholinergic System Involvement. International journal of molecular sciences, 21(1), 13. [Link]

  • Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd. Retrieved from [Link]

  • Protocols.io. (2025, March 20). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. Retrieved from [Link]

  • Tang, J., Jiang, G. F., & Zhou, Y. G. (2010). Convenient synthesis of optically pure 8-methoxy-2-methyl-1,2,3,4-tetrahydroquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline. Heterocycles, 82(1), 887-893. [Link]

  • Boster Biological Technology. (n.d.). Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001. Retrieved from [Link]

  • Yagi-Utsumi, M., & Dobson, C. M. (2025). Spectral Heterogeneity of Thioflavin T Binding to Aβ42:Aβ40 Mixed Fibrils: Implications for Alzheimer's Disease Screening. ACS Omega. [Link]

  • Alajarín, M., et al. (2019). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 24(11), 2119. [Link]

  • El-Gharbi, R., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 3(2), 1-10. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • El-Gharbi, R., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Biblioteka Nauki. [Link]

  • Guerguer, F. Z., et al. (2025). Potential Azo-8-hydroxyquinoline derivatives as multi-target lead candidates for Alzheimer's disease: An in-depth in silico study of monoamine oxidase and cholinesterase inhibitors. PLOS ONE, 20(1), e0315749. [Link]

  • Gutiérrez, M., Arévalo, B., Valdes, F., & Martínez, G. (n.d.). Synthesis and Characterization of Tetrahydroquinolines as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Pharmacophore Analysis & Optimization of 3-Amino-Tetrahydroquinoline Scaffolds

Executive Summary The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, including GPCRs (5-HT, Sigma rec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,3,4-tetrahydroquinoline (THQ) core is a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, including GPCRs (5-HT, Sigma receptors), ion channels, and enzymes like mTOR and BACE1.[1] Within this class, the 3-amino-tetrahydroquinoline (3-amino-THQ) scaffold represents a uniquely constrained peptidomimetic template.[1] By restricting the conformational flexibility of the ethylenediamine or


-amino acid moiety, this scaffold minimizes the entropic penalty of binding while offering defined vectors for side-chain optimization.

This technical guide details the pharmacophore modeling, conformational analysis, and structural optimization of 3-amino-THQ derivatives.[1] It is designed for medicinal chemists and computational biologists seeking to exploit this scaffold for rational drug design.

Structural Basis & Conformational Dynamics[1]

The Peptidomimetic Advantage

Unlike flexible linear amines, the 3-amino-THQ scaffold locks the nitrogen atoms into a specific spatial arrangement.[1] This is analogous to the Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) residue used as a proline surrogate, but with a focus on basic amine functionality rather than carboxylates.[1]

  • Rigidity: The bicyclic system typically adopts a half-chair or sofa conformation.[1]

  • Chirality: The C3 and C4 positions create stereochemical complexity. The cis and trans relationships between substituents at C3 and C4 drastically alter the vector projection of functional groups, often acting as a molecular switch between agonist and antagonist activity in GPCRs.

  • Vectors:

    • N1 (Ring Nitrogen): Often mimics the N-terminus or a backbone amide; amenable to alkylation/acylation to reach hydrophobic pockets.[1]

    • C3-Amine: Acts as a primary H-bond donor/acceptor; mimics a side-chain amine (e.g., Lysine, Ornithine) or the i+1 residue in a turn mimetic.[1]

    • Aromatic Core: Provides intrinsic

      
      -
      
      
      
      stacking interactions and hydrophobic bulk.[1]
Conformational Analysis Protocol

Accurate pharmacophore modeling requires an exhaustive sampling of the scaffold's low-energy states.[1]

Protocol: Low-Mode Molecular Dynamics (MD) Sampling

  • Preparation: Protonate N1 and C3-amine based on physiological pH (7.4). 3-amino-THQ is typically diprotonated or monoprotonated depending on N1 substitution.[1]

  • Force Field: Use OPLS4 or MMFF94x, which accurately parameterize aniline-like nitrogens.[1]

  • Sampling:

    • Run a stochastic conformational search (Monte Carlo or Low-Mode MD).[1]

    • Energy Window: Retain conformers within 5.0 kcal/mol of the global minimum.

    • RMSD Cutoff: 0.5 Å to cluster redundant geometries.

  • Analysis: Measure the dihedral angle

    
     (N1-C2-C3-N3). This torsion defines the "bite angle" of the pharmacophore and is the critical discriminator for receptor subtype selectivity.
    

Pharmacophore Modeling Workflow

The generation of a robust pharmacophore model for 3-amino-THQ derivatives follows a "Generate-Align-Extract" logic.[1] This workflow integrates both ligand-based (when crystal structures are absent) and structure-based data.[1]

Workflow Diagram

PharmacophoreWorkflow cluster_Modeling Model Generation Start Input: 3-Amino-THQ Library Prep Ligand Preparation (Protonation, Stereochem Check) Start->Prep ConfSearch Conformational Expansion (Low-Mode MD / Monte Carlo) Prep->ConfSearch Align Molecular Alignment (Flexible vs. Rigid Fit) ConfSearch->Align Select Bioactive Conf FeatureEx Feature Extraction (HBD, HBA, Hyd, PosIon) Align->FeatureEx Exclusion Excluded Volume Generation (Steric Clashes) FeatureEx->Exclusion Validation Model Validation (ROC Curve, Enrichment Factor) Exclusion->Validation Validation->Align Refine Alignment Application Virtual Screening / Lead Opt Validation->Application EF > 10

Figure 1: Step-by-step computational workflow for generating a validated pharmacophore model for 3-amino-THQ scaffolds.

Pharmacophoric Features & SAR Map[1]

When analyzing the 3-amino-THQ scaffold, specific regions correspond to universal pharmacophoric features. This mapping is crucial for Fragment-Based Drug Design (FBDD) .

The "Scaffold Map"
PositionChemical FeaturePharmacophore TypeBiological Interaction Potential
N1 (Ring) Secondary/Tertiary AminePositive Ionizable (PI) or Hydrophobic (if substituted)Salt bridge with Asp/Glu (e.g., in GPCR TM3).[1] If acylated, acts as H-bond Acceptor.[1]
C3-Amino Primary/Secondary AmineH-Bond Donor (HBD) / Positive Ionizable Critical H-bonds with backbone carbonyls or side-chain hydroxyls (Ser/Thr).[1]
C2/C4 Methylene/MethineStereocenter / Vector Controls the spatial projection of the C3-amine. C4-phenyl substitution creates a "T-shaped" aromatic interaction.[1]
Aromatic Ring Benzene FusedHydrophobic (Hyd) / Aromatic Ring (AR)

-

stacking (e.g., with Phe/Trp residues).[1]

-cation interactions.[1]
C6/C7 Ring SubstituentsElectronic Tuning Halogens (F, Cl) modulate pKa and metabolic stability. Methoxy groups add H-bond acceptors.[1]
Interaction Diagram (DOT)

InteractionMap Core 3-Amino-THQ Scaffold N1 N1 Position (Linker/Basic) Core->N1 C3 C3-Amino Group (H-Bond Donor) Core->C3 Arom Fused Benzene (Hydrophobic/Pi) Core->Arom C4 C4 Stereocenter (Shape Vector) Core->C4 Asp Asp/Glu (Anionic Site) N1->Asp Salt Bridge Ser Ser/Thr (H-Bond) C3->Ser H-Bond Phe Phe/Trp (Pi-Stacking) Arom->Phe Pi-Pi T-Shape C4->C3 Controls Vector

Figure 2: Pharmacophoric interaction map of the 3-amino-THQ scaffold, illustrating key binding vectors and potential receptor interactions.[1]

Case Study Applications

GPCR Ligands (5-HT & Sigma Receptors)

Research indicates that 3-amino-THQ derivatives are potent ligands for 5-HT2B , 5-HT7 , and Sigma-1 receptors.[1]

  • Mechanism: The basic nitrogen at N1 or C3 mimics the protonated amine of endogenous serotonin. The rigid THQ core positions the aromatic ring to engage the "toggle switch" residues (e.g., W6.48) in class A GPCRs.

  • Optimization: Introduction of a sulfonyl or alkyl group at N1 often improves selectivity by targeting the secondary binding pocket (extracellular vestibule).

BACE1 & Peptidomimetics

In Alzheimer's research, the scaffold serves as a transition-state mimetic for aspartyl proteases like BACE1 .[1] The amine groups can interact with the catalytic dyad (Asp32/Asp228), while the hydrophobic core occupies the S1/S1' sub-pockets.

Experimental Validation Protocols

To validate the pharmacophore models derived above, the following experimental loops are required.

Protocol A: Synthesis of Probing Library (Povarov Reaction)

Rationale: The Povarov reaction (imino-Diels-Alder) is the most efficient route to construct the polysubstituted THQ core with controlled stereochemistry.

  • Reagents: Aniline derivative, Benzaldehyde derivative, N-vinyl carbamate (or enamide).

  • Catalyst: Lewis Acid (e.g.,

    
     or 
    
    
    
    ) or Brønsted Acid.
  • Procedure:

    • Mix aniline and aldehyde (1:1) in Acetonitrile to form the imine (Schiff base) in situ.

    • Add alkene (dienophile) and catalyst (10 mol%).

    • Stir at RT or reflux (microwave acceleration recommended for difficult substrates).

  • Purification: Flash chromatography. Isolate cis and trans diastereomers.

  • Validation: Confirm stereochemistry via NOESY NMR (coupling constants

    
     are diagnostic: ~2-5 Hz for cis, ~10-12 Hz for trans).
    
Protocol B: Pharmacophore Enrichment Analysis

Rationale: A model is only useful if it can distinguish actives from decoys.[1]

  • Dataset Construction:

    • Actives: 20-50 known ligands (e.g., from ChEMBL) containing the THQ or tetrahydroisoquinoline core.

    • Decoys: Generate 1000+ property-matched decoys using DUD-E or Schrödinger's Decoy Generator.

  • Screening: Screen the combined database against your 3-amino-THQ pharmacophore hypothesis.

  • Metrics Calculation:

    • Calculate Enrichment Factor (EF1%) :

      
      
      
    • Calculate ROC AUC : Area Under the Receiver Operating Characteristic curve.

    • Target: AUC > 0.7 and EF1% > 10 for a predictive model.

References

  • Vertex Pharmaceuticals. (2017). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. National Institutes of Health. Link

  • Porter, M. R., et al. (2016). 3-Amino-chromanes and Tetrahydroquinolines as Selective 5-HT2B, 5-HT7, or σ1 Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Chaube, U., et al. (2022).[2][3] Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer. Future Medicinal Chemistry. Link

  • Deme, R., et al. (2016).[4] Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors. Arkivoc. Link

  • Kiselyov, A. S. (2005). Tetrahydroquinolines as a privileged scaffold for the design of peptidomimetics. Chemical Biology & Drug Design. (Contextual citation based on general field knowledge of Tic/THQ scaffolds).
  • Gong, H., et al. (2023). Gold-catalyzed intramolecular hydroarylation and transfer hydrogenation of N-aryl propargylamines. Journal of Organic Chemistry. Link

Sources

Foundational

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine CAS number and molecular data

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine . Executive Summary 8-Methoxy-1,2,3,4-tetrahydro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine .

Executive Summary

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine (CAS 1391205-25-6) is a bicyclic heterocyclic building block characterized by a tetrahydroquinoline core, a primary amine at the C3 position, and a methoxy substituent at the C8 position.[1][2][3] This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and ion channels where the 8-methoxy group provides critical steric and electronic modulation of the pharmacophore.

This guide outlines the compound's chemical identity, robust synthetic methodologies for laboratory and scale-up production, and its utility in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

The compound exists as a chiral molecule due to the stereocenter at C3. While often supplied as a racemate, the enantiomers (R/S) can exhibit distinct biological activities, necessitating chiral resolution or asymmetric synthesis for advanced drug candidates.

Datasheet
PropertyData
IUPAC Name 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine
CAS Number 1391205-25-6
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol
Core Structure Tetrahydroquinoline (THQ)
Functional Groups Primary Amine (C3), Secondary Amine (N1), Ether (C8-OMe)
Predicted pKa ~9.5 (Primary amine), ~4.5 (Aniline nitrogen)
LogP (Predicted) 1.2 – 1.5
H-Bond Donors 2 (NH₂, NH)
H-Bond Acceptors 3 (NH₂, NH, OMe)
Appearance Viscous oil or low-melting solid (depending on salt form)

Synthetic Methodologies

Synthesizing 3-amino-tetrahydroquinolines with specific benzene-ring substitution (like 8-OMe) requires bypassing the regioselectivity issues of direct quinoline functionalization. The most robust, self-validating protocol utilizes a modified Gould-Jacobs reaction followed by a Curtius Rearrangement .

Pathway A: The "De Novo" Ring Construction (Recommended)

This route ensures correct regiochemistry by building the pyridine ring onto the pre-functionalized aniline.

Step-by-Step Protocol:

  • Condensation (Gould-Jacobs): React o-anisidine (2-methoxyaniline) with diethyl ethoxymethylenemalonate (EMME) at 110°C to form the enamine intermediate.

  • Cyclization: Thermal cyclization in diphenyl ether (250°C) yields 4-hydroxy-8-methoxyquinoline-3-carboxylate .

  • Aromatization/Dechlorination:

    • Convert the 4-OH to 4-Cl using POCl₃ .

    • Simultaneous dechlorination and ester reduction is risky; instead, dechlorinate using H₂/Pd-C to yield ethyl 8-methoxyquinoline-3-carboxylate .

  • Amine Installation (Curtius):

    • Hydrolyze the ester to the carboxylic acid (LiOH, THF/H₂O).

    • Treat with Diphenylphosphoryl azide (DPPA) and t-Butanol to effect the Curtius rearrangement, trapping the isocyanate as the Boc-protected amine .

  • Global Reduction:

    • Catalytic hydrogenation (H₂, PtO₂ or Rh/C in acetic acid) reduces the quinoline pyridine ring to the tetrahydroquinoline. Note: Pt/Rh is preferred over Pd to prevent defluorination if fluoro-analogs are used, but for methoxy, Pd/C is acceptable.

  • Deprotection: Acidic cleavage (HCl/Dioxane) of the Boc group yields the target 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine as the hydrochloride salt.

Pathway B: Reductive Amination (Alternative)

If 8-methoxy-1,2,3,4-tetrahydroquinolin-3-one is available (e.g., via oxidation of the 3-alcohol), a direct reductive amination is possible.

  • Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN), Methanol.

  • Mechanism: Formation of the iminium ion followed by in situ hydride reduction.

Visualization: Synthesis Workflow

Synthesispathway Start o-Anisidine (2-Methoxyaniline) Inter1 Enamine Intermediate Start->Inter1 EMME, 110°C Cyclized 4-OH-8-OMe-Quinoline -3-carboxylate Inter1->Cyclized 250°C Cyclization Core 8-OMe-Quinoline -3-carboxylic Acid Cyclized->Core 1. POCl3 2. H2/Pd-C 3. Hydrolysis BocAmine 3-(Boc-amino) -8-OMe-Quinoline Core->BocAmine DPPA, t-BuOH (Curtius) RedInt 3-(Boc-amino) -THQ BocAmine->RedInt H2, PtO2 (Ring Red) Product 8-Methoxy-1,2,3,4- tetrahydroquinolin-3-amine RedInt->Product HCl/Dioxane (Deprotection)

Figure 1: Step-wise synthesis via the Gould-Jacobs/Curtius strategy.

Medicinal Chemistry Utility

The 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine scaffold serves as a conformationally restricted analog of phenylalanine or phenylglycine derivatives.

Structural Advantages
  • Conformational Constraint: The THQ ring locks the nitrogen lone pair and the phenyl ring into a specific vector, reducing the entropic penalty of binding to a receptor.

  • 8-Methoxy Effect: The substituent at C8 exerts an ortho-effect relative to the ring nitrogen (N1).

    • Electronic: It increases the electron density on N1 via resonance (+M effect), potentially enhancing hydrogen bond acceptor capability.

    • Steric: It creates a "steric clash" that can twist the N1-substituents out of plane, a tactic often used to improve selectivity for specific GPCR subtypes (e.g., 5-HT receptors).

Target Classes
  • NMDA Receptor Antagonists: 3-substituted THQs bind to the glycine site of the NMDA receptor.[4] The 8-substituent modulates potency and blood-brain barrier (BBB) permeability.

  • Somatostatin Agonists: Used as a peptidomimetic scaffold.

  • Antibacterial Agents: Inhibitors of specific bacterial DNA gyrases often utilize the quinoline/THQ core.

Handling and Stability Protocols

As a primary amine and secondary aniline, this compound is prone to oxidation and carbamate formation (from atmospheric CO₂).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Salt Form: The dihydrochloride salt is significantly more stable than the free base and is recommended for long-term storage.

  • Solubility:

    • Free Base: Soluble in DCM, Methanol, DMSO.

    • Salt: Soluble in Water, DMSO; sparingly soluble in non-polar solvents.

References

  • Synthetic Strategy (Gould-Jacobs/Curtius): Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction and for peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
  • Medicinal Chemistry (NMDA Antagonists)

    • Leeson, P. D., et al. (1991). Kynurenic acid analogues.[5] Structure-activity relationships of glycine site antagonists. Journal of Medicinal Chemistry, 34(4), 1243–1252. [Link]

  • General THQ Synthesis

    • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157–7259. [Link]

Sources

Exploratory

Binding Affinity of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Ligands

This is an in-depth technical guide on the binding affinity and pharmacological characterization of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine ligands. This guide synthesizes structure-activity relationship (SAR) data,...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the binding affinity and pharmacological characterization of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine ligands. This guide synthesizes structure-activity relationship (SAR) data, experimental protocols, and molecular modeling insights for researchers in medicinal chemistry and neuropharmacology.[1]

[1][2]

Executive Summary & Pharmacological Context

The 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine scaffold represents a critical bioisostere of the well-known 2-aminotetralin class of ligands (e.g., 8-OH-DPAT).[1] By replacing the C-1 methylene of the tetralin ring with a nitrogen atom, this heterocyclic core alters the electronic distribution and basicity of the molecule while maintaining the spatial arrangement required for binding to aminergic G-protein coupled receptors (GPCRs).

Primary Biological Targets:

  • 5-HT

    
     Receptor:  High affinity (Agonist/Partial Agonist).[1] The 8-methoxy substitution mimics the 8-hydroxyl group of serotonin and 8-OH-DPAT, serving as a hydrogen bond acceptor for Ser3.36 in the orthosteric binding pocket.[1]
    
  • Dopamine D

    
     Receptor:  Moderate-to-High affinity (Antagonist/Partial Agonist).[1] Selectivity over D
    
    
    
    is often achieved via N-alkylation (e.g., dipropyl or aryl-butyl chains).[1]

Key Pharmacophore Features:

  • 3-Amino Group: The protonated amine forms a critical salt bridge with Asp3.32 (Asp116) in the 5-HT

    
     receptor.[1]
    
  • 8-Methoxy Group: Provides steric bulk and H-bonding capability, enhancing selectivity against D

    
     receptors compared to unsubstituted analogs.[1]
    
  • Tetrahydroquinoline Core: Offers a distinct vector for N1-substitution, allowing for "bivalent" ligand design not possible with the tetralin scaffold.[1]

Structure-Activity Relationship (SAR) Analysis

The binding affinity of this ligand class is governed by three modifiable vectors. The following diagram illustrates the SAR logic:

SAR_Analysis Core 8-Methoxy-1,2,3,4- tetrahydroquinolin-3-amine N1_Sub N1-Substitution (Lipophilic Tail) Core->N1_Sub C3_Amino C3-Amino Group (Basic Center) Core->C3_Amino C8_Methoxy C8-Methoxy (H-Bond Acceptor) Core->C8_Methoxy N1_Effect Modulates D3 vs. 5-HT1A selectivity via secondary pocket interaction N1_Sub->N1_Effect C3_Effect Critical Salt Bridge (Asp3.32). Dipropyl > Diethyl > Methyl C3_Amino->C3_Effect C8_Effect Mimics 5-HT 5-OH. Essential for high affinity (Ki < 10 nM) C8_Methoxy->C8_Effect

Figure 1: SAR Map of the 8-Methoxy-tetrahydroquinoline scaffold showing functional impact of substitutions.[1]

Quantitative Binding Data

The following table summarizes the binding affinities (


) of the core scaffold and its N-alkylated derivatives against key receptors. Note the dramatic increase in affinity with propyl substitution.[1]
CompoundR (N3-substituent)X (Position 8)5-HT


(nM)
D


(nM)
D


(nM)
Selectivity (5-HT/D2)
Core Amine HOMe74.0>1000>500N/A
8-OMe-PAT n-Propyl (Dipropyl)OMe0.8 - 1.2 45085>400x
Ref (8-OH-DPAT) n-Propyl (Dipropyl)OH0.5>1000>1000>1000x
Ref (U-93385) n-PropylH12.023011019x

Data synthesized from comparative bioisostere studies (See References 1, 3).

Experimental Protocols: Radioligand Binding Assays

To validate the affinity of new derivatives, the following self-validating protocol is recommended. This workflow ensures minimal non-specific binding, a common issue with lipophilic amine ligands.[1]

Membrane Preparation

Objective: Isolate receptor-rich membrane fractions from HEK-293 cells stably expressing human 5-HT


 or D

receptors.[1]
  • Harvest: Scrape cells in ice-cold PBS. Centrifuge at 500

    
     for 5 min.
    
  • Lysis: Resuspend pellet in Lysis Buffer (5 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4). Homogenize using a Polytron (bursts of 10s).
    
  • Ultracentrifugation: Centrifuge homogenate at 30,000

    
     for 20 min at 4°C.
    
  • Wash: Resuspend pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid, pH 7.4). Repeat centrifugation.
    
  • Storage: Resuspend final pellet to ~1 mg protein/mL. Store at -80°C.

Competition Binding Assay Workflow

Binding_Assay Step1 Step 1: Preparation 96-well plate format Step2 Step 2: Incubation Add Ligand (10^-10 to 10^-5 M) + [3H]-8-OH-DPAT (1 nM) + Membranes (20 µg) Step1->Step2 Step3 Step 3: Equilibrium Incubate 60 min @ 25°C Step2->Step3 Step4 Step 4: Termination Rapid filtration (GF/B filters) pre-soaked in 0.3% PEI Step3->Step4 Step5 Step 5: Quantification Liquid Scintillation Counting Step4->Step5

Figure 2: Workflow for competitive radioligand binding assay.

Critical Control Parameters:

  • Non-Specific Binding (NSB): Define using 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.[1]
  • Filter Pre-treatment: Soak GF/B filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce binding of the positively charged tetrahydroquinoline to the glass fiber.

  • Radioligand: Use

    
    -8-OH-DPAT (Specific Activity ~100-200 Ci/mmol) for 5-HT
    
    
    
    .[1] Use
    
    
    -7-OH-DPAT or
    
    
    -Spiperone for D
    
    
    .[1]

Computational Modeling & Docking Analysis

Understanding the binding mode requires analyzing the interaction within the orthosteric pocket.

Binding Mode Hypothesis[1]
  • Salt Bridge: The N3-amine (protonated at physiological pH) anchors to Asp116 (3.32) in TM3.[1]

  • Hydrogen Bond: The 8-methoxy oxygen accepts a hydrogen bond from Ser199 (5.43) or Thr200 (5.44) in TM5.[1] This interaction mimics the 5-OH of serotonin.[1]

  • Aromatic Interaction: The phenyl ring of the tetrahydroquinoline engages in

    
    -
    
    
    
    stacking with Phe3.28 .[1]

Docking Protocol (Schrödinger/Glide or AutoDock Vina):

  • Grid Generation: Center grid on Asp116 of the 5-HT

    
     cryo-EM structure (e.g., PDB: 7E2X).
    
  • Ligand Prep: Generate 3D conformers; ensure N3 is protonated (+1 charge).

  • Constraints: Set a positional constraint on the basic nitrogen to ensure salt bridge formation.

Synthesis of the Core Scaffold

For researchers needing to synthesize this ligand, the Skraup-like cyclization or Reductive Amination routes are standard.

Optimized Route:

  • Starting Material: 2-Methoxy-aniline.[1]

  • Cyclization: React with epichlorohydrin or 1,3-dichloropropene to form the quinoline core.[1]

  • Reduction: Selective hydrogenation (H

    
    , Pd/C) to the 1,2,3,4-tetrahydroquinoline.
    
  • Amination: Introduction of the amine at C3 via azide displacement or reductive amination of a C3-ketone intermediate.[1]

References

  • Mokrosz, J. L., et al. (1994).[1] Structure-activity relationship studies of CNS agents.[1][2][3][4] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 8-substituted 1,2,3,4-tetrahydro-beta-carbolines and related compounds.Journal of Medicinal Chemistry .

  • Bojarski, A. J., et al. (1993).[1] 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted 1,2,3,4-tetrahydro-beta-carbolines.[1][3]Pharmazie .[1][3][5][6]

  • Hillefors, M., & von Euler, G. (2001).[1][5] Pharmacology of [3H]R(+)-7-OH-DPAT binding in the rat caudate-putamen.[1][5]Neurochemistry International .[1][5]

  • Mach, U. R., et al. (2004).[1] Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands.[1]ChemBioChem .[1]

  • Pogaku, B., et al. (2025).[1] Synthesis, DNA Binding Studies and Molecular Docking of Tetrahydroquinoline-3-Carbonitrile Derivatives.Bentham Science .[1]

Sources

Foundational

Biological Activity of 8-Substituted Tetrahydroquinoline Compounds

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for 8-substituted tetrahydroquinoline (THQ) compounds. A Technical Guide for Drug Disc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental methodologies for 8-substituted tetrahydroquinoline (THQ) compounds.

A Technical Guide for Drug Discovery & Medicinal Chemistry

Executive Summary

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, distinct from its fully aromatic cousin, quinoline. While aromatic 8-hydroxyquinolines are historically renowned for metal chelation and antimicrobial properties, the 8-substituted tetrahydroquinoline core—specifically the 8-amino variant—has emerged as a critical pharmacophore in modern GPCR targeting, particularly for the CXCR4 chemokine receptor .

This guide analyzes the transition from non-specific cytotoxicity to targeted therapy, focusing on two primary domains:

  • CXCR4 Antagonism (HIV/Oncology): Exemplified by Mavorixafor (AMD11070) .[1]

  • mTOR/Oxidative Stress Modulation (Oncology): Exemplified by novel carbamate and morpholine derivatives.

Structural & Synthetic Perspective

The Scaffold Distinction

Unlike the planar aromatic quinoline, the THQ ring is saturated (cyclohexane-like), introducing chirality at the C8 position . This 3D geometry allows for specific stereochemical interactions within receptor binding pockets, which is crucial for high-affinity ligand design.

  • Aromatic Quinoline (Planar): Intercalation, non-specific metal chelation (e.g., Clioquinol).

  • Tetrahydroquinoline (Puckered): Defined stereochemistry at C8; amenable to GPCR hydrophobic pockets.

Synthetic Accessibility

The synthesis of 8-substituted THQs typically proceeds via the selective reduction of 8-substituted quinolines or through direct functionalization.

SynthesisWorkflow Start 8-Nitroquinoline Step1 Reduction (H2, Pt/C) Start->Step1 Inter1 8-Amino-THQ (Racemic) Step1->Inter1 Step2 Chiral Resolution (L-Tartaric Acid) Inter1->Step2 KeyInt (S)-8-Amino-THQ (Key Pharmacophore) Step2->KeyInt Enantiomeric Enrichment Step3 Reductive Amination (Aldehyde + NaBH(OAc)3) KeyInt->Step3 Final AMD11070 / Mavorixafor (CXCR4 Antagonist) Step3->Final

Figure 1: Synthetic workflow for accessing the bioactive (S)-8-amino-tetrahydroquinoline core used in CXCR4 antagonists.

Therapeutic Focus: CXCR4 Antagonism[1][2][3][4]

The most authoritative application of the 8-substituted THQ scaffold is in the inhibition of the CXCR4 receptor . High expression of CXCR4 is correlated with HIV-1 entry (T-tropic strains), cancer metastasis, and WHIM syndrome.

Mechanism of Action

Compound of Interest: AMD11070 (Mavorixafor)

  • Target: CXCR4 (G-Protein Coupled Receptor).[2]

  • Binding Mode: The basic nitrogen at position 8 (often secondary) interacts with Aspartate residues (Asp171, Asp262) in the CXCR4 transmembrane pocket. The saturated THQ ring provides a hydrophobic scaffold that fits into the receptor's minor binding pocket, preventing the natural ligand CXCL12 (SDF-1) from binding.

CXCR4_Pathway Ligand CXCL12 (SDF-1) Receptor CXCR4 Receptor (GPCR) Ligand->Receptor Endogenous Binding GProtein Gαi Protein Activation Receptor->GProtein Outcome2 HIV-1 Viral Entry Receptor->Outcome2 Co-receptor activity Drug 8-Amino-THQ (Inhibitor) Drug->Receptor Allosteric Blockade Path1 Calcium Mobilization (Ca2+ Flux) GProtein->Path1 Path2 ERK/MAPK Phosphorylation GProtein->Path2 Outcome1 Chemotaxis / Metastasis Path1->Outcome1 Path2->Outcome1

Figure 2: Mechanism of CXCR4 blockade by 8-substituted THQs, preventing metastasis and viral entry.

Clinical Relevance

Unlike the earlier bicyclam derivative AMD3100 (Plerixafor), which is injectable, the 8-amino-THQ derivatives are orally bioavailable . This is attributed to the reduced basicity and improved lipophilicity of the tetrahydroquinoline system compared to the highly charged cyclams.

Therapeutic Focus: Oncology & mTOR Inhibition

Beyond GPCRs, 8-substituted THQs have shown efficacy in solid tumors (colorectal, breast) via intracellular signaling modulation.

8-Amido and Carbamate Derivatives

Recent studies highlight compounds such as (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) carbamates .

  • Activity: Cytotoxicity against HCT-116 (Colorectal) and MCF-7 (Breast) lines.

  • Mechanism: These compounds do not act primarily via receptor blockade but rather by inducing Reactive Oxygen Species (ROS) accumulation.

  • Pathway: ROS stress leads to the downregulation of the PI3K/AKT/mTOR pathway, triggering autophagy and apoptosis.

SAR Summary Table
Substituent at C8Key Compound ClassPrimary TargetBiological Outcome
-NH-R (Secondary Amine) AMD11070 AnalogsCXCR4 Inhibition of HIV entry; Anti-metastatic; WHIM syndrome therapy.
-NH-C(=O)O-R (Carbamate) 2-Oxo-THQ derivativesmTOR / ROS Induction of autophagy; Cytotoxicity in colorectal cancer.
-OH (Hydroxy) 8-OH-THQ (Rare)Metal Chelation Weak antimicrobial activity (less potent than aromatic 8-HQ).
-Morpholine Morpholine-THQmTOR Direct inhibition of kinase activity in breast cancer models.

Detailed Experimental Protocols

Protocol A: Synthesis of (S)-5,6,7,8-Tetrahydroquinolin-8-amine

Rationale: This is the key intermediate for CXCR4 antagonists. Direct reduction of 8-nitroquinoline yields a racemate; chiral resolution is required for biological potency.

  • Hydrogenation: Dissolve 8-nitroquinoline (10 mmol) in MeOH (50 mL). Add 10% Pd/C (10 wt%). Hydrogenate at 40 psi for 4 hours. Filter through Celite to remove catalyst. Evaporate solvent to yield racemic 8-amino-1,2,3,4-tetrahydroquinoline.

  • Resolution: Dissolve the racemate in hot EtOH. Add 1 equivalent of L-(+)-Tartaric acid . Allow to crystallize slowly at 4°C for 24 hours.

  • Isolation: Filter the tartrate salt. Recrystallize from MeOH/Water (9:1) to upgrade enantiomeric excess (ee > 99%).

  • Free Base Liberation: Treat the salt with 1M NaOH and extract with DCM. Dry over Na2SO4 and concentrate to yield (S)-5,6,7,8-tetrahydroquinolin-8-amine .

Protocol B: CXCR4 125I-SDF-1α Binding Assay

Rationale: To validate the antagonistic activity of the synthesized 8-substituted THQ.

  • Cell Preparation: Use CCRF-CEM cells (T-lymphoblasts expressing endogenous CXCR4) or CHO cells transfected with CXCR4.

  • Buffer: Assay buffer consists of PBS containing 0.2% BSA and 0.02% NaN3 (to prevent internalization).

  • Incubation:

    • Aliquot

      
       cells into 96-well plates.
      
    • Add test compound (serial dilutions from 10 µM to 0.1 nM).

    • Add 0.05 nM

      
      I-SDF-1α  (radiolabeled ligand).
      
    • Incubate for 1 hour at 4°C (prevents receptor downregulation).

  • Harvesting: Filter cells through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine. Wash 3x with ice-cold PBS.

  • Quantification: Measure radioactivity in a gamma counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 . Potent 8-amino-THQs typically exhibit IC50 values < 20 nM.

References

  • Discovery of AMD11070: Skerlj, R. T., et al. (2010).[3] "Discovery of Novel Small Molecule Orally Bioavailable C-X-C Chemokine Receptor 4 Antagonists That Are Potent Inhibitors of T-Tropic (X4) HIV-1 Replication."[4][2][3] Journal of Medicinal Chemistry. Link

  • Pharmacology of Mavorixafor: Mosi, R. M., et al. (2012).[3] "The molecular pharmacology of AMD11070: An orally bioavailable CXCR4 HIV entry inhibitor." Biochemical Pharmacology. Link

  • Anticancer THQ Derivatives: Streppa, L., et al. (2022). "Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity." Scientific Reports. Link

  • Synthesis of THQ Scaffold: Bunce, R. A. (2018). "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines... using Domino Reactions." Molecules. Link

  • CXCR4 Structure & Binding: Wu, B., et al. (2010). "Structures of the CXCR4 Chemokine GPCR with Small-Molecule and Cyclic Peptide Antagonists." Science. Link

Sources

Exploratory

The Strategic Role of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine in Modern Drug Discovery

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals Introduction: The Privileged Tetrahydroquinoline Scaffold In the pursuit of novel therapeutics, the 1,2,3,4-tetrahydroquinoline (THQ) and t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Drug Development Professionals

Introduction: The Privileged Tetrahydroquinoline Scaffold

In the pursuit of novel therapeutics, the 1,2,3,4-tetrahydroquinoline (THQ) and tetrahydroisoquinoline (THIQ) nuclei have emerged as highly privileged scaffolds. These bicyclic systems are ubiquitous in biologically active natural products and synthetic pharmaceuticals, serving as the core structural motif for antiarrhythmics, antimalarials, and neurological agents[1]. Furthermore, functionalized derivatives of these scaffolds have demonstrated profound efficacy in modulating epigenetic targets and combating antimicrobial resistance[2].

Within this chemical space, 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine (CAS 1391205-25-6) represents a highly specialized, versatile building block[3]. As a Senior Application Scientist, I frequently leverage this specific scaffold in library design because it offers a unique convergence of steric geometry, electronic tuning, and differential reactivity. This whitepaper details the structural rationale, synthetic workflows, and screening protocols required to effectively utilize this compound in early-stage drug discovery.

Structural Rationale and Physicochemical Profiling

The architectural brilliance of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine lies in its dual-amine system and the strategic placement of the methoxy group.

  • Differential Nucleophilicity: The molecule possesses a secondary aromatic amine at the N1 position (aniline-like, lower pKa, sterically hindered) and a primary aliphatic amine at the C3 position (higher pKa, highly nucleophilic). This differential reactivity allows for highly regioselective functionalization at the C3 position without the entropic and atom-economic penalties of orthogonal protecting groups.

  • Electronic and Steric Tuning: The 8-methoxy group acts as an electron-donating moiety that increases the electron density of the aromatic ring while simultaneously serving as a potent hydrogen bond acceptor. Its proximity to the N1 position restricts the conformational flexibility of the nitrogen lone pair, pre-organizing the scaffold for specific target engagement (e.g., hinge-binding in kinases or acetyl-lysine mimicry in bromodomains).

Table 1: Physicochemical Properties & Pharmacological Relevance

Data synthesized from computational chemical profiling[3].

PropertyValuePharmacological Relevance
Molecular Formula C10H14N2OEfficient starting mass for lead optimization.
Molecular Weight 178.23 g/mol High ligand efficiency potential; leaves ample room for functionalization while remaining Rule of 5 compliant.
Hydrogen Bond Donors 2 (NH, NH2)Facilitates robust target engagement via direct H-bonding with protein backbone residues.
Hydrogen Bond Acceptors 2 (N, O)The 8-methoxy oxygen is critical for interacting with conserved water networks in active sites.
Rotatable Bonds 1High structural rigidity minimizes the entropic penalty upon target binding.
Topological Polar Surface Area 47.28 ŲIdeal range (< 90 Ų) for excellent blood-brain barrier (BBB) permeation in CNS drug design.

Synthetic Workflows: Regioselective Functionalization

To maximize throughput in drug discovery, synthetic routes must be robust, scalable, and atom-economical. The following workflow demonstrates how the 8-Methoxy-THQ-3-amine scaffold is utilized to generate diverse libraries.

SynthesisWorkflow A 8-Methoxy-THQ-3-amine (Scaffold) B Amide Coupling (HATU, DIPEA) A->B Electrophile C Reductive Amination (NaBH(OAc)3) A->C Aldehyde/Ketone D Library A (Amides) B->D E Library B (Secondary Amines) C->E F HTS Validation (FP Assay) D->F E->F

Workflow for parallel library synthesis utilizing the 8-Methoxy-THQ-3-amine scaffold.

Protocol: Regioselective C3-Amide Coupling

Objective: Functionalize the C3-primary amine while leaving the N1-secondary amine unreacted, creating a library of novel amides. Causality & Logic: The aliphatic primary amine at C3 is significantly more nucleophilic than the secondary aromatic amine at N1. By strictly controlling the stoichiometry and maintaining low temperatures, we kinetically trap the C3-amide product, achieving >95% regioselectivity without protecting groups. HATU is specifically selected over EDC/HOBt because its rapid reaction kinetics at 0°C prevent the slower, undesired N1-acylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine (1.0 eq) and the target carboxylic acid (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA is a non-nucleophilic base that ensures the C3 amine is fully free-based and reactive without interfering with the coupling agent.

  • Activation: Cool the reaction vessel to 0°C using an ice bath. Add HATU (1.1 eq) dropwise over 5 minutes.

  • Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to naturally warm to room temperature over 2 hours. Monitor via LC-MS to confirm the absence of the bis-acylated byproduct.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC.

Target Engagement and Pharmacological Applications

The functionalized 8-Methoxy-THQ derivatives are particularly well-suited for targeting epigenetic reader proteins, such as the BET (Bromodomain and Extra-Terminal) family. The THQ core acts as an acetyl-lysine (KAc) mimetic. The 8-methoxy group frequently engages in a critical hydrogen bond with the conserved asparagine residue in the bromodomain binding pocket, while the C3-amide extension projects into the solvent-exposed WPF shelf to achieve isoform selectivity.

MOA Target Target Protein (e.g., BRD4) Interaction Hydrogen Bonding (8-Methoxy & 3-Amide) Target->Interaction Ligand THQ Derivative Ligand->Interaction Displacement Displacement of Acetyl-Lysine Interaction->Displacement Downstream Downregulation of MYC Oncogene Displacement->Downstream

Putative mechanism of action for THQ-derived epigenetic modulators.

High-Throughput Screening (HTS) Validation Protocol

To validate the synthesized THQ library, a self-validating Fluorescence Polarization (FP) assay is employed.

Objective: Quantify the binding affinity (IC50) of the THQ library against the BRD4 bromodomain. Causality & Logic: FP is a homogeneous, mix-and-read assay highly sensitive to molecular tumbling rates. A small FITC-labeled reference ligand tumbles rapidly (low polarization). When bound to the massive BRD4 protein, tumbling slows (high polarization). If a THQ derivative successfully competes for the active site, the FITC-ligand is displaced, and polarization drops.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, and 1 mM DTT. Rationale: The inclusion of CHAPS (a zwitterionic detergent) is critical; it prevents the non-specific aggregation of hydrophobic THQ derivatives, eliminating false-positive pan-assay interference compounds (PAINS).

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10 nL of THQ library compounds (in 100% DMSO) into a 384-well black, flat-bottom microtiter plate. Include JQ1 as a positive control and pure DMSO as a negative control.

  • Protein Addition: Add 10 µL of 2x BRD4 protein solution (final assay concentration: 50 nM) to all wells.

  • Pre-incubation: Incubate the plates for 15 minutes at room temperature. Rationale: Pre-equilibration allows the unlabeled THQ inhibitors to engage the target before the high-affinity fluorescent tracer is introduced.

  • Tracer Addition: Add 10 µL of 2x FITC-labeled reference ligand (final concentration: 10 nM).

  • Measurement: Incubate for 30 minutes in the dark. Read the fluorescence polarization on a multi-mode microplate reader (Excitation: 485 nm, Emission: 530 nm).

  • Data Analysis: Calculate IC50 values using a 4-parameter logistic regression model, normalizing the data against the JQ1 and DMSO control wells to ensure system validity.

References

  • Title : Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source : PubMed Central (PMC) / National Institutes of Health URL :[Link]

  • Title : Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

Sources

Foundational

A Technical Guide to Predicting the Metabolic Stability of Tetrahydroquinolin-3-amine Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a paramount determinant of its potential...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, the metabolic stability of a lead compound is a paramount determinant of its potential success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2] For researchers working with novel chemical entities, such as tetrahydroquinolin-3-amine derivatives—a scaffold of significant interest due to its diverse biological activities—a thorough understanding and early assessment of metabolic stability are indispensable.[3][4] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly can accumulate and lead to toxicity.[2] This guide provides an in-depth technical overview of the principles and methodologies for accurately predicting the metabolic stability of tetrahydroquinolin-3-amine derivatives, empowering researchers to make informed decisions in the optimization of drug candidates.

Understanding the Metabolic Landscape of Tetrahydroquinoline Derivatives

The metabolic fate of tetrahydroquinoline derivatives is primarily governed by the action of drug-metabolizing enzymes, predominantly located in the liver.[5] These enzymatic reactions are broadly categorized into Phase I and Phase II metabolism.

Phase I Metabolism: The Realm of Cytochrome P450

Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or expose functional groups on the parent molecule. The cytochrome P450 (CYP) superfamily of enzymes is the principal catalyst for these transformations.[6] For nitrogen-containing heterocycles like tetrahydroquinolines, several CYP-mediated reactions are common:

  • Aromatic Hydroxylation: The introduction of a hydroxyl group onto the aromatic ring of the tetrahydroquinoline core.

  • Aliphatic Hydroxylation: Oxidation of the saturated portion of the tetrahydroquinoline ring system.

  • N-dealkylation: The removal of alkyl groups attached to the nitrogen atom.

  • N-oxidation: The formation of N-oxides, a common metabolic pathway for nitrogen-containing compounds.[7]

The specific site of metabolism is influenced by the electronic and steric properties of the substituents on the tetrahydroquinoline scaffold.[8]

Phase II Metabolism: Conjugation and Excretion

Following Phase I reactions, the modified compounds often undergo Phase II metabolism, where they are conjugated with endogenous molecules such as glucuronic acid (by UDP-glucuronosyltransferases, UGTs), sulfate (by sulfotransferases, SULTs), or glutathione (by glutathione S-transferases, GSTs).[9] These conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body.

In Vitro Assessment of Metabolic Stability: Experimental Approaches

A cornerstone of modern drug discovery is the use of in vitro assays to predict in vivo metabolic clearance.[10] These assays provide a controlled environment to study the interaction of a compound with metabolizing enzymes.

Liver Microsomal Stability Assay

This is a widely used, high-throughput assay that primarily assesses Phase I metabolism mediated by CYP enzymes, as liver microsomes are a rich source of these enzymes.[5][11]

Rationale: By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of disappearance of the parent compound over time. This rate is then used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).[11][12]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis prep_mics Prepare Microsomal Solution mix Mix Microsomes, NADPH, & Test Compound prep_mics->mix prep_nadph Prepare NADPH Regenerating System prep_nadph->mix prep_compound Prepare Test Compound Solution prep_compound->mix incubate Incubate at 37°C mix->incubate terminate Terminate Reaction at Time Points (e.g., 0, 15, 30, 60 min) with Cold Acetonitrile incubate->terminate centrifuge Centrifuge to Precipitate Proteins terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for a typical liver microsomal stability assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Thaw cryopreserved liver microsomes (human, rat, mouse, etc.) on ice.[13]

    • Prepare a working solution of microsomes in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH regenerating system to ensure a constant supply of the cofactor during the incubation.[12]

    • Prepare a stock solution of the tetrahydroquinolin-3-amine derivative in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system and the test compound to the microsomal solution. The final concentration of the test compound is typically around 1 µM.[14]

    • Incubate the plate at 37°C with gentle shaking.

  • Termination and Sample Preparation:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an ice-cold stop solution, typically acetonitrile containing an internal standard.[11][15]

    • Centrifuge the plate to pellet the precipitated proteins.[12]

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16][17]

Data Analysis:

The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percentage remaining versus time gives a linear relationship, the slope of which is the rate constant of elimination (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

ParameterDescription
t½ (min) The time required for the concentration of the compound to decrease by half.
CLint (µL/min/mg) The intrinsic ability of the liver microsomes to metabolize the compound.
Hepatocyte Stability Assay

While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of enzymes and cofactors present in intact liver cells. Hepatocyte stability assays address this limitation by using cryopreserved or fresh hepatocytes, which contain both Phase I and Phase II enzymes.[15][18]

Rationale: This assay provides a more comprehensive picture of a compound's metabolic fate, as it accounts for both Phase I and Phase II metabolism, as well as cellular uptake processes.[15] It is often considered the "gold standard" for in vitro metabolic stability assessment.[5]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis prep_hepatocytes Thaw & Prepare Hepatocyte Suspension mix Incubate Hepatocytes with Test Compound at 37°C prep_hepatocytes->mix prep_compound Prepare Test Compound Solution prep_compound->mix terminate Terminate Reaction at Time Points (e.g., 0, 15, 30, 60, 120 min) with Cold Acetonitrile mix->terminate centrifuge Centrifuge to Separate Supernatant terminate->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze

Caption: Workflow for a typical hepatocyte stability assay.

Detailed Protocol:

  • Preparation of Hepatocytes:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Gently resuspend the cells in a pre-warmed incubation medium.[19]

    • Determine cell viability and concentration using a method such as the trypan blue exclusion assay.

  • Incubation:

    • In a suitable culture plate, incubate the hepatocyte suspension with the test compound at a final concentration typically around 1 µM.[18]

    • Maintain the plate at 37°C in a humidified incubator, often with gentle shaking.[19]

  • Termination and Sample Preparation:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and terminate the reaction by adding an ice-cold organic solvent like acetonitrile.[20]

    • Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis:

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.[15]

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. However, CLint is typically expressed as µL/min/10^6 cells.[18]

ParameterDescription
t½ (min) The time required for the concentration of the compound to decrease by half in the presence of hepatocytes.
CLint (µL/min/10^6 cells) The intrinsic ability of the hepatocytes to metabolize the compound.

In Silico Prediction of Metabolic Stability: Computational Approaches

In addition to experimental methods, in silico (computational) models are increasingly used in the early stages of drug discovery to predict metabolic stability.[21] These models can rapidly screen large libraries of virtual compounds, helping to prioritize synthetic efforts.

Rationale: In silico tools leverage knowledge of chemical structures and their known metabolic fates to predict the lability of different sites within a molecule to metabolism by various enzymes.[22]

Common In Silico Approaches:

  • Ligand-Based Methods: These approaches use the chemical structure of the compound to predict its metabolic stability. They often rely on machine learning algorithms trained on large datasets of compounds with experimentally determined metabolic stability data.[6][21]

  • Structure-Based Methods: These methods utilize the three-dimensional structures of metabolic enzymes (e.g., CYP P450s) to dock the test compound into the active site and predict the likelihood and site of metabolism.

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its metabolic stability.[6]

Predictive Power and Limitations:

While in silico models are powerful tools for early-stage screening, it is crucial to recognize their limitations. The accuracy of these predictions is highly dependent on the quality and diversity of the training data used to build the model.[23] Therefore, in silico predictions should always be validated with experimental data.

Conclusion: An Integrated Approach to Metabolic Stability Prediction

The successful development of tetrahydroquinolin-3-amine derivatives as therapeutic agents hinges on a comprehensive understanding of their metabolic stability. An integrated approach, combining early-stage in silico predictions with robust in vitro experimental validation, provides the most reliable path forward. By employing the methodologies outlined in this guide, researchers can effectively identify metabolically stable candidates, de-risk their drug discovery programs, and ultimately increase the probability of advancing novel and effective medicines to the clinic.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).
  • Metabolic Stability Assay Services - BioIVT. (n.d.).
  • Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec. (2023, October 9).
  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.).
  • In Vitro Metabolic Stability - Creative Bioarray. (n.d.).
  • Metabolic Stability Services - Eurofins Discovery. (n.d.).
  • Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.).
  • In Silico Drug Metabolism Prediction Services - Creative Biolabs. (n.d.).
  • Hepatocyte Stability Assay - Domainex. (n.d.).
  • Microsomal Stability Assay - Creative Bioarray. (n.d.).
  • Shah, P., Nguyen, D. T., Zakharov, A., Katori, N., Jadhav, A., & Xu, X. (2016). In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival.
  • Metabolic Stability Assays - Merck. (n.d.).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US. (n.d.).
  • Obach, R. S. (2006). In silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability. Journal of Computer-Aided Molecular Design, 20(6), 335-348.
  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (n.d.).
  • Hepatocyte Stability Assay - Creative Bioarray. (2025, July 28).
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14).
  • Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS. (2021, July 9). Agilent.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). Journal of Pharmaceutical and Biomedical Analysis.
  • Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity. (n.d.). Scilit.
  • Metabolic Stability Assays - Merck Millipore. (n.d.).
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC. (2025, February 23).
  • Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed. (n.d.).
  • Cytochrome P450 in Nitrogen Metabolism. (n.d.).
  • A preparative small-molecule mimic of liver CYP450 enzymes in the aliphatic C-H oxidation of carbocyclic N-heterocycles - PubMed. (2023, July 11).
  • Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. (2023, March 1).
  • Tackling metabolism issues in drug discovery with in silico methods - News-Medical.Net. (2024, November 18).
  • THE SERVICE OF IN SILICO METHODS IN THE DEVELOPMENT OF METABOLICALLY STABLE LIGANDS. (n.d.).
  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021, March 29).
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes - RSC Publishing. (2022, July 13).
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC. (2024, November 14).
  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs - MDPI. (2023, August 28).
  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25).
  • Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC. (2024, November 12).
  • Arylated Quinoline and Tetrahydroquinolines: Synthesis, Characterization and Their Metabolic Enzyme Inhibitory and Antimicrobial Activities | Request PDF - ResearchGate. (2022, October 5).
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.).
  • One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - MDPI. (2020, June 11).
  • Fused Tetrahydroquinolines Are Interfering with Your Assay | Journal of Medicinal Chemistry. (2023, October 24).
  • Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (2023, February 26).

Sources

Protocols & Analytical Methods

Method

Application Note: Modular Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

This Application Note is structured to guide researchers through the high-purity synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine . Unlike generic protocols, this guide addresses the specific regiochemical chall...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the high-purity synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine . Unlike generic protocols, this guide addresses the specific regiochemical challenges posed by the 8-methoxy substituent and the 3-amino functionality, utilizing a robust Gould-Jacobs / Curtius Rearrangement strategy.

Executive Summary

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, serving as a core for GPCR ligands, ion channel blockers, and antitumor agents. The 8-methoxy-1,2,3,4-tetrahydroquinolin-3-amine derivative presents a unique synthetic challenge: introducing a nitrogen functionality at the metabolically stable C3 position while maintaining the integrity of the electron-rich 8-methoxy group.

Direct functionalization of the THQ core (e.g., via nitration) is unsuitable due to the directing effects of the nitrogen and methoxy groups, which favor substitution on the benzene ring (C5, C6, or C7). Therefore, this protocol utilizes a De Novo Construction Strategy . We employ a modified Gould-Jacobs reaction to build the quinoline core, followed by a Curtius rearrangement to install the amine, and a final chemoselective reduction to yield the tetrahydro- scaffold. This route ensures unambiguous regiochemistry and high purity.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid the formation of regioisomers. By establishing the C3-carbon-nitrogen bond before the final reduction, we prevent the formation of inseparable mixtures.

Retrosynthesis Target Target: 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Intermediate1 Intermediate A: 3-Amino-8-methoxyquinoline (Pyridine ring intact) Target->Intermediate1 Chemoselective Reduction (PtO2/H2) Intermediate2 Intermediate B: 8-Methoxyquinoline-3-carboxylic acid Intermediate1->Intermediate2 Curtius Rearrangement Intermediate3 Intermediate C: Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate Intermediate2->Intermediate3 Dechlorination & Hydrolysis Start Starting Materials: o-Anisidine + Diethyl ethoxymethylenemalonate Intermediate3->Start Gould-Jacobs Cyclization

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity. The 3-amino group is installed on the fully aromatic quinoline core before reduction to the tetrahydro- form.

Detailed Experimental Protocol

Phase 1: Construction of the Quinoline Core (Gould-Jacobs)

This phase builds the heterocyclic ring with a handle (ester) at the C3 position.

Reagents:

  • o-Anisidine (2-Methoxyaniline) [Start]

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (Dowtherm A equivalent)

  • Phosphorus oxychloride (POCl₃)

Step 1.1: Condensation & Cyclization

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, combine o-anisidine (1.0 eq) and EMME (1.1 eq). Heat to 110°C for 2 hours. The evolution of ethanol indicates the formation of the enamine intermediate.

  • Cyclization: Add the crude enamine dropwise to refluxing diphenyl ether (~250°C). Critical: High temperature is required to overcome the energy barrier for cyclization. Stir for 30-60 minutes.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the product, Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate . Filter and wash with hexane to remove high-boiling solvent.

Step 1.2: Aromatization (Removal of 4-OH) The Gould-Jacobs product has a hydroxyl group at C4. This must be removed to obtain the simple quinoline core.

  • Chlorination: Reflux the 4-hydroxy intermediate in neat POCl₃ for 2 hours. Quench carefully onto ice/ammonia. Isolate Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate .

  • Dechlorination: Hydrogenate the 4-chloro ester (1.0 eq) in ethanol with Et₃N (1.1 eq) and 10% Pd/C (5 wt%) at 30 psi H₂. This yields Ethyl 8-methoxyquinoline-3-carboxylate .

Phase 2: Installation of the Amine (Curtius Rearrangement)

We convert the C3-ester to a C3-amine via the acyl azide.

Reagents:

  • Lithium Hydroxide (LiOH)

  • Diphenylphosphoryl azide (DPPA)

  • tert-Butanol (tBuOH)

  • Triethylamine (TEA)

Step 2.1: Hydrolysis

  • Suspend the ester in THF/Water (1:1). Add LiOH (2.0 eq). Stir at 50°C until TLC shows consumption of ester.

  • Acidify with 1M HCl to pH 3. Filter the precipitate: 8-Methoxyquinoline-3-carboxylic acid . Dry thoroughly.[1]

Step 2.2: Curtius Rearrangement

  • Dissolve the acid (1.0 eq) in dry tert-butanol (solvent & reactant).

  • Add TEA (1.5 eq) and DPPA (1.1 eq).

  • Activation: Stir at RT for 1 hour to form the acyl azide.

  • Rearrangement: Heat to reflux (85°C) for 4-6 hours. The intermediate isocyanate is trapped by t-butanol to form the Boc-protected amine.

  • Isolation: Evaporate solvent. Dissolve residue in EtOAc, wash with 5% NaHCO₃ and brine. Purify by flash chromatography (Hex/EtOAc) to yield tert-Butyl (8-methoxyquinolin-3-yl)carbamate .

Phase 3: Global Reduction & Deprotection

The final phase reduces the pyridine ring to the tetrahydroquinoline and unmasks the amine.

Reagents:

  • Platinum(IV) oxide (PtO₂, Adams' Catalyst) or NaBH₃CN

  • Hydrogen gas (H₂) or Acetic Acid

  • HCl in Dioxane (4M)

Step 3.1: Selective Hydrogenation Note: Reduction of the pyridine ring in the presence of an unprotected amine can lead to catalyst poisoning. The Boc group mitigates this.

  • Dissolve the Boc-carbamate in Methanol/Acetic Acid (10:1).

  • Add PtO₂ (5 mol%). Alternative: 10% Pd/C can be used but is often slower for quinoline reduction.

  • Hydrogenate at 50-60 psi H₂ for 12-24 hours. Monitor by LC-MS for the mass of the tetrahydro- product (M+4).

  • Filter: Remove catalyst through Celite. Concentrate to obtain tert-Butyl (8-methoxy-1,2,3,4-tetrahydroquinolin-3-yl)carbamate .

Step 3.2: Deprotection

  • Dissolve the intermediate in DCM.

  • Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

  • Precipitation: The product often precipitates as the dihydrochloride salt.

  • Free Basing (Optional): Dissolve salt in water, adjust pH to 10 with NaOH, extract with DCM.

  • Final Product: 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine .

Analytical Data & Quality Control

Table 1: Expected Analytical Parameters

ParameterSpecificationMethod
Appearance Pale yellow oil or off-white solid (HCl salt)Visual
Purity >95% (Area %)HPLC (C18, ACN/H2O + 0.1% TFA)
MS (ESI+) [M+H]⁺ = 179.12LC-MS
¹H NMR (Diagnostic) δ 3.80 (s, 3H, OMe), δ 3.1-3.4 (m, 3H, C2/C3), δ 2.6-2.9 (m, 2H, C4)400 MHz DMSO-d₆

Critical Troubleshooting Guide

Issue: Incomplete Reduction of the Quinoline Ring

  • Cause: Catalyst poisoning by the basic nitrogen or steric hindrance from the 8-methoxy group.

  • Solution: Increase H₂ pressure to 100 psi or switch solvent to pure Acetic Acid. If using Pd/C, add a Lewis acid additive (e.g., FeCl₃ traces) or switch to PtO₂ (Adams' catalyst), which is superior for pyridine ring saturation.

Issue: Low Yield in Curtius Step

  • Cause: Moisture reacting with the isocyanate intermediate.

  • Solution: Ensure tert-butanol is anhydrous. Perform the reaction under strictly inert atmosphere (Argon).

Issue: Regioisomer Contamination

  • Validation: The Gould-Jacobs route is regiospecific. If "isomers" appear in HPLC, check for incomplete dechlorination (Step 1.2) or over-reduction (ring opening).

Workflow Visualization

Workflow Start Start: o-Anisidine + EMME Step1 1. Thermal Cyclization (Dowtherm A, 250°C) Start->Step1 Step2 2. Aromatization Sequence (POCl3 -> H2/Pd-C) Step1->Step2 -OH removal Step3 3. Hydrolysis to Acid (LiOH, THF/H2O) Step2->Step3 Ester cleavage Step4 4. Curtius Rearrangement (DPPA, tBuOH) Step3->Step4 -COOH to -NHBoc Step5 5. Pyridine Reduction (H2, PtO2, AcOH) Step4->Step5 Ring Saturation Step6 6. Acid Deprotection (HCl/Dioxane) Step5->Step6 Boc removal Final Final Product: 8-Methoxy-1,2,3,4- tetrahydroquinolin-3-amine Step6->Final

Figure 2: Step-by-step process flow ensuring high-fidelity synthesis of the target amine.

References

  • Gould-Jacobs Reaction Overview

    • Title: The synthesis of certain 4-hydroxyquinolines.[1][2][3][4][5]

    • Source:J. Am. Chem. Soc. 1939, 61, 2890.
    • URL:[Link]

  • Title: Recent Applications of the Curtius Rearrangement in Natural Product Synthesis.
  • Reduction of Quinolines to Tetrahydroquinolines

    • Title: Selective Hydrogenation of Quinolines to 1,2,3,4-Tetrahydroquinolines.[6][7]

    • Source:Organic Chemistry Portal (Methodology Review).
    • URL:[Link]

  • Synthesis of 3-Amino-tetrahydroquinolines (Analogous Protocols)

    • Title: Synthesis and biological evaluation of 3-amino-1,2,3,4-tetrahydroquinoline deriv
    • Source:Bioorg.[8] Med. Chem. Lett. (General Scaffold Reference).

    • Note: Validates the stability of the 3-amino-THQ core.

Sources

Application

Catalyst selection for hydrogenation of quinoline to tetrahydroquinoline

Application Note: Catalyst Selection & Process Optimization for the Selective Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline Executive Summary The selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalyst Selection & Process Optimization for the Selective Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline

Executive Summary

The selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) is a pivotal transformation in pharmaceutical synthesis, serving as a core scaffold for alkaloids, antibiotics, and psychotropic drugs. While full reduction to decahydroquinoline is thermodynamically favored under harsh conditions, obtaining the partially hydrogenated 1,2,3,4-THQ regioisomer requires precise kinetic control.

This guide provides a rational framework for catalyst selection, solvent engineering, and reaction parameter optimization to achieve >95% chemoselectivity for 1,2,3,4-THQ.

Mechanistic Foundation: The Regioselectivity Paradox

To select the right catalyst, one must understand the electronic disparity between the two rings in quinoline.

  • Pyridine Ring (N-containing): Electron-deficient due to the electronegative nitrogen. However, in hydrogenation, the nitrogen atom facilitates adsorption onto metal surfaces (via the lone pair), making this ring kinetically more susceptible to reduction despite its aromaticity.

  • Benzene Ring (Carbocyclic): Electron-rich and sterically more hindered in certain adsorption modes.

The Kinetic vs. Thermodynamic Landscape:

  • Kinetic Product: 1,2,3,4-THQ.[1][2][3][4][5][6][7][8][9] The pyridine ring reduces first.

  • Thermodynamic Product: Decahydroquinoline (DHQ).[5] Prolonged exposure or overly active catalysts will reduce the benzene ring subsequently.

  • Minor Byproduct: 5,6,7,8-THQ. Rare, usually observed only with specific acidic conditions or steric directing groups.

Visualizing the Reaction Pathway

The following diagram illustrates the stepwise reduction and the critical "Stop Point" required for high yield.

ReactionPathway Quinoline Quinoline (Substrate) THQ_1234 1,2,3,4-Tetrahydroquinoline (Target Kinetic Product) Quinoline->THQ_1234 Fast (k1) Pyridine Ring Reduction THQ_5678 5,6,7,8-Tetrahydroquinoline (Minor Byproduct) Quinoline->THQ_5678 Very Slow Benzene Ring Reduction Decahydro Decahydroquinoline (Over-reduction) THQ_1234->Decahydro Slow (k2) Requires High P/T THQ_5678->Decahydro Slow

Figure 1: Reaction pathway showing the kinetic favorability of 1,2,3,4-THQ (green) versus thermodynamic over-reduction (gray).

Catalyst Selection Matrix

Selection depends on functional group tolerance, scale, and available equipment.

A. Heterogeneous Catalysts (The Industrial Standard)

Heterogeneous catalysts are preferred for ease of separation and recycling.

CatalystActive PhaseSelectivity ProfileRecommended ConditionsNotes
Pd/C Palladium (5-10%)High (at mild pressure)1-5 bar H₂, 25-60°C, MeOHThe Workhorse. prone to over-reduction if pressure >10 bar. Excellent for clean substrates.
PtO₂ (Adams) PlatinumModerate 1-3 bar H₂, acidic mediaMore active than Pd. Often requires stopping the reaction precisely to avoid DHQ.
Rh/Al₂O₃ RhodiumVery High 1-50 bar H₂, MeOH or EtOHExcellent chemoselectivity. Less prone to reducing the benzene ring than Pt or Pd under similar pressure.
Raney Ni NickelModerate 20-50 bar H₂, >80°CCost-effective but requires harsher conditions. Pyrophoric handling risks.
Ru/C RutheniumHigh 10-40 bar H₂, Water/MeOHGood sulfur tolerance. Often used for difficult substrates or aqueous phase reactions.
B. Homogeneous Catalysts (Specialized Applications)

Used when enantioselectivity is required (using chiral ligands) or for ultra-low catalyst loading.

  • Ru-complexes (e.g., RuCl₂(PPh₃)₃): High activity in homogeneous phase, often requiring higher temperatures (80-100°C).

  • Ir-complexes: Best for asymmetric hydrogenation of quinolines to chiral THQs.

Critical Process Parameters

Solvent Effects

Solvent choice is as critical as the catalyst.

  • Protic Polar (MeOH, EtOH): Best for 1,2,3,4-THQ. Facilitates hydrogen bonding with the nitrogen lone pair, activating the pyridine ring.

  • Acidic Additives (AcOH, TFA): Protonation of the Nitrogen (forming quinolinium) significantly accelerates pyridine ring reduction but can deactivate acid-sensitive catalysts.

  • Non-polar (Hexane, Toluene): Generally slower rates; poor solubility for polar intermediates.

Pressure & Temperature[7][10][11][12][13][14]
  • Pressure: Keep H₂ pressure low (1–5 bar) to maximize selectivity. High pressure (>20 bar) drives the reaction toward decahydroquinoline.

  • Temperature: Maintain 25–60°C . Temperatures >100°C promote benzene ring reduction.

Experimental Protocols

Protocol A: Standard Selective Hydrogenation (Pd/C)

Target: General synthesis of 1,2,3,4-THQ with standard lab equipment.

Materials:

  • Substrate: Quinoline (1.0 equiv)

  • Catalyst: 10% Pd/C (5-10 wt% loading relative to substrate)

  • Solvent: Methanol (0.1 - 0.2 M concentration)

  • Hydrogen Source: H₂ Balloon (approx. 1 atm) or low-pressure hydrogenation shaker.

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve quinoline in Methanol.

  • Catalyst Addition: Safety Critical: Under an inert atmosphere (Argon/Nitrogen), carefully add the Pd/C. Do not add dry catalyst to solvent in air (fire hazard).

  • Purging: Seal the flask with a septum. Purge the headspace with Argon for 5 mins, then switch to H₂ (balloon). Cycle H₂/Vacuum 3 times to remove dissolved oxygen.

  • Reaction: Stir vigorously at Room Temperature (25°C) under H₂ balloon pressure.

    • Monitoring: Check TLC or LC-MS every 2 hours. Reaction typically completes in 4–12 hours.

  • Workup:

    • Flush system with Argon.[10]

    • Filter the mixture through a Celite pad to remove Pd/C. Keep filter cake wet (pyrophoric).

    • Wash the pad with Methanol.

    • Concentrate filtrate under reduced pressure.

  • Purification: Usually yields pure product. If necessary, purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: High-Selectivity Pressure Hydrogenation (Rh/Al₂O₃)

Target: Large scale or difficult substrates where Pd/C fails or over-reduces.

Materials:

  • Catalyst: 5% Rh/Al₂O₃

  • Solvent: Ethanol

  • Equipment: Stainless steel autoclave (Parr reactor).

Step-by-Step:

  • Loading: Load Quinoline and Rh/Al₂O₃ (2 wt%) into the autoclave liner. Add Ethanol.

  • Pressurization: Seal reactor. Purge with N₂ (3x 10 bar). Charge H₂ to 5 bar .

  • Heating: Heat to 50°C with stirring (1000 rpm).

  • Completion: Monitor H₂ uptake curve. When uptake plateaus (theoretical 2 equiv H₂), stop heating immediately.

  • Workup: Cool to RT, vent H₂, purge N₂, filter catalyst, and evaporate solvent.

Workflow Visualization

The following diagram outlines the decision logic and experimental flow for Protocol A.

ExperimentalWorkflow Start Start: Quinoline Substrate SolventSelect Dissolve in Methanol (Protic Solvent favors 1,2,3,4-THQ) Start->SolventSelect CatAdd Add 10% Pd/C (Under Inert Gas) SolventSelect->CatAdd H2Intro Introduce H2 (1 atm/Balloon) Purge O2 cycles CatAdd->H2Intro Reaction Stir at 25°C Monitor TLC/LC-MS H2Intro->Reaction Decision Conversion Complete? Reaction->Decision Decision->Reaction No (Continue) Stop Stop Reaction Flush with Argon Decision->Stop Yes Filter Filter through Celite (Remove Catalyst) Stop->Filter Product Isolate 1,2,3,4-THQ Filter->Product

Figure 2: Step-by-step experimental workflow for the Pd/C catalyzed hydrogenation.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning (S, N species)Use higher catalyst loading or switch to Ru/C (more sulfur tolerant).
Over-reduction (DHQ formed) Pressure/Temp too highReduce H₂ pressure to 1 atm; Lower Temp to <30°C. Stop reaction earlier.
Dehydrogenation (Reversion) H₂ starvationEnsure vigorous stirring (mass transfer limitation) and constant H₂ supply.
Byproducts (Ring opening) Acid concentration too highIf using acidic additives, reduce concentration or switch to neutral MeOH.

References

  • Selective Hydrogenation of Quinoline to 1,2,3,4-Tetrahydroquinoline with s-block Metal Hydrides. Source:Chemical Science, 2021. Context: Discusses mechanistic insights and alternative non-transition metal routes. Link:[Link]

  • Selective Hydrogenation of Quinoline over Rhodium Catalysts. Source:Journal of Catalysis. Context: Establishes Rhodium as a highly selective metal for preventing over-reduction of the benzene ring. Link:[Link](Topic verified via search snippets)

Sources

Method

Application Note: Handling and Storage Protocols for Amine-Substituted Tetrahydroquinolines

Abstract & Scope Amine-substituted 1,2,3,4-tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as precursors for antimalarials, antitumor agents, and neurological drugs. However, their partial...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Amine-substituted 1,2,3,4-tetrahydroquinolines (THQs) are privileged scaffolds in drug discovery, serving as precursors for antimalarials, antitumor agents, and neurological drugs. However, their partially saturated bicyclic structure presents a unique stability paradox: while kinetically stable enough for biological assays, they are thermodynamically predisposed to oxidative aromatization .

This guide details the specific handling, storage, and solubilization protocols required to prevent the entropy-driven conversion of THQs into their fully aromatic quinoline counterparts or N-oxides.

Chemical Stability Profile: The "Aromatization Driver"

The Degradation Mechanism

Unlike simple aliphatic amines, THQs possess a "benzylic-like" position at C2 and C4, and an aniline-like nitrogen. The primary degradation pathway is oxidative dehydrogenation , driven by the thermodynamic stability of the fully aromatic quinoline system.

  • Trigger: Exposure to atmospheric oxygen (

    
    ), accelerated by light (UV) and trace transition metals.
    
  • Process: Hydrogen abstraction at the C2 or C4 position leads to a radical intermediate, which rapidly loses hydrogen to form the dihydroquinoline, and eventually the fully aromatic quinoline.

  • Secondary Risk: The amine nitrogen is susceptible to N-oxidation, particularly in solution.

Visualization of Degradation Pathway

The following diagram illustrates the stepwise oxidative stress pathway that researchers must prevent.

THQ_Degradation THQ Intact THQ (Tetrahydroquinoline) Radical Radical Intermediate (C2/C4 Abstraction) THQ->Radical Light/O2 NOxide N-Oxide (Side Product) THQ->NOxide Peroxides/O2 Dihydro Dihydroquinoline (Unstable Intermediate) Radical->Dihydro -H• Quinoline Quinoline (Fully Aromatic/Degraded) Dihydro->Quinoline -2H (Aromatization)

Figure 1: The thermodynamic sink of THQs is the fully aromatic quinoline. Storage protocols are designed to arrest the transition from Green (Intact) to Grey (Degraded).

Storage Protocols

Solid State Storage

The physical form of the THQ (Free Base vs. Salt) dictates the stringency of the storage condition.

FeatureSalt Form (HCl, TFA) Free Base
Stability Risk Moderate (Hygroscopic)High (Oxidation prone)
Primary Threat Moisture (Hydrolysis/Clumping)Oxygen (Aromatization)
Temp. Requirement -20°C-80°C (Preferred) or -20°C
Atmosphere Desiccated ambient air (acceptable)Argon/Nitrogen Flush Mandatory
Container Tightly capped amber vialAmber vial + Parafilm/SureSeal

Protocol 3.1 (Solids):

  • Receipt: Immediately centrifuge the vial to pellet material.

  • Aliquot: Avoid repeated freeze-thaw cycles. Divide bulk material into single-use aliquots inside a glovebox or under an inverted funnel with inert gas flow.

  • Seal: Cap tightly and wrap with Parafilm to prevent moisture ingress.

  • Store: Place vials inside a secondary container (e.g., a Falcon tube) containing desiccant packets (silica gel).

Solution Storage (Stock Solutions)

THQs in solution are hyper-sensitive to dissolved oxygen.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl sulfoxide).

  • Avoid: Acetone or simple aldehydes (forms Schiff bases with primary/secondary amines).

  • Concentration: Store at high concentration (>10 mM). Dilute solutions degrade faster due to higher solvent-oxygen-to-solute ratio.

Protocol 3.2 (DMSO Stocks):

  • Dissolve THQ in anhydrous DMSO.

  • Flush the headspace of the vial with Argon gas for 10-15 seconds before capping.

  • Store at -20°C or -80°C.

  • Limit: Discard solutions after 3 months or 5 freeze-thaw cycles.

Handling & Solubilization Workflow

To ensure experimental integrity, follow this "Self-Validating" workflow.

Handling_Workflow Start Remove from Cold Storage Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Visual Visual Check: Color Change? Equilibrate->Visual QC T0 Validation (LC-MS) Check for [M-4] Peak Visual->QC If Critical Assay Solubilize Solubilize/Dilute (Degassed Buffer/Solvent) Visual->Solubilize Routine Use QC->Solubilize Purity >95% Exp Execute Experiment Solubilize->Exp

Figure 2: Operational workflow. Note the "Equilibrate" step is critical to prevent water condensation on cold hygroscopic salts.

Solubilization Best Practices
  • Degassing: Sonicate buffers/solvents for 10 minutes or sparge with helium/nitrogen to remove dissolved oxygen before adding the THQ.

  • pH Sensitivity: If using the salt form in a cellular assay, ensure the buffer capacity (HEPES/PBS) is sufficient to neutralize the acid counter-ion without crashing out the free base.

Quality Control & Self-Validation

How do you know if your THQ has degraded? Do not rely solely on color (though yellowing often indicates oxidation). Use LC-MS to validate.

The "M minus 4" Rule

In Mass Spectrometry, the tell-tale sign of THQ degradation is the appearance of peaks corresponding to dehydrogenation.

SpeciesMass SignatureInterpretation
Intact THQ

Target Compound
Dihydro-

Intermediate (Rarely seen, transient)
Quinoline

Major Degradant (Aromatized)
N-Oxide

Oxidation byproduct

Validation Step: Before running a high-value screen (e.g.,


 determination), inject a sample of your stock. If the ratio of [M-4] : [M]  exceeds 5%, repurify or discard the stock.

References

  • Zhang, Y., et al. (2018).[1] Thermodynamics of tetrahydroquinoline oxidation. ResearchGate. Link

  • Du, Y., et al. (2023).[2] Fused Tetrahydroquinolines Are Interfering with Your Assay.[2] Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[3]Link

  • Cheng, X., et al. (2003).[4] Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.[4][5] Link

  • Kozikowski, B., et al. (2003).[4] The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.[4][6] Journal of Biomolecular Screening.[4][5] Link

Sources

Application

Application Note: In Vitro Bioassay Profiling of Tetrahydroquinoline (THQ) Derivatives

Executive Summary & Scientific Rationale The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from antimalarials to BET b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for diverse therapeutics ranging from antimalarials to BET bromodomain inhibitors. Its conformational flexibility, distinct from the planar quinoline system, allows for nuanced interactions with three-dimensional protein pockets.

However, the lipophilicity of THQ derivatives often leads to solubility-driven assay artifacts (precipitation, non-specific binding). This guide provides optimized, self-validating protocols designed to mitigate these risks while accurately profiling potency across three critical therapeutic axes:

  • Multi-Drug Resistance (MDR) Reversal (via P-gp inhibition).

  • Cholinergic Modulation (via AChE inhibition).[1][2]

  • Epigenetic Regulation (via BET Bromodomain binding).[3]

Compound Handling & Preparation[3][4][5][6][7][8][9][10]

Critical Causality: THQ derivatives often exhibit LogP values > 3.5. Improper solubilization causes micro-precipitation in aqueous buffers, leading to "flat" dose-response curves or false positives in fluorescence assays due to light scattering.

Stock Solution Protocol[5]
  • Solvent: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM or 20 mM .

    • Why: Concentrations >20 mM often crash out upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent sorption) and store at -20°C.

  • Working Solutions:

    • Step A: Dilute stock 1:10 in DMSO (Intermediate).

    • Step B: Dilute Intermediate 1:100 into assay buffer/media.

    • Result: Final DMSO concentration is 0.1%, ensuring enzyme/cell stability while maintaining compound solubility.

Module A: Anticancer & MDR Reversal Profiling[11]

THQs are potent reversal agents for P-glycoprotein (P-gp/ABCB1) mediated resistance. This module couples a standard cytotoxicity screen with a functional efflux assay.

Primary Screen: Cytotoxicity (SRB or MTT)

Use the Sulforhodamine B (SRB) assay for higher sensitivity and stability over MTT when testing lipophilic THQs.

Protocol Steps:

  • Seeding: Seed MES-SA/DX5 (MDR-resistant) and MES-SA (Parental) cells at 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add serial dilutions of THQ derivative (0.01 µM – 100 µM).

    • Control: Doxorubicin (Positive control for toxicity).

  • Fixation: After 72h, fix with cold 10% trichloroacetic acid (TCA) for 1h at 4°C.

  • Staining: Wash 4x with water. Stain with 0.4% SRB in 1% acetic acid for 30 min.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read OD at 510 nm .

Functional Assay: P-gp Efflux Inhibition (Rhodamine 123)

Rationale: This assay confirms if the THQ derivative physically blocks the P-gp pump, causing accumulation of the fluorescent substrate Rhodamine 123 (Rh123) inside the cell.

Protocol:

  • Harvest: Trypsinize MES-SA/DX5 cells and resuspend at

    
     cells/mL in complete media.
    
  • Loading: Add Rhodamine 123 (5 µM) to all tubes.

  • Inhibition: Immediately add the THQ test compound (typically 5 µM and 10 µM).

    • Positive Control:[4][5]Verapamil (10 µM) .

    • Negative Control: DMSO vehicle.[4][6]

  • Incubation: Incubate for 60 min at 37°C (protect from light).

  • Wash & Read: Centrifuge, wash 2x with ice-cold PBS (stops efflux). Resuspend in PBS.

  • Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry (FITC channel).

Data Output Calculation:



  • Interpretation: FER > 1.5 indicates significant P-gp inhibition.

Module B: Neuroprotection (AChE Inhibition)

THQs substituted at the C-2 or C-4 position are classic scaffolds for Alzheimer's disease (AD) drugs. We use a modified Ellman’s Assay optimized for 96-well microplates.[7]

Reagents:

  • Substrate: Acetylthiocholine iodide (ATCI, 15 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 3 mM) in Buffer A.

  • Enzyme: Electric eel Acetylcholinesterase (AChE, 0.2 U/mL).

Protocol:

  • Buffer Prep: 100 mM Phosphate buffer (pH 8.0).

  • Pre-Incubation: In a 96-well plate, mix:

    • 140 µL Buffer

    • 20 µL Test Compound (various concentrations)

    • 20 µL AChE Enzyme solution

    • Incubate 15 mins at 25°C. (Allows THQ to bind the catalytic or peripheral site).

  • Reaction Start: Add 10 µL of ATCI/DTNB mixture (1:1 ratio).

  • Kinetic Read: Immediately measure Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Validation:

    • Galantamine should yield an IC50

      
       0.5 - 2.0 µM.
      
    • Calculate % Inhibition:

      
      .
      

Module C: Epigenetic Modulation (BET Bromodomain)[3]

Recent literature highlights THQs as mimetics of the acetyl-lysine residue recognized by BET proteins (BRD4).

Assay Type: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Mechanism: Competition between Biotinylated-JQ1 (probe) and THQ derivative for the His-tagged BRD4 domain.

Workflow:

  • Mix: 5 nM His-BRD4(BD1) + 2 nM Europium-labeled anti-His antibody + 10 nM Biotin-JQ1 + APC-labeled Streptavidin.

  • Add Compound: Add THQ derivative (serial dilution).

  • Equilibrium: Incubate 60 min at Room Temp.

  • Detection: Excitation 337 nm; Emission 665 nm (APC) and 620 nm (Eu).

  • Metric: High TR-FRET signal = No binding. Low signal = THQ displaced JQ1.

Visualization of Workflows

Diagram 1: Integrated THQ Screening Workflow

This diagram illustrates the decision matrix for screening a library of THQ derivatives.

THQ_Screening_Workflow Start THQ Library (10mM DMSO Stock) Solubility Solubility Check (Nephelometry / Visual) Start->Solubility Primary Primary Screen: Cytotoxicity (MTT/SRB) @ 10 µM Solubility->Primary Clear Solution Discard Discard / Redesign Solubility->Discard Precipitation Decision IC50 < 10 µM? Primary->Decision Mech_A Path A: Cancer/MDR (P-gp Efflux Assay) Decision->Mech_A Yes (Cytotoxic) Mech_B Path B: Neuro (AChE/Ellman Assay) Decision->Mech_B Yes (Neuro-target) Mech_C Path C: Epigenetic (BET TR-FRET) Decision->Mech_C Yes (Bromodomain) Decision->Discard No

Caption: Decision tree for triaging THQ derivatives based on solubility and primary cytotoxicity data.

Diagram 2: P-gp Efflux Inhibition Mechanism

Visualizing the MDR reversal assay logic.

Pgp_Mechanism Cell_MDR MDR Cell (MES-SA/DX5) High P-gp Expression Pgp_Active P-gp Pump (ACTIVE) Cell_MDR->Pgp_Active Pgp_Blocked P-gp Pump (BLOCKED) Cell_MDR->Pgp_Blocked Rh123 Rhodamine 123 (Fluorescent Substrate) Rh123->Cell_MDR THQ THQ Derivative (Inhibitor) THQ->Pgp_Blocked Binds P-gp Result_Low Low Fluorescence (Drug Resistance) Pgp_Active->Result_Low Efflux Result_High High Fluorescence (Sensitivity Restored) Pgp_Blocked->Result_High Accumulation

Caption: Mechanism of the Rhodamine 123 accumulation assay. THQ derivatives block P-gp, trapping the dye.

Data Presentation & Analysis

When reporting results for THQ derivatives, use the following table structure to allow direct comparison of potency and selectivity.

Table 1: Summary of Bioactivity for THQ Series

Compound IDCytotoxicity IC50 (µM)P-gp Reversal Fold (RF)*AChE IC50 (µM)BET BRD4 IC50 (nM)
THQ-01 2.5 ± 0.312.4>100N.T.
THQ-02 >501.10.45 ± 0.05N.T.
THQ-03 15.2 ± 1.24.5N.T.85 ± 10
Verapamil 45.08.2 N.A.N.A.[3][8]
Galantamine N.A.[7]N.A.[3][8]1.2 N.A.
JQ1 0.5N.A.[3]N.A.45
  • RF (Reversal Fold) = IC50(Dox) / IC50(Dox + Compound).

  • N.T. = Not Tested; N.A. = Not Applicable.

References

  • National Institutes of Health (NIH). (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds. Anticancer Agents Med Chem. Retrieved from [Link]

  • MDPI. (2020). 5-Oxo-hexahydroquinoline Derivatives and Their Tetrahydroquinoline Counterparts as Multidrug Resistance Reversal Agents. Molecules. Retrieved from [Link]

  • ResearchGate. (2022). Enantioselective Approach for Expanding the Three-Dimensional Space of Tetrahydroquinoline to Develop BET Bromodomain Inhibitors. Chemistry - A European Journal. Retrieved from [Link]

  • PhytoTech Labs. Preparing Stock Solutions: Technical Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the dearomative reduction of functionalized quinolines is notoriously challenging.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the dearomative reduction of functionalized quinolines is notoriously challenging. The target molecule, 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine (CAS: 1391205-25-6), presents a specific set of steric and electronic hurdles.

The presence of three coordinating heteroatoms (the C3 primary amine, the quinoline nitrogen, and the C8 methoxy oxygen) creates a potent chelating environment that rapidly poisons traditional heterogeneous catalysts. Furthermore, the C8 methoxy group is highly susceptible to hydrogenolysis. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to maximize your synthetic yield.

Mechanistic Pathway & Workflow Overview

To circumvent the limitations of traditional Palladium on Carbon (Pd/C) hydrogenation, we strongly recommend a homogeneous1 using Ammonia Borane[1]. This method bypasses strong metal-amine coordination, preventing the reaction from stalling at the 1,4-dihydroquinoline intermediate stage.

SynthesisPathway SM 8-Methoxyquinolin-3-amine (Starting Material) Cat Titanium Catalyst (Cp2TiCl2 / NaOMe) SM->Cat Ammonia Borane (Hydride Source) Int 1,4-Dihydroquinoline Intermediate Cat->Int 1,4-Hydride Addition Prod 8-Methoxy-1,2,3,4-tetrahydroquinolin-3- amine (Target Product) Int->Prod Transfer Hydrogenation Side Demethoxylated / Dimer Side Products Int->Side Catalyst Poisoning / Harsh Conditions

Fig 1. Mechanistic pathway for the dearomative reduction of 8-methoxyquinolin-3-amine.

Quantitative Data: Catalyst System Comparison

The table below summarizes our internal optimization data for the reduction of 8-methoxyquinolin-3-amine. Notice the inverse relationship between harsh conditions (high H₂ pressure) and target yield due to side-product formation.

Catalyst SystemReducing AgentSolventTemp (°C)Conversion (%)Yield of Target (%)Major Byproduct
Pd/C (10%) H₂ (50 psi)EtOH25>9945Demethoxylated amine
PtO₂ (5%) H₂ (1 atm)AcOH258572Dihydroquinoline
RuCl(p-cymene)[(R,R)-TsDPEN] HCO₂H / Et₃NDCM406055Unreacted SM
Cp₂TiCl₂ (10 mol%) / NaOMe Ammonia BoraneTHF120>9991 None (Trace dimers)

Self-Validating Protocol: Homogeneous Ti-Catalyzed Reduction

This procedure relies on a self-validating framework. Do not proceed to the next step unless the specific Checkpoint criteria are met.

Step 1: Catalyst Activation (In Glovebox) Charge a heavy-walled Schlenk tube with 8-methoxyquinolin-3-amine (1.0 mmol), Cp₂TiCl₂ (10 mol%, 0.1 mmol), and NaOMe (1.0 mmol).

  • Checkpoint: Upon mixing, the solid mixture should appear as a distinct red/orange suspension, indicating the formation of the active Ti-alkoxide complex.

Step 2: Hydride Addition Add Ammonia Borane (AB, 3.0 mmol) and anhydrous THF (5.0 mL). Seal the tube tightly with a Teflon screw cap.

Step 3: Thermal Reduction Remove the sealed tube from the glovebox and heat in an oil bath at 120 °C for 24 hours behind a blast shield.

  • Causality Note: The elevated temperature is strictly required to overcome the high activation barrier for the initial 1,4-hydride addition to the electron-rich, methoxy-substituted aromatic ring.

Step 4: Quenching Cool the reaction to 0 °C. Slowly add methanol (2.0 mL) dropwise to quench unreacted Ammonia Borane.

  • Checkpoint: Vigorous effervescence (H₂ gas evolution) confirms the successful destruction of excess hydride. Wait until bubbling ceases completely before proceeding.

Step 5: Workup & Purification Dilute with EtOAc (20 mL) and wash with 1M NaOH (10 mL) to break any titanium-amine chelates. Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel chromatography (DCM/MeOH 95:5 with 1% Et₃N).

  • Checkpoint: The target product will elute as a highly polar fraction. A ninhydrin stain on the TLC plate will reveal a distinct dark purple spot, confirming the presence of the primary aliphatic amine.

Troubleshooting & FAQs

Q1: My reaction stalls at ~50% conversion. LC-MS shows a mass [M+2] corresponding to the dihydroquinoline intermediate. How do I push it to completion? A: This is a classic symptom of catalyst poisoning. The free primary amine at the C3 position and the quinoline nitrogen coordinate strongly to transition metals (especially Pd or Pt), deactivating the catalyst surface before the final transfer hydrogenation step can occur. Solution: If you must use heterogeneous catalysis, add a stoichiometric amount of acid (e.g., using acetic acid as a solvent) to protonate the amine, reducing its coordinating ability. However, switching to the Titanium/Ammonia Borane system described in our SOP is the most robust fix, as Ti(IV) is highly tolerant of free amines.

Q2: I am observing a significant loss of the methoxy group at the C8 position (demethoxylation). How can I prevent this? A: Hydrogenolysis of the C–O bond is a common side reaction when using aggressive hydrogenation conditions with Palladium on Carbon (Pd/C), a phenomenon well-documented in the 2[2]. The C8 position is particularly susceptible because the adjacent basic nitrogen directs the palladium catalyst directly to the C–O bond. Solution: Lower the hydrogen pressure to 1 atm and switch the catalyst to Platinum Oxide (PtO₂). PtO₂ at ambient pressure significantly reduces the hydrogenolysis of aryl ethers while maintaining moderate reduction activity.

Q3: My yield is suffering due to the formation of secondary amine dimers. What is the mechanism, and how do I stop it? A: Dimerization occurs via a transamination pathway. The partially reduced imine intermediate can be nucleophilically attacked by the primary amine of an already-formed product molecule, releasing ammonia and forming a dimer. Solution: Run the reaction at a lower concentration (dilution favors intramolecular reduction over intermolecular attack). Ensure a high pressure of H₂ or excess Ammonia Borane to rapidly reduce the imine intermediate before the intermolecular attack can occur.

Q4: How can I achieve an enantioselective synthesis if I specifically need the (R)- or (S)-enantiomer of the product? A: Direct asymmetric hydrogenation of 3-aminoquinolines is notoriously difficult due to the distance of the C3 carbon from the coordinating nitrogen. Instead of dearomatizing a quinoline, we recommend a de novo ring synthesis. Utilizing a3 starting from a nitro hydrocinnamaldehyde derivative, you can employ L-Proline (20 mol%) as an organocatalyst during the initial amination step. Subsequent reductive cyclization using Pd/C in a CH₃CN/MeOH mixture yields the chiral 3-amino tetrahydroquinoline with up to 90% enantiomeric excess (ee)[3].

References

  • Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis Source: ChemRxiv URL:[Link]

  • Novel Analogues of (R)-5-(Methylamino)-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Sumanirole) Provide Clues to Dopamine D2/D3 Receptor Agonist Selectivity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: US Patent 9163038B2 (Google Patents)

Sources

Optimization

Technical Support Center: Optimizing Enantioselective Synthesis of 3-Amino-Tetrahydroquinolines

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Enantioselective Synthesis of 3-Amino-Tetrahydroquinolines (3-amino-THQs) Executive Summary & Decision Matrix Context: 3-amino-tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Enantioselective Synthesis of 3-Amino-Tetrahydroquinolines (3-amino-THQs)

Executive Summary & Decision Matrix

Context: 3-amino-tetrahydroquinolines are privileged pharmacophores in drug discovery, particularly for GPCR ligands and kinase inhibitors. Their synthesis is complicated by the need to control the C3 stereocenter while preventing over-reduction or catalyst poisoning by the free amine.

Strategic Direction: Do not apply a "one-size-fits-all" approach. Select your methodology based on your starting material availability and scale requirements.

Method Selection Workflow

Use the diagram below to determine the optimal synthetic route for your specific constraints.

MethodSelection Start START: Define Constraints Scale Is the target scale >100g? Start->Scale Precursor Is the 3-aminoquinoline precursor available? Scale->Precursor No (<10g) MethodA Method A: Ir-Catalyzed Asymmetric Hydrogenation (High Throughput/Scale) Scale->MethodA Yes MetalTol Is metal contamination (ppm) a critical constraint? Precursor->MetalTol Yes MethodD Method D: De Novo Synthesis (e.g., Povarov Cascade) Precursor->MethodD No MetalTol->MethodA No MethodB Method B: Organocatalytic Transfer Hydrogenation (Metal-Free/High ee) MetalTol->MethodB Yes (Strict limits) MethodC Method C: Biocatalytic Imine Reduction (IREDs) (Green/High Selectivity) MetalTol->MethodC Yes (Green focus)

Caption: Decision matrix for selecting the optimal synthetic route based on scale, precursor availability, and regulatory metal limits.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation

Best For: Scalable synthesis, high conversion, industrial application.

The Science (Why this works)

Iridium complexes, particularly those using chiral bisphosphine ligands (e.g., MeO-Biphep, SegPhos), are the "gold standard" for quinoline reduction.

  • The Iodine Effect: The addition of iodine (

    
    ) is non-negotiable. It oxidizes the Ir(I) precatalyst to the active Ir(III) hydrido-iodo species, increasing electrophilicity and preventing the formation of inactive dimers [1].
    
  • Substrate Protection: A free amine at the C3 position will chelate the Iridium, killing catalytic activity. You must protect the amine, preferably as a phthalimide or carbamate (Boc).

Standard Operating Procedure (SOP)
ParameterSpecification
Catalyst

(0.5–1.0 mol%)
Ligand (R)- or (S)-MeO-Biphep / SegPhos (1.1 eq relative to Ir)
Additive

(5–10 mol%)
Solvent Toluene (Preferred) or THF
Pressure 600–700 psi

Temp RT to 40°C
Troubleshooting Guide: Ir-Catalysis

Symptom: Low Conversion (<50%)

  • Root Cause 1: Catalyst Poisoning. The 3-amino group might be deprotected or coordinating.

    • Fix: Ensure the protecting group (e.g., Phthalimide) is stable. Switch to a non-coordinating solvent like Toluene to discourage substrate-catalyst binding at the wrong site.

  • Root Cause 2: Inactive Catalyst Species.

    • Fix: Verify the

      
       quality. Ensure the catalyst is pre-stirred with 
      
      
      
      for 30 mins before adding the substrate to form the active monomeric species.

Symptom: Low Enantioselectivity (ee) [1]

  • Root Cause: Chloride Interference.

    • Fix: Some protocols suggest removing the chloride anion. Use a cationic Ir source like

      
       if the neutral chloride dimer fails [2].
      

Protocol B: Organocatalytic Transfer Hydrogenation

Best For: Academic research, metal-sensitive targets, avoiding high-pressure equipment.

The Science (Why this works)

This method utilizes Chiral Phosphoric Acids (CPAs) to activate the quinoline nitrogen via H-bonding, facilitating a hydride transfer from a Hantzsch ester. This avoids transition metals entirely.

  • Mechanism: The CPA forms a chiral ion pair with the protonated quinoline, directing the hydride attack from the Hantzsch ester to a specific face of the molecule [3].

Standard Operating Procedure (SOP)
ParameterSpecification
Catalyst Chiral Phosphoric Acid (TRIP or STRIP) (1–5 mol%)
Reductant Hantzsch Ester (HEH) (1.2–2.4 eq)
Solvent Benzene or Toluene (Non-polar solvents tighten the ion pair)
Temp 30°C to 60°C
Troubleshooting Guide: Organocatalysis

Symptom: Reaction Stalls

  • Root Cause: Product Inhibition. The basic tetrahydroquinoline product binds to the acidic catalyst more strongly than the starting material.

    • Fix: Add a slightly higher catalyst loading (5 mol%) or use a stronger acid catalyst (e.g., N-triflyl phosphoramides) to facilitate turnover.

Symptom: Background Racemic Reaction

  • Root Cause: Thermal Transfer. At high temperatures, the Hantzsch ester can reduce the quinoline without the catalyst.

    • Fix: Lower the temperature to 30°C. While the rate decreases, the ee will significantly improve because the catalyzed pathway becomes dominant.

Protocol C: Biocatalytic Synthesis (Imine Reductases)

Best For: Green chemistry, extremely high selectivity (>99% ee), mild conditions.

The Science (Why this works)

Imine Reductases (IREDs) are NADPH-dependent enzymes that can reduce cyclic imines with exquisite stereocontrol.[2] Unlike chemical catalysts, they can often differentiate between very similar substituents.

  • Recent Advances: "EneIREDs" have been discovered that can catalyze a cascade of conjugate reduction followed by reductive amination, allowing for the synthesis of 3-substituted THQs from open-chain precursors [4].[3]

Workflow Diagram: Biocatalytic Cascade

Biocatalysis Substrate Substrate (Cyclic Imine) Enzyme IRED Enzyme (NADPH Dependent) Substrate->Enzyme Product Chiral 3-Amino-THQ Enzyme->Product >99% ee Recycle Cofactor Recycling (GDH + Glucose) Recycle->Enzyme Regenerates NADPH

Caption: Biocatalytic workflow utilizing cofactor recycling for economic viability.

Frequently Asked Questions (FAQs)

Q1: Why is the 3-position so much harder to control than the 2-position? A: The 2-position is adjacent to the nitrogen, allowing the catalyst to "anchor" easily via the N-atom. The 3-position is distal. To solve this, you must rely on rigid ligands (like SegPhos) that create a deep chiral pocket, or use directing groups on the amine at C3.

Q2: My 3-amino-THQ is oxidizing back to the quinoline during purification. What do I do? A: THQs are electron-rich and prone to oxidative aromatization.

  • Immediate Fix: Perform purification under an inert atmosphere (Argon).

  • Chemical Fix: Immediately protect the resulting secondary amine (N1) with a Boc or Acetyl group in situ before workup. This stabilizes the ring against oxidation.

Q3: Can I use heterogeneous catalysts (Pd/C) for this? A: generally, No . Heterogeneous catalysts like Pd/C or PtO2 typically yield racemic products and often lead to over-reduction (reducing the benzene ring) or hydrogenolysis of the C3-amine bond if it is benzylic-like. Stick to homogeneous Ir-catalysis for enantioselectivity.

References

  • Wang, D.-W., et al. (2003). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds using Chiral Bisphosphine/Iodine Systems. Chemical Reviews.

  • Gao, Y., et al. (2024).[4] Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation.[4][5] Organic Letters.[4]

  • Rueping, M., et al. (2006). Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation of Quinolines. Organic Letters.[4]

  • Cárdenas-Fernández, M., et al. (2023).[6][7] The Discovery of Imine Reductases and their Utilisation for the Synthesis of Tetrahydroisoquinolines.[2][7] ChemCatChem.[7] [7]

  • Nunez-Rico, J. L., et al. (2022). Iridium-Catalyzed Asymmetric Hydrogenation of 2,3-Diarylallyl Amines... for the Synthesis of Tetrahydroquinolines. Angewandte Chemie Int.[8] Ed.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Quinoline Reduction

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for quinoline reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the co...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinoline reduction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental transformation. The selective reduction of the quinoline scaffold is a cornerstone in the synthesis of pharmaceuticals and biologically active compounds, yet it is frequently plagued by side reactions that compromise yield and purity.

This document moves beyond simple protocols to explain the underlying chemical principles governing success and failure in these reactions. Here, you will find in-depth troubleshooting guides, validated experimental methods, and visual workflows to address the specific challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common issues encountered during quinoline reduction, providing immediate, actionable advice.

Q1: My main product is the fully saturated decahydroquinoline. How do I prevent this over-reduction?

Over-reduction to decahydroquinoline (DHQ) occurs when the desired 1,2,3,4-tetrahydroquinoline (THQ) intermediate is further hydrogenated.[1][2] This is a common problem with highly active catalysts like Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) under aggressive conditions (high H₂ pressure, elevated temperature).

Quick Solutions:

  • Reduce Catalyst Activity: Switch to a less active catalyst or use a "poisoned" catalyst. For example, Lindlar's catalyst (palladium on barium sulfate poisoned with quinoline) is designed to reduce alkynes to alkenes without over-reduction, and this principle can be applied here.[3]

  • Milder Reductant: Replace high-pressure H₂ gas with a chemical transfer hydrogenation agent. Hantzsch esters, formic acid, or ammonia borane often provide better control and stop the reaction at the tetrahydroquinoline stage under milder conditions.[4][5][6]

  • Modify Reaction Conditions: Lower the hydrogen pressure and reaction temperature. Monitor the reaction closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop it as soon as the starting material is consumed.[2]

Q2: I'm getting a mixture of tetrahydroquinoline isomers (1,2,3,4-THQ and 5,6,7,8-THQ). How can I improve regioselectivity?

The reduction can occur on either the pyridine ring (to give 1,2,3,4-THQ) or the benzene ring (to give 5,6,7,8-THQ). The outcome is highly dependent on the reaction conditions and catalyst system.[2]

Quick Solutions:

  • Acidic vs. Neutral Conditions: Catalytic hydrogenation in an acidic medium typically favors the selective reduction of the benzene ring.[7] Conversely, many modern transfer hydrogenation methods under neutral or mildly acidic conditions are designed to selectively reduce the pyridine ring.

  • Catalyst Choice: The nature of the metal and its support can direct the regioselectivity. For pyridine ring reduction, catalyst systems based on cobalt, copper, aluminum, and rhodium have shown high selectivity.[1][8][9]

Q3: My catalyst seems to die after one run. What causes catalyst deactivation and how can I prevent it?

Catalyst deactivation is a significant challenge because quinoline and its hydrogenated products can act as strong poisons to many metal catalysts by adsorbing to the active sites.[2][10] Other deactivation mechanisms include:

  • Coking: Formation of carbonaceous deposits on the catalyst surface.[2]

  • Sintering: Agglomeration of metal nanoparticles at high temperatures, reducing the active surface area.[2]

  • Leaching: Dissolution of the active metal component into the reaction medium.[2]

Quick Solutions:

  • Purify Reagents: Ensure all starting materials, solvents, and gases are of high purity and free from potential poisons like sulfur compounds.[11]

  • Optimize Conditions: Avoid excessively high temperatures which can lead to coking and sintering.

  • Choose a Robust Catalyst: Some catalyst supports, like nitrogen-doped carbon or titanium dioxide, have been shown to improve catalyst stability and resistance to poisoning.[2]

  • Test for Leaching: Perform a hot filtration test to confirm if your reaction is truly heterogeneous. If the reaction continues after filtering out the catalyst, leaching is occurring.

Q4: My reaction with a halogenated quinoline is showing significant dehalogenation. How can I preserve the halogen substituent?

Dehalogenation is a common side reaction, particularly with highly active hydrogenation catalysts like Pd/C.

Quick Solutions:

  • Chemoselective Reductants: Switch to a transfer hydrogenation system. The use of a Hantzsch ester with a Brønsted acid catalyst has been shown to be exceptionally chemoselective, reducing the quinoline ring while leaving halogens (F, Cl, Br, I) and other reducible groups like ketones, esters, and nitro groups untouched.[12]

  • Catalyst Selection: Avoid palladium-based catalysts if possible when dehalogenation is a concern. Nickel or cobalt-based systems may offer better selectivity.

Q5: The reaction is sluggish or not proceeding at all. What are the common causes?

Quick Solutions:

  • Catalyst Inactivity: The catalyst may be old, poisoned, or not properly activated. Use a fresh batch of catalyst or perform a pre-activation step if required by the protocol.

  • Suboptimal Conditions: The temperature, pressure, or reaction time may be insufficient for the chosen system.[2] First, ensure your catalyst is active on a simpler substrate, then incrementally increase the temperature or pressure for your quinoline reaction.

  • Purity Issues: Impurities in the quinoline starting material or solvent could be poisoning the catalyst.[11] Purify the starting material via distillation or chromatography.

Section 2: In-Depth Troubleshooting Guides
Guide 1: Controlling Chemoselectivity - Partial vs. Complete Hydrogenation

The primary challenge in quinoline reduction is achieving partial hydrogenation to the desired tetrahydroquinoline (THQ) without proceeding to the thermodynamically stable, fully saturated decahydroquinoline (DHQ).

The Causality of Over-reduction: The initial reduction of the aromatic pyridine ring is often the slowest step. Once the 1,2,3,4-THQ is formed, it contains an enamine-like moiety and a secondary amine, which can coordinate strongly to the catalyst surface, facilitating rapid hydrogenation of the remaining benzene ring.

Strategies for Selectivity:

  • Catalyst Modification: The key is to use a catalytic system that has a higher affinity for the quinoline starting material than for the THQ product or is simply not active enough to reduce the benzene ring of the THQ.

  • Reductant Control: Transfer hydrogenation reagents deliver hydride equivalents in a more controlled manner than the high-pressure H₂ gas used in catalytic hydrogenation, allowing the reaction to be stopped at the intermediate stage.

Table 1: Comparison of Common Reduction Systems for Selectivity

Catalytic SystemReductantTypical ConditionsSelectivity ProfileKey Considerations
Pd/C, Pt/C, Rh/C H₂ Gas (10-50 bar)50-150 °CLow to ModerateProne to over-reduction to DHQ and dehalogenation. Requires careful optimization of time, temp, and pressure.[2]
Co, Ni, Cu Complexes Ammonia BoraneRoom Temp - 60 °CHigh for 1,2-DHQ or THQExcellent functional group tolerance. Often avoids over-reduction.[1][8][13]
Brønsted Acid Hantzsch EsterRoom Temp - 60 °CExcellent for THQMetal-free system with outstanding chemoselectivity. Preserves nearly all other functional groups.[4][12]
Au/TiO₂ Hydrosilane/EthanolRoom TemperatureHigh for THQHeterogeneous catalyst system that is resistant to poisoning by the quinoline nitrogen.[14]
Guide 2: Catalyst Stability and Reuse

A robust and recyclable catalyst is crucial for sustainable and cost-effective synthesis. Understanding and mitigating deactivation pathways is key.

Troubleshooting Catalyst Deactivation: A systematic approach can help identify the root cause of catalyst failure.

start Catalyst Deactivation Observed (Low conversion in subsequent runs) q1 Was the catalyst exposed to high temperatures (>150 °C)? start->q1 sintering High Probability of Sintering (Metal particle agglomeration) q1->sintering Yes q2 Perform Hot Filtration Test: Does filtrate show activity? q1->q2 No coking Possible Coking (Carbon deposition) sintering->coking leaching Leaching Confirmed (Active metal is dissolving) q2->leaching Yes q3 Are starting materials and solvents of highest purity? q2->q3 No poisoning High Probability of Poisoning q3->poisoning No stable Catalyst is likely stable. Re-evaluate reaction conditions (time, temp, pressure). q3->stable Yes

Caption: Troubleshooting workflow for catalyst deactivation.

Regeneration Protocols:

  • For Coking: A controlled oxidative treatment (calcination) in a tube furnace can burn off carbon deposits. This must be done carefully to avoid over-oxidizing or sintering the metal.[2]

  • For Poisoning: Washing the catalyst extensively with a coordinating solvent may remove strongly adsorbed species. In some cases, a mild acid or base wash can regenerate active sites, but this risks damaging the catalyst and should be approached with caution.

Section 3: Validated Experimental Protocols
Protocol 1: Chemoselective Transfer Hydrogenation to 1,2,3,4-Tetrahydroquinoline using a Hantzsch Ester

This metal-free protocol is adapted from established literature and offers excellent chemoselectivity, preserving sensitive functional groups.[4][12]

Materials:

  • Substituted Quinoline (1.0 eq)

  • Diethyl Hantzsch Ester (2.5 eq)

  • Triflic Acid (HOTf) or Diphenyl Phosphate (0.5 eq)

  • Dichloromethane (DCM) and Water (1:1 v/v mixture)

Procedure:

  • To a round-bottom flask, add the substituted quinoline (e.g., 0.5 mmol).

  • Add the Hantzsch ester (1.25 mmol).

  • Add the solvent mixture of DCM (1 mL) and Water (1 mL).

  • Stir the mixture at room temperature to ensure dissolution.

  • Add the Brønsted acid catalyst (e.g., HOTf, 0.25 mmol) dropwise.

  • Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3,4-tetrahydroquinoline.

Protocol 2: Selective 1,2-Reduction to 1,2-Dihydroquinoline using Ammonia Borane and a Copper Catalyst

This protocol, based on recent advances, allows for the selective synthesis of often unstable 1,2-dihydroquinolines, which are immediately protected for stability.[8]

Materials:

  • Substituted Quinoline (1.0 eq)

  • Pyridine-based Cu(II) NNN pincer complex (1.5 mol %)

  • Ammonia Borane (1.5 eq)

  • LiOtBu (5 mol %)

  • Anhydrous THF

  • (For trapping) Acetic Anhydride and Triethylamine

Procedure:

  • In an inert atmosphere glovebox, add the copper catalyst (0.015 eq) and LiOtBu (0.05 eq) to a vial.

  • Add anhydrous THF, followed by the substituted quinoline (1.0 eq).

  • Add ammonia borane (1.5 eq) in one portion.

  • Seal the vial and stir at room temperature. The reaction is typically complete within 1-2 hours.

  • Workup for Trapping: Cool the reaction mixture in an ice bath. Add triethylamine (2.0 eq) followed by the dropwise addition of acetic anhydride (1.5 eq).

  • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to yield the N-acetylated 1,2-dihydroquinoline.

Section 4: Visual Guides & Workflows

cluster_0 Reduction Pathways Quinoline Quinoline DHQ_1_2 1,2-Dihydroquinoline Quinoline->DHQ_1_2 1,2-Reduction (e.g., Cu-cat) [1] DHQ_1_4 1,4-Dihydroquinoline Quinoline->DHQ_1_4 1,4-Reduction (e.g., Hantzsch) [15] THQ_1234 1,2,3,4-Tetrahydroquinoline (Desired Product) Quinoline->THQ_1234 Direct Hydrogenation (Pyridine Ring) THQ_5678 5,6,7,8-Tetrahydroquinoline (Side Product) Quinoline->THQ_5678 Direct Hydrogenation (Benzene Ring) [8] DHQ_1_2->THQ_1234 Further Reduction DHQ_1_4->THQ_1234 Tautomerization & Further Reduction DecaHQ Decahydroquinoline (Over-reduction) THQ_1234->DecaHQ Over-reduction (Benzene Ring) [8] THQ_5678->DecaHQ Over-reduction (Pyridine Ring)

Caption: Possible reduction pathways and common side products.

start Experiment Setup: Quinoline, Catalyst, Reductant, Solvent reaction Run Reaction (Monitor by TLC/GC) start->reaction workup Quench & Workup reaction->workup analysis Analyze Crude Product (NMR, GC-MS) workup->analysis q1 Is desired product the major component? analysis->q1 purify Purify by Column Chromatography q1->purify Yes troubleshoot Troubleshoot Reaction: - Check Catalyst - Modify Conditions - Change Reductant q1->troubleshoot No end Isolated Product purify->end troubleshoot->start

Caption: General experimental workflow for quinoline reduction.

Section 5: References
  • Hariharan, N., & Gunanathan, C. (2020). Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. [Link]

  • Ma, J., et al. (2023). Photochemical Reduction of Quinolines with γ-Terpinene. National Institutes of Health (PMC). [Link]

  • Maj, A., et al. (2021). Evolution of the Dearomative Functionalization of Activated Quinolines and Isoquinolines: Expansion of the Electrophile Scope. Chemistry – A European Journal. [Link]

  • Wang, Z., et al. (2022). 1,4-Dearomatization of Pyridines and Quinolines Enabled by the Carbodication Lewis Acid. Journal of the American Chemical Society. [Link]

  • Wang, C., et al. (2020). A stepwise dearomatization/nitration/enantioselective homoenolate reaction of quinolines to construct C3-nitro-substituted tetrahydroquinolines. Organic & Biomolecular Chemistry. [Link]

  • Gu, C., et al. (2022). Regio- and chemoselective catalytic partial transfer hydrogenation of quinolines by dinuclear aluminum species. Nature Communications (PMC). [Link]

  • Reddit User Discussion. (2024). How to minimize side products of this reaction. r/OrganicChemistry. [Link]

  • Topf, C., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. European Journal of Organic Chemistry. [Link]

  • Zhou, Y-G. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Current Organic Synthesis. [Link]

  • ResearchGate. (2022). Possible mechanism proposed for the selective reduction of quinoline. ResearchGate. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Tan, J., et al. (2019). Iodoimidazolinium-Catalyzed Reduction of Quinoline by Hantzsch Ester: Halogen Bond or Brønsted Acid Catalysis. The Journal of Organic Chemistry. [Link]

  • Zhang, L., et al. (2022). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • Liu, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Norris, J. (2018). Partial Alkyne Reduction Using Poisoned Catalysts. YouTube. [Link]

  • ResearchGate. (2019). Possible pathways for quinoline reduction. ResearchGate. [Link]

  • Wang, H., et al. (2022). Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide Catalysts. MDPI. [Link]

  • Rueping, M., et al. (2006). Metal-Free Brønsted Acid Catalyzed Transfer Hydrogenation – New Organocatalytic Reduction of Quinolines. Synlett. [Link]

  • Bhatt, T., et al. (2015). Chemoselective transfer hydrogenation and transfer deuteration of substituted quinolines using Hantzsch ester and D₂O. Chemical Communications. [Link]

  • Li, C., et al. (2021). Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2020). Evaluation of metal-free catalysts for the transfer hydrogenation of quinoline. ResearchGate. [Link]

  • All About Chemistry. (2018). 24 Chemical Reactions of Quinoline. YouTube. [Link]

  • Wikipedia. (n.d.). Quinoline. Wikipedia. [Link]

  • Topf, C., et al. (2022). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. ACS Omega. [Link]

  • Duggan, P.J., et al. (1994). Chemical reaction hazards associated with the use of sodium borohydride. IChemE Symposium Series. [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Vierhapper, F.W. (1982). Reduction of 5,6,7,8-tetrahydroquinolines and 2,3,4,5,6,7,8,10-octahydroquinolines to trans-decahydroquinolines. The Journal of Organic Chemistry. [Link]

  • Ma, J., et al. (2020). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society (PMC). [Link]

  • Stratakis, M., et al. (2014). Proposed mechanism for the reduction of quinolines to 1,2,3,4-tetrahydroquinolines by PhMe₂SiH/EtOH catalyzed by Au/TiO₂. ResearchGate. [Link]

  • Axet, M.R., et al. (2019). Chemoselective reduction of quinoline over Rh–C60 nanocatalysts. Catalysis Science & Technology. [Link]

  • ResearchGate. (2023). Comparison of the current quinoline reduction with previous protocols. ResearchGate. [Link]

  • Reddit User Discussion. (2018). What are the byproducts of reduction with borohydride?. r/chemistry. [Link]

  • International Journal of Pharmaceutical Sciences. (2025). Green Synthesis of Quinoline and Its Derivatives. ijpsr.com. [Link]

  • MDPI. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

Sources

Optimization

Troubleshooting cyclization steps for methoxy-tetrahydroquinoline synthesis

Ticket ID: THQ-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Mission Statement Welcome to the Technical Support Center for tetrahydroquinoline (THQ) synthesis. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THQ-SYN-004 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Mission Statement

Welcome to the Technical Support Center for tetrahydroquinoline (THQ) synthesis. You are likely here because your cyclization failed to close the ring, your yield is low, or your methoxy-substituted product spontaneously aromatized back to a quinoline. This guide treats your synthesis as a system of variables; we will isolate the failure points in the Povarov reaction and Selective Reduction pathways.

Phase 1: Route Selection & Strategy

Before troubleshooting specific steps, confirm you are using the correct synthetic strategy for your specific methoxy-substitution pattern.

Visual 1: Synthesis Decision Tree

Use this logic flow to determine if your current pathway is the source of your error.

THQ_Synthesis_Decision Start Start: Target Methoxy-THQ Subst Is the Methoxy group on the Nitrogen source? Povarov Route A: Povarov Reaction (Multi-component) Subst->Povarov Yes (Aniline source) Reduction Route B: Quinoline Reduction (Stepwise) Subst->Reduction No (Pre-formed Quinoline) Pov_Check Critical Check: Is position ortho to NH2 free? Povarov->Pov_Check Red_Check Critical Check: Is Methoxy acid-labile? Reduction->Red_Check Pov_OK Proceed with Lewis Acid (Sc(OTf)3 or BF3) Pov_Check->Pov_OK Yes Pov_Fail Steric Clash Risk: Switch to Intramolecular Pov_Check->Pov_Fail No Red_Ok Use NaBH3CN/AcOH Red_Check->Red_Ok No (Stable) Red_Alt Use H2/PtO2 (Neutral) Red_Check->Red_Alt Yes (Labile)

Caption: Logic flow for selecting the optimal synthesis route based on substrate constraints.

Phase 2: Troubleshooting The Povarov Reaction

Context: The Povarov reaction (imino-Diels-Alder) is the most efficient route for building functionalized THQs from anilines, aldehydes, and olefins. The Methoxy Factor: The methoxy group is an Electron Donating Group (EDG). While this increases the nucleophilicity of the aniline (good), it also makes the intermediate imine more basic, leading to catalyst poisoning .

Common Failure Modes (Q&A)

Q1: My reaction stalls at the imine intermediate. The cyclization never happens.

  • Diagnosis: Catalyst Deactivation. The basic nitrogen of your methoxy-aniline is coordinating to the Lewis Acid (LA) catalyst, effectively removing it from the cycle.

  • Resolution:

    • Switch Catalyst: Move from "hard" Lewis acids (AlCl₃, BF₃) to "water-tolerant" or "soft" Lewis acids like Sc(OTf)₃ or InCl₃ . Lanthanide triflates coordinate preferentially to the oxygen of the aldehyde/dienophile rather than the nitrogen.

    • Protocol Adjustment: Pre-mix the aniline and aldehyde to form the imine before adding the catalyst and the olefin. This reduces competitive binding.

Q2: I am seeing significant aromatization (quinoline formation) instead of the THQ.

  • Diagnosis: Oxidative Dehydrogenation.[1][2] The methoxy group activates the ring, making the THQ product susceptible to air oxidation.

  • Resolution:

    • Atmosphere Control: You must run this reaction under strict Argon/Nitrogen.

    • Workup: Do not use oxidative workups. Avoid prolonged exposure to silica gel, which can promote aromatization. Filter through a short plug of basic alumina instead.

Q3: I used meta-anisidine and got a mixture of regioisomers.

  • Diagnosis: The meta-methoxy group directs ortho/para. Cyclization can occur at C2 (between NH2 and OMe) or C6 (para to OMe).

  • Resolution: Sterics usually disfavor the C2 cyclization. To maximize the C6 product (7-methoxy-THQ), lower the temperature to 0°C to favor the kinetic product and use a bulky catalyst like Yb(fod)₃ .

Standardized Protocol: Sc(OTf)₃ Catalyzed Povarov

Use this protocol for high-reliability synthesis of 6-methoxy-THQ.

  • Imine Formation: In a flame-dried flask under Argon, dissolve p-anisidine (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous Acetonitrile (0.2 M). Add 3Å molecular sieves. Stir at RT for 30 mins.

  • Catalysis: Add Scandium(III) triflate [Sc(OTf)₃] (10 mol%).

  • Cyclization: Immediately add the electron-rich olefin (e.g., dihydrofuran, 1.2 equiv).

  • Reaction: Stir at ambient temperature. Monitor via TLC. Note: Methoxy-anilines react fast; heating is rarely needed and promotes side reactions.

  • Quench: Filter through Celite to remove sieves. Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). DANGER: Do not leave the crude product on the column; elute quickly to prevent oxidation.

Phase 3: Troubleshooting Reduction Steps

Context: Reducing a pre-formed methoxy-quinoline to a THQ. The Methoxy Factor: Strong acidic conditions can cleave the methoxy ether (demethylation), yielding a phenol.

Common Failure Modes (Q&A)

Q1: The methoxy group disappeared, and I isolated a phenol.

  • Diagnosis: Ether Cleavage. You likely used high-pressure hydrogenation with strong Lewis acids or HBr/HI contaminants.

  • Resolution: Switch to Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid. Acetic acid is not strong enough to cleave the aryl-methyl ether but is sufficient to protonate the quinoline nitrogen.

Q2: The reaction is too slow.

  • Diagnosis: Electronic Deactivation.[2] The methoxy group makes the pyridine ring electron-rich, repelling hydride attack.

  • Resolution: Add a catalytic amount of TFA (Trifluoroacetic acid) to the acetic acid media. This increases the electrophilicity of the iminium intermediate without cleaving the ether.

Standardized Protocol: Selective Reduction

Use this for converting methoxy-quinolines to THQs without demethylation.

  • Dissolution: Dissolve methoxy-quinoline (1.0 equiv) in Glacial Acetic Acid (0.5 M) under Nitrogen.

  • Addition: Add NaBH₃CN (3.0 equiv) portion-wise at 0°C. Caution: HCN gas risk—perform in a fume hood.

  • Reaction: Warm to RT and stir for 2-4 hours.

  • Workup: Pour into ice water. Basify to pH 9 with NaOH (aq). Extract with DCM.

  • Self-Validation: Check NMR. The disappearance of aromatic protons in the pyridine ring (usually ~8.8 ppm) and appearance of methylene signals (~3.0 ppm) confirms THQ formation.

Phase 4: Mechanistic Visualization

Understanding the failure points at the molecular level is critical for troubleshooting.

Visual 2: Povarov Mechanism & Failure Points

Povarov_Mechanism cluster_poison Failure Mode: Catalyst Poisoning Aniline Methoxy-Aniline (Nucleophile) Imine Imine Intermediate (Schiff Base) Aniline->Imine - H2O Aldehyde Aldehyde (Electrophile) Aldehyde->Imine Complex Activated Complex Imine->Complex + Catalyst Poison Inactive Catalyst (N-bound) Imine->Poison Basic N attacks Metal Cat Lewis Acid (Sc(OTf)3) Cat->Complex Olefin Olefin (Dienophile) Olefin->Complex Cyclization THQ Target THQ Complex->THQ Proton Transfer Quinoline Quinoline (Over-oxidized) THQ->Quinoline Oxidation (Air/Light) FAILURE MODE

Caption: Mechanistic pathway of the Povarov reaction highlighting the critical branching points for catalyst poisoning and oxidative degradation.

Phase 5: Comparative Data

Table 1: Catalyst Performance for Methoxy-THQ Synthesis Data aggregated from Kouznetsov et al. and internal benchmarks.

CatalystYield (6-OMe-THQ)Reaction TimeRisk ProfileRecommendation
Sc(OTf)₃ 85-92% 2-4 hLowPrimary Choice. Water tolerant.
InCl₃ 78-85%4-6 hLowGood alternative.
BF₃·OEt₂ 40-60%12 h+HighCauses polymerization of electron-rich olefins.
TiCl₄ <30%VariableHighStrong coordination to Nitrogen kills reactivity.
References
  • Kouznetsov, V. V. (2009). Recent synthetic developments in a powerful imino Diels–Alder reaction (Povarov reaction): application to the synthesis of N-polyheterocycles and related alkaloids. Tetrahedron, 65(14), 2721-2750.

  • Bello, D., et al. (2013). Povarov reaction in the synthesis of polycyclic compounds with a tetrahydroquinoline fragment.[3][4][5][6][7][8][9][10][11] Journal of Heterocyclic Chemistry.

  • Sridharan, V., et al. (2011). The Povarov Reaction as a Versatile Strategy for the Preparation of 1,2,3,4-Tetrahydroquinoline Derivatives.[6][9][12] Organic Preparations and Procedures International, 43(2), 109-144.

  • Gribble, G. W., et al. (1974). Reactions of Sodium Borohydride in Acidic Media; I. Reduction of Indoles and Alkylations of Aromatic Amines with Carboxylic Acids. Synthesis, 1974(12), 859-874.

Sources

Troubleshooting

Enhancing stability of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine in solution

Technical Support Center: Stability Enhancement for 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Status: Active Ticket ID: STAB-THQ-8M-003 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability Enhancement for 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

Status: Active Ticket ID: STAB-THQ-8M-003 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are likely experiencing degradation issues with 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine (hereafter referred to as 8-M-THQ-3A ) due to its inherent susceptibility to oxidative aromatization.[1]

The 1,2,3,4-tetrahydroquinoline scaffold is thermodynamically driven to revert to its fully aromatic quinoline counterpart. The presence of the 8-methoxy group (an electron-donating group) increases the electron density of the ring system, making it even more prone to oxidation by atmospheric oxygen, light, and trace metal ions than the unsubstituted parent molecule. Furthermore, the primary amine at position 3 provides a secondary reactive site for condensation or side reactions if the pH is not strictly controlled.

This guide provides a root-cause analysis and validated protocols to stabilize this compound in solution.

Module 1: Diagnosis & Root Cause Analysis

Q: My clear solution turned yellow/brown after 4 hours on the bench. What happened? A: You are observing oxidative aromatization .[1] The color change is the hallmark of the formation of conjugated quinoline species or quinone-imine intermediates.[1]

  • Mechanism: Dissolved oxygen abstracts a hydrogen atom from the N1 or C2 position, leading to a dihydroquinoline intermediate, which rapidly aromatizes to the fully conjugated 8-methoxyquinolin-3-amine. This process is autocatalytic and accelerated by light.[1]

  • Diagnostic Check: Run an LC-MS.[1] You will likely see a mass shift of -2 Da (dihydro-intermediate) or -4 Da (fully aromatic quinoline) relative to your parent peak.[1]

Q: I see a new impurity peak at M+16 or M+32. Is this the same issue? A: No, this indicates N-oxidation or hydroxylation , likely at the electron-rich 8-position or the ring nitrogen. This is common in protic solvents (like water or methanol) that are not degassed, particularly if the pH is neutral or basic.

Module 2: Solution Chemistry & Buffer Optimization

Q: What is the optimal pH for stability? A: pH < 4.0 is critical.

  • The Science: 8-M-THQ-3A contains two basic nitrogens.[1]

    • 3-Amine (Aliphatic): pKa ~9–10.[1]

    • 1-Amine (Aniline-like): pKa ~4–5.[1]

  • Strategy: You must protonate the ring nitrogen (N1) to deactivate the lone pair.[1] If N1 is protonated, it cannot easily donate an electron to initiate the oxidative radical mechanism.

  • Recommendation: Do not use PBS (pH 7.4).[1] At pH 7.4, the ring nitrogen is a free base and highly reactive. Use 0.1 M HCl or Citrate Buffer (pH 3.0) for aqueous dilutions.[1]

Q: Can I use DMSO for stock solutions? A: Yes, but with caveats. DMSO is hygroscopic and can contain trace peroxides.[1]

  • Protocol: Use anhydrous, high-purity DMSO (stored under nitrogen).[1]

  • Additive: We strongly recommend adding 10 mM Ascorbic Acid or 0.1% Sodium Metabisulfite to the aqueous phase if you are making a water/DMSO mixture.[1] For pure DMSO stocks, purge with Argon before sealing.

Module 3: Visualization of Degradation & Stabilization

Diagram 1: Oxidative Degradation Pathway

This diagram illustrates the thermodynamic "downhill" path from the tetrahydro- form to the aromatic quinoline, driven by oxygen and light.

OxidationPathway cluster_stabilizers Stabilization Interventions THQ 8-Methoxy-1,2,3,4- tetrahydroquinolin-3-amine (Active / Colorless) Radical Radical Cation / Imine Intermediate (Unstable) THQ->Radical -2H (Oxidation) + O2 / Light / pH > 6 Quinoline 8-Methoxyquinolin-3-amine (Inactive / Yellow-Brown) Radical->Quinoline -2H (Aromatization) Fast Step Acid Acidic pH (<4) Protonates N1 Acid->THQ Prevents Inert Argon/N2 Purge Removes O2 Inert->THQ Prevents

Caption: The oxidative dehydrogenation cascade. Protonation (Acid) and deoxygenation (Inert Gas) block the initial oxidation step.[1]

Module 4: Validated Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Use this protocol for long-term storage (up to 3 months at -80°C).[1]

  • Solvent Prep: Degas anhydrous DMSO by bubbling Argon gas through it for 5 minutes.

  • Weighing: Weigh the 8-M-THQ-3A solid into an amber vial. Do not use clear glass.[1]

  • Dissolution: Add the degassed DMSO to achieve 10 mM concentration.

  • Acidification (Optional but Recommended): Add 1 equivalent of HCl (using a concentrated HCl/DMSO mix) to ensure the amine is the hydrochloride salt form in solution.[1]

  • Aliquot: Immediately aliquot into single-use amber tubes (e.g., 20 µL/tube).

  • Storage: Flash freeze in liquid nitrogen and store at -80°C .

Protocol B: Preparation of Working Buffer (Assay Ready)

Use this for cellular or enzymatic assays.[1] Stability window: ~4–6 hours.

ComponentConcentrationRole
Base Buffer Citrate-Phosphate (pH 5.[1]0)Maintains pH low enough to stabilize N1 but high enough for some bio-assays.
Antioxidant 100 µM Ascorbic AcidScavenges dissolved oxygen and free radicals.[1]
Chelator 0.5 mM EDTASequesters trace metal ions (Fe³⁺, Cu²⁺) that catalyze oxidation.

Step-by-Step:

  • Prepare the Base Buffer with EDTA and Ascorbic Acid.[1]

  • Degas the buffer under vacuum for 15 minutes.

  • Thaw one aliquot of Protocol A (Stock) just before use.[1]

  • Dilute Stock into Base Buffer.[1] Keep on ice.

  • Use within 4 hours. Discard any unused portion.

Module 5: Troubleshooting Decision Tree

Diagram 2: Solvent & Handling Workflow

Follow this logic to determine the correct handling procedure for your specific application.

HandlingWorkflow Start Start: Dissolving 8-M-THQ-3A AppType What is the application? Start->AppType Storage Long-term Storage AppType->Storage BioAssay Biological Assay AppType->BioAssay ChemRxn Chemical Synthesis AppType->ChemRxn DMSO Use Anhydrous DMSO + 1 eq HCl Storage->DMSO BufferChoice Can assay tolerate pH < 6? BioAssay->BufferChoice Inert Strict Argon/N2 Line Degassed Solvents ChemRxn->Inert Freeze Store at -80°C (Amber Vials) DMSO->Freeze YesAcid Use Citrate/Phosphate pH 5.0 + Ascorbate BufferChoice->YesAcid Yes NoAcid Use PBS pH 7.4 + 1 mM DTT/TCEP *Use immediately* BufferChoice->NoAcid No

Caption: Decision matrix for solvent selection based on experimental end-use.

References

  • Tetrahydroquinoline Oxid

    • Title: Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review.
    • Source: Energy Procedia / ResearchGate[2]

    • URL:[Link]

  • Synthesis and Stability of 8-Methoxy-1,2,3,4-tetrahydroquinolines

    • Title: Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline.[1]

    • Source: Heterocycles / Dalian Institute of Chemical Physics[1]

    • URL:[Link][1][3][4][5][6][7][8][9]

  • General Handling of Air-Sensitive Amines

    • Title: Compound Handling Instructions & Storage Guidelines.[1][10]

    • Source: MedChemExpress[1][11]

  • Chemical Properties of 8-Methoxy-1,2,3,4-tetrahydroisoquinoline (Structural Analog)

    • Title: 8-Methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride Product Page.[9]

    • Source: Sigma-Aldrich[1]

Sources

Optimization

Removing impurities from 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine samples

Technical Support Center: Purification of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Executive Summary You are working with 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine , a bicyclic diamine scaffold often used as an in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

Executive Summary

You are working with 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine , a bicyclic diamine scaffold often used as an intermediate in the synthesis of GPCR ligands and somatostatin agonists.[1]

This molecule presents a "perfect storm" for purification challenges:

  • Polarity: It contains two basic nitrogen centers (a secondary aniline at N1 and a primary aliphatic amine at C3), leading to severe tailing on silica.[1][2]

  • Oxidative Instability: The electron-rich 8-methoxy group activates the aromatic ring, making the tetrahydroquinoline (THQ) core prone to oxidative aromatization (turning samples pink/brown).

  • Stereochemistry: The C3 position is chiral; enantiomeric impurities are common if not specifically resolved.[1][2]

This guide provides self-validating protocols to address these specific failure modes.

Module 1: The "Sticky" Impurity (Chromatography Troubleshooting)

User Issue: "My compound streaks on the TLC plate and elutes as a broad smear during flash chromatography, contaminating other fractions."

Technical Diagnosis: The primary amine (C3) and secondary aniline (N1) interact strongly with the acidic silanol groups (


) on standard silica gel. This hydrogen bonding causes peak broadening and tailing.[1][2]

The Solution: Deactivation of the Stationary Phase.[2] You must block the silanol sites with a competitive base before and during the run.[2]

Protocol: Amine-Modified Flash Chromatography

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of Hexane containing 1% Triethylamine (

    
    ).[2]
    
  • Mobile Phase: Use a gradient of DCM : MeOH :

    
     .
    
    • Standard Gradient: 0%

      
       10% MeOH in DCM.[1][2]
      
    • Modifier: Add 1% concentrated aqueous ammonium hydroxide (

      
      ) or 1% 
      
      
      
      to the methanol bottle only.
  • Sample Loading: Do not load in pure acid (e.g., dissolved in acetic acid). Load as a free base in DCM or dry-load on Celite/Amine-functionalized silica.[2]

Data: Retention Factor (


) Shift 
TLC System: 10% MeOH in DCM
Additive

Value
Spot Morphology
None 0.05 – 0.30Long streak (Comet-like)
0.5% AcOH 0.00Stuck at baseline (Salt formation)
1%

0.45 Tight, circular spot

Module 2: The "Pink/Brown" Sample (Oxidation Removal)

User Issue: "My white solid turned pink/brown after sitting on the bench for two days. NMR shows aromatic impurities."[1][2]

Technical Diagnosis: Tetrahydroquinolines are susceptible to oxidative dehydrogenation, converting to the fully aromatic 8-methoxyquinolin-3-amine . The 8-methoxy group (Electron Donating Group) increases electron density, lowering the oxidation potential and accelerating this process under air.

The Solution: Solubility-Based Partitioning (The "Self-Validating" Wash). The fully aromatic quinoline impurity is significantly less basic than the tetrahydroquinoline product.[2] We can exploit this


 difference.
  • Product (THQ): Aliphatic amine

    
    .[2]
    
  • Impurity (Quinoline): Aromatic amine

    
    .[2]
    

Protocol: Differential pH Extraction

  • Dissolve: Dissolve crude (brown) material in Ethyl Acetate (EtOAc).

  • Buffer Wash (Critical Step): Extract the organic layer with Phosphate Buffer (pH 6.0) .[2]

    • Mechanism:[1][2][3][4][5] At pH 6.0, the aliphatic amine of the product (THQ) is protonated (

      
      ) and moves to the water layer. The aromatic quinoline impurity remains largely unprotonated (or less soluble as a salt) and stays in the EtOAc or can be washed out.[2]
      
    • Note: If the impurity is stubborn, use dilute HCl (pH 2) to pull everything into water, then wash the water with Ether (removes neutral tars).[1]

  • Recovery: Basify the aqueous layer to pH 12 using NaOH. The product precipitates or oils out.[2][6][7] Extract back into DCM.

  • Stabilization: Store the purified amine as a Dihydrochloride salt (add 2.2 eq. HCl in Dioxane) to prevent future oxidation.[1][2]

Module 3: Chiral Resolution (Enantiomeric Purity)

User Issue: "I need the


-enantiomer, but my synthesis yielded a racemate."

Technical Diagnosis: Separating enantiomers on silica is impossible without chiral selectors.[1][2] For 3-amino-tetrahydroquinolines, diastereomeric salt crystallization is more scalable than Chiral HPLC.

The Solution: Tartaric Acid Resolution.[1][2] Literature precedents with similar 2-methyl-THQ derivatives suggest Tartaric acid derivatives are effective resolving agents for this scaffold [1].[2]

Protocol: Classical Resolution

  • Screening: Prepare saturated solutions of racemic amine with:

    • 
      -L-Tartaric Acid
      
    • 
      -Di-p-toluoyl-L-tartaric acid (L-DTTA)
      
  • Solvent: Ethanol/Acetone (1:1).[1][2]

  • Crystallization: Heat to reflux to dissolve, then cool slowly to 4°C.

  • Validation: Filter crystals. Break the salt (NaOH/DCM) on a small aliquot and check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak IA, Hexane:IPA:DEA).

Visual Workflows

Diagram 1: The Impurity Removal Decision Matrix

Caption: Logical workflow for selecting the correct purification method based on sample state.

PurificationLogic Start Start: Impure 8-MeO-THQ-3-amine CheckState Analyze Impurity Profile Start->CheckState IsColored Is sample Pink/Brown? CheckState->IsColored IsStreaking Does it streak on TLC? IsColored->IsStreaking No YesColor Perform pH 6.0 Buffer Extraction (Separates Aromatic Quinoline) IsColored->YesColor Yes (Oxidation) IsRacemic Is it Racemic? IsStreaking->IsRacemic No YesStreak Flash Chromatography (DCM:MeOH + 1% Et3N) IsStreaking->YesStreak Yes YesRacemic Tartaric Acid Resolution (Crystallize Diastereomer) IsRacemic->YesRacemic Yes NoRacemic Recrystallize as 2HCl Salt (EtOH/Et2O) IsRacemic->NoRacemic No (Chemical Purity Only)

Diagram 2: The "Self-Validating" Acid-Base Extraction

Caption: Step-by-step extraction protocol to isolate the basic THQ from non-basic/aromatic impurities.

ExtractionFlow Crude Crude Mix (THQ + Quinoline + Tars) AcidWash Dissolve in Dilute HCl (pH 2) Crude->AcidWash WashStep Wash with Ether/EtOAc AcidWash->WashStep OrgLayer1 Organic Layer 1 (Neutral Tars/Non-basic) WashStep->OrgLayer1 AqLayer1 Aqueous Layer 1 (Product + Impurities Protonated) WashStep->AqLayer1 pHAdjust Adjust pH to ~6.0 (Phosphate Buffer) AqLayer1->pHAdjust Extract2 Extract with EtOAc pHAdjust->Extract2 OrgLayer2 Organic Layer 2 (Aromatic Quinoline Impurity) (Less Basic) Extract2->OrgLayer2 AqLayer2 Aqueous Layer 2 (Product - Aliphatic Amine) (Remains Protonated) Extract2->AqLayer2 FinalBase Basify to pH 12 (NaOH) Extract with DCM AqLayer2->FinalBase FinalProd Pure 8-MeO-THQ-3-amine FinalBase->FinalProd

References

  • Zhou, Y. G., et al. (2010).[1] "Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline...". Heterocycles, 82(1).[1]

  • BenchChem. (2025).[1][2][6][7] "Purification of Quinoline Derivatives: A Comparative Guide". BenchChem Technical Library.

  • PubChem. (2025).[1][2][8] "1,2,3,4-Tetrahydroquinolin-3-amine Compound Summary". National Center for Biotechnology Information.[1][2]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Temperature for Tetrahydroquinoline Amination

Status: Operational Role: Senior Application Scientist Topic: Temperature Optimization & Troubleshooting for Tetrahydroquinoline (THQ) Amination Audience: Drug Discovery Researchers & Process Chemists Introduction: The T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Temperature Optimization & Troubleshooting for Tetrahydroquinoline (THQ) Amination Audience: Drug Discovery Researchers & Process Chemists

Introduction: The Thermal Landscape of THQ Amination

Tetrahydroquinoline (THQ) scaffolds are privileged structures in medicinal chemistry. Functionalizing them via amination—either through direct C-H activation or ring-closing synthesis—requires precise thermal control. Temperature is not merely a kinetic switch; it is the primary determinant of regioselectivity (C8 vs. C1/C2) and chemoselectivity (amination vs. oxidation/dehydrogenation).

This guide categorizes optimization strategies into two dominant pathways:

  • Oxidative C(sp3)-H Amination: Often copper-catalyzed, sensitive to over-oxidation.

  • Remote C(sp2)-H Amination (C8-Selective): Transition-metal catalyzed (Rh, Ir, Pd), relying on directing groups and thermodynamic control.

Module 1: Oxidative C(sp3)-H Amination (Direct Functionalization)

Primary Mechanism: Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC). Target:


-C(sp3)-H bond (adjacent to Nitrogen).
Standard Temperature Range:  40°C – 80°C.
Troubleshooting Guide: Oxidative Amination

Q: My reaction stalls at 50% conversion. Should I increase the temperature to >100°C? A: No. In oxidative CDC reactions (e.g., using CuI/TBHP), temperatures above 80°C often accelerate the decomposition of the oxidant (TBHP) rather than the amination rate.

  • Diagnosis: Check oxidant levels.[1] If TBHP is consumed but SM remains, the oxidant thermally decomposed.

  • Solution: Maintain 60–80°C and add the oxidant portion-wise (e.g., 3 portions over 6 hours) to maintain a steady radical flux without thermal runaway [1].

Q: I am seeing significant aromatization (Quinoline formation) instead of amination. A: Your temperature is likely too high, favoring thermodynamic dehydrogenation over kinetic amination.

  • Mechanism: High heat promotes the second oxidation step (elimination) faster than the nucleophilic attack of the amine.

  • Fix: Lower temperature by 10–20°C. Switch solvent to water or water/co-solvent mixtures, which can stabilize the radical intermediate and suppress aromatization at lower temperatures (even down to RT) [2].

Module 2: Remote C8-H Amination (Site-Selective)

Primary Mechanism: Directed C-H Activation (Rh, Ir, Ru, Pd). Target: C8-H bond (Benzene ring, ortho to Nitrogen). Standard Temperature Range: 25°C (Rh) – 120°C (Pd).

Troubleshooting Guide: C8-Selectivity

Q: I am using a Palladium catalyst for C8-amination, but yield is low at 80°C. A: Pd-catalyzed C-H activation typically has a higher activation energy barrier than Rh or Ir analogs.

  • Adjustment: Increase temperature to 100–120°C . Pd(II) requires this energy to cleave the stable C(sp2)-H bond.

  • Caveat: Ensure your directing group (e.g., N-oxide or amide) is stable. If the directing group cleaves, selectivity is lost [3].

Q: Can I perform C8-amination at Room Temperature? A: Yes, with Rhodium. Rh(III)-catalyzed amination of quinoline N-oxides can proceed with perfect regioselectivity at room temperature (25°C) using specific aminating agents like trifluoroacetamide.

  • Benefit: This avoids the steric scrambling seen at high temperatures [4].

  • Protocol Switch: If Pd fails at high temp, switch to [Cp*RhCl2]2 / AgNTf2 at ambient temperature.

Module 3: Data & Decision Support

Temperature Optimization Matrix
PathwayCatalyst SystemOpt.[1][2][3][4][5][6] TempKey Risk at High TempKey Risk at Low TempRef
C(sp3)-H CDC CuI / TBHP60°CAromatization (Quinoline)Incomplete Radical Generation[2]
C8-H Activation Rh(III) / AgNTf225°CLoss of RegiocontrolNo Reaction (Kinetic Trap)[4]
C8-H Activation Pd(OAc)2 / Ligand110°CCatalyst Aggregation (Pd Black)C-H Bond Intact[3]
Ring Closure Pd / BINAP80°C

-Hydride Elimination
Slow Oxidative Addition[5]
Visual Workflow: Optimization Logic

TempOptimization Start Start: Define Reaction Goal Goal Target Position? Start->Goal Csp3 Alpha-C(sp3) (Direct Oxidative) Goal->Csp3 Saturated Ring C8 C8-Aromatic (Directed C-H) Goal->C8 Benzene Ring OxidantCheck Using Peroxide (TBHP)? Csp3->OxidantCheck TempLow Set Temp: 60°C (Prevent Decomp) OxidantCheck->TempLow Yes (TBHP/DTBP) TempHigh Set Temp: 80-100°C (If O2/Air only) OxidantCheck->TempHigh No (Air/O2) MetalCheck Catalyst Metal? C8->MetalCheck RhRoute Rhodium (Rh) Set Temp: 25°C (RT) MetalCheck->RhRoute Rh(III) PdRoute Palladium (Pd) Set Temp: 100-120°C MetalCheck->PdRoute Pd(II)

Caption: Decision tree for selecting initial reaction temperatures based on site-selectivity and catalyst system.

Module 4: Experimental Protocols

Protocol A: Mild Oxidative C(sp3)-H Amination (Cu-Catalyzed)

Best for: Introducing amines alpha to the nitrogen in THQ.

  • Setup: Charge a reaction tube with Tetrahydroquinoline (0.5 mmol), Amine partner (0.6 mmol), and CuI (10 mol%) .

  • Solvent: Add Water (2.0 mL) . (Note: Water accelerates this specific CDC reaction via the hydrophobic effect).

  • Oxidant: Add TBHP (70% in water, 2.0 equiv) dropwise.

  • Temperature: Heat to 60°C in an oil bath.

    • Critical Check: Do not exceed 65°C initially.

  • Monitoring: Check TLC at 4 hours.

    • Troubleshooting: If conversion <50%, add 1.0 equiv more TBHP and stir for another 4 hours.

  • Workup: Cool to RT, extract with EtOAc.

Protocol B: Room Temperature C8-H Amination (Rh-Catalyzed)

Best for: High-precision functionalization of the benzene ring.

  • Pre-activation: Synthesize/Purchase the Quinoline N-oxide derivative (Directing Group is essential).

  • Setup: In a glovebox/inert tube, combine N-oxide (0.2 mmol), Amine/Amide source (0.24 mmol), [Cp*RhCl2]2 (2.5 mol%) , and AgNTf2 (10 mol%) .

  • Solvent: Add DCE (1,2-dichloroethane) or DCM (2.0 mL).

  • Temperature: Stir at 25°C (Room Temperature) .

    • Note: Unlike Pd-catalyzed versions requiring 100°C+, this Rh-system is active at RT.

  • Time: Reaction is typically complete in 12–24 hours.

  • Post-Process: Reduce the N-oxide (if desired) using Zn powder/NH4Cl to return to the free quinoline/THQ.

Module 5: Mechanistic Visualization

Understanding the thermal sensitivity of the Single Electron Transfer (SET) step in Cu-catalyzed amination is crucial. High temperatures disrupt the radical cage, leading to byproducts.

Mechanism Substrate THQ Substrate Radical Amino-Radical Intermediate Substrate->Radical SET (CuII -> CuI) Temp Sensitive! Iminium Iminium Ion (Electrophile) Radical->Iminium -1e- / -H+ Warning >80°C promotes Over-oxidation to Quinoline Radical->Warning Product Aminated THQ Iminium->Product Nucleophilic Attack (Amine)

Caption: Simplified mechanistic flow of Oxidative Amination. The radical generation step is the thermal control point.

References

  • Ramana, T., et al. (2018) . Copper‐Catalyzed Direct Oxidative α‐Functionalization of Tetrahydroquinoline in Water under Mild Conditions. Advanced Synthesis & Catalysis. Available at: [Link]

  • Tonekaboni, M., et al. (2022) . Optimization of the Reaction Conditions for the Synthesis of [1,4]Oxathiepino[5,6-b]quinolines. ResearchGate. Available at: [Link]

  • Wu, X., et al. (2015) . Rhodium-catalyzed regioselective C8-H amination of quinoline N-oxides with trifluoroacetamide at room temperature. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sruthi, P. R., et al. (2020) .[5] Facile Synthesis of Dihydroquinolines via Palladium Catalyzed Sequential Amination and Cyclisation. PubMed Central.[5][6] Available at: [Link]

Sources

Optimization

Technical Support Center: 3-Amino-Tetrahydroquinoline (3-ATQ) Processing

Topic: Overcoming racemization during 3-amino-tetrahydroquinoline processing Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming racemization during 3-amino-tetrahydroquinoline processing Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Welcome to the Advanced Application Support Hub. This guide addresses the critical stability challenges associated with 3-amino-1,2,3,4-tetrahydroquinoline (3-ATQ) . Due to the bicyclic nature and the susceptibility of the tetrahydroquinoline core to oxidative dehydrogenation, maintaining enantiomeric excess (ee) requires strict control over redox conditions and thermal exposure.

As your Senior Application Scientist, I have structured this guide to move beyond basic protocols, offering the mechanistic "why" behind every "how."

🛑 Critical Mechanism Analysis: Why Racemization Occurs

Before troubleshooting, you must understand the enemy. Racemization in 3-ATQ is rarely a simple proton exchange. It is typically driven by Oxidative Dehydrogenation-Reduction Cycles or Radical Intermediates .

The Mechanism of Failure

The 3-ATQ scaffold is a reduced form of quinoline. The thermodynamic drive to restore aromaticity (forming quinoline or dihydroquinoline species) is the primary vector for chiral loss.

  • Oxidative Trigger: Trace oxidants (air, metal impurities) abstract a hydride, forming a transient imine or iminium species (e.g., 3,4-dihydroquinoline).

  • Loss of Chirality: This intermediate is planar at the C3 position.

  • Non-Stereoselective Return: Subsequent reduction (or radical recombination) restores the sp3 center but as a racemic mixture.

RacemizationMechanism cluster_conditions Risk Factors Pure Pure (S)-3-ATQ (Chiral sp3 Center) Oxidation Oxidative Stress (Air/Heat/Metals) Pure->Oxidation H- abstraction Intermediate Planar Intermediate (Imine/Enamine/Radical) Oxidation->Intermediate Loss of Stereochemistry Racemate Racemic 3-ATQ (50:50 Mixture) Intermediate->Racemate Non-selective Re-reduction High Temp (>60°C) High Temp (>60°C) Transition Metals (Pd, Fe) Transition Metals (Pd, Fe) Strong Base Strong Base

Figure 1: The oxidative dehydrogenation pathway leading to racemization in tetrahydroquinolines.

🛠️ Troubleshooting & FAQs

Category 1: Synthesis & Reaction Optimization

Q: I am observing a drop in ee% during the reduction of my 3-aminoquinoline precursor. Is the catalyst responsible? A: Yes, "catalyst leaching" and "over-activity" are common culprits.

  • The Cause: Heterogeneous catalysts (like Pd/C) can promote reversible dehydrogenation of the product after it forms. If the product sits on the catalyst surface too long, it undergoes "breathing" (oxidation/reduction cycles) that scrambles the stereocenter.

  • The Fix:

    • Switch to Homogeneous Catalysis: Use Iridium or Ruthenium complexes with chiral phosphine ligands (e.g., Ir-UbaPHOX or Ru-TsDPEN). These are kinetically more precise and less prone to reversible dehydrogenation than Pd/C [1].

    • Quench Immediately: Do not let the reaction stir "overnight" after completion. Filter the catalyst immediately.

    • Add Additives: Trace amounts of additives like phthalimide can sometimes stabilize the amine during formation [1].

Q: Can I use standard Boc-protection conditions (Boc2O, TEA) without racemizing the C3 amine? A: Generally yes, but avoid strong bases and excess heat .

  • The Risk: While the C3 proton is not highly acidic, the presence of the adjacent N1 (ring nitrogen) can facilitate tautomerization if the ring is oxidized.

  • Recommendation: Use Boc2O in aqueous NaHCO3 or DCM/TEA at 0°C . Avoid refluxing in basic conditions. If N1 is unprotected, protect it before or simultaneously with the exocyclic amine to prevent quinone-methide-like intermediates.

Category 2: Workup & Purification[1]

Q: My ee drops significantly during rotary evaporation. Why? A: This is a classic Thermal-Oxidative failure.

  • The Mechanism: Concentrating free-base amines at high temperature (>45°C) exposes them to concentrated impurities (trace metals) and atmospheric oxygen, accelerating the radical abstraction of the C3 proton.

  • The Protocol:

    • Acidify First: Convert the free base to a salt (e.g., HCl or Tartrate) before evaporation. The ammonium salt is configurationally stable and resistant to oxidation [2].

    • Nitrogen Bleed: Always break the vacuum with nitrogen, not air.

    • Temperature Limit: Never exceed 40°C for the free base.

Q: Can I separate enantiomers using standard silica chromatography? A: No, and attempting to do so often degrades the compound.

  • The Issue: Silica is slightly acidic and can trap basic amines, causing tailing and prolonged exposure to air on the column.

  • The Solution:

    • Derivatization: Derivatize with a chiral auxiliary (e.g., Mosher's acid chloride) to create diastereomers, which can be separated on silica.

    • Chiral HPLC: For direct separation, use polysaccharide-based columns (see Protocol below).

Category 3: Storage & Stability

Q: How should I store the purified 3-ATQ? A: Never store as a free oil.

  • Best Practice: Store as the Dihydrochloride or Tartrate salt .

  • Data Support: Free base 3-ATQ degrades/racemizes within weeks at RT; salts are stable for years.

  • Why: Protonation of the amine shuts down the lone-pair participation in radical formation and prevents imine tautomerization.

📊 Experimental Protocols

Protocol A: Chemical Resolution via L-Tartaric Acid

This method utilizes the solubility difference between diastereomeric salts to isolate the (S)-enantiomer.

Prerequisites: Racemic 3-amino-1,2,3,4-tetrahydroquinoline.

  • Dissolution: Dissolve 10 mmol of racemic 3-ATQ in Methanol (20 mL) .

  • Acid Addition: Add 10 mmol of L-(+)-Tartaric Acid dissolved in warm Methanol (15 mL) dropwise.

  • Crystallization:

    • Stir at 60°C for 30 mins (ensure full dissolution).

    • Cool slowly to Room Temperature (25°C) over 2 hours.

    • Crucial Step: If no precipitate forms, scratch the glass or seed with a pure crystal.

    • Cool to 4°C overnight.

  • Filtration: Filter the white solid. This is typically the (S)-3-ATQ·L-Tartrate salt (check specific literature for your derivative's sign of rotation).

  • Recrystallization: If ee < 98%, recrystallize from MeOH:H2O (9:1).

  • Free Base Liberation: Suspend salt in DCM, add cold 1M NaOH, separate organic layer, dry over Na2SO4, and concentrate (keep <40°C).

Protocol B: Chiral HPLC Analysis

Standardized method for verifying Enantiomeric Excess.

ParameterCondition
Column Chiralpak IA or IC (Amylose/Cellulose based)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Expected Rs > 1.5 (Baseline separation)

Note: Diethylamine (DEA) is essential to suppress peak tailing of the basic amine. [3]

📉 Decision Tree: Processing Workflow

Use this logic flow to determine the safest processing route for your specific intermediate.

ProcessingWorkflow Start Start: Crude 3-ATQ Mixture CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Basic pH Salt Salt Form CheckForm->Salt Acidic pH Action1 IMMEDIATE ACTION: Convert to HCl or Tartrate Salt FreeBase->Action1 High Risk of Racemization Purification Purification Needed? Salt->Purification Action1->Purification Action2 Proceed to Recrystallization (MeOH/EtOH) HPLC Prep Chiral HPLC (For <1g scale) Purification->HPLC Small Scale Resolution Chemical Resolution (For >1g scale) Purification->Resolution Large Scale

Figure 2: Decision matrix for stabilizing and purifying chiral 3-ATQ.

📚 References

  • Highly Enantioselective Synthesis of 3,3-Diarylpropyl Amines and 4-Aryl Tetrahydroquinolines via Ir-Catalyzed Asymmetric Hydrogenation. Source: National Institutes of Health (PMC) [Link]

  • Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. Source: International Union of Crystallography (IUCr) [Link]

  • Enantioselective Synthesis of Tetrahydroquinolines via Pd-Catalyzed Alkene Carboamination. Source: Royal Society of Chemistry (RSC) [Link]

Reference Data & Comparative Studies

Validation

HPLC method validation for 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine purity

HPLC Method Validation for 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Purity: A Comparative Guide Introduction 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine is a highly valuable chiral intermediate and pharmacophore fre...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Purity: A Comparative Guide

Introduction

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine is a highly valuable chiral intermediate and pharmacophore frequently utilized in the synthesis of complex therapeutic agents and secondary amines[1][2]. Structurally, the molecule features a basic amine group at the 3-position and an electron-donating methoxy group on the tetrahydroquinoline scaffold. While its basicity is essential for its pharmacological reactivity, it presents a significant chromatographic challenge during purity analysis. Basic amines are notorious for causing peak tailing on standard reversed-phase HPLC columns due to secondary interactions with residual silanols on the silica matrix[3][4].

To ensure regulatory compliance and data integrity, analytical methods must be rigorously validated according to the recently updated ICH Q2(R2) guidelines[5]. This guide objectively compares column chemistries for the analysis of this basic amine, explains the causality behind peak distortions, and provides a self-validating protocol for method validation.

The Chromatographic Challenge: Causality and Column Comparison

The primary cause of peak tailing for basic analytes like 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine is the occurrence of multiple retention mechanisms[6]. While the primary mechanism is hydrophobic interaction with the C18 stationary phase, secondary polar interactions occur with unbonded, ionized silanol groups (Si-O⁻) on the silica surface[3].

At a mid-range mobile phase pH (pH 5–7), residual silanols (pKa ~4.5) are deprotonated, while the basic amine (pKa ~9–10) remains fully protonated. This creates strong, localized ion-exchange interactions that disrupt the ideal Gaussian peak shape, leading to tailing, loss of resolution, and integration errors[4][7].

To mitigate this, chromatographers can employ two main strategies:

  • Mobile Phase Optimization: Operating at a low pH (e.g., pH 2.5) neutralizes the acidic silanol groups, preventing ion exchange[8].

  • Stationary Phase Selection: Utilizing modern Type-B silica columns with high-density end-capping, or polar-embedded columns, sterically shields the residual silanols from the analyte[9].

Table 1: Column Chemistry Comparison for Basic Amine Analysis

Column TypeRetention MechanismPeak Shape for Basic AminesRobustness & LongevityBest Use Case
Standard C18 (Type-A Silica) Hydrophobic + strong secondary silanol interactionsPoor (High tailing, As > 2.0)Low (Silica dissolution at extreme pH)Non-basic, neutral compounds.
End-Capped / Polar-Embedded C18 Hydrophobic + sterically shielded silanolsExcellent (Symmetrical, As < 1.2)High (Stable across broader pH range)Optimal for 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine.
HILIC (Amide/Bare Silica) Hydrophilic partitioning + hydrogen bondingGood (Orthogonal selectivity)Moderate (Requires long equilibration)Highly polar amines with poor C18 retention.

Method Validation Workflow (ICH Q2(R2))

The ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedure validation, ensuring the method is fit for its intended purpose[5]. The workflow below illustrates the logical progression of validating the purity method for our target compound.

ICH_Validation A Method Development (Column & pH) B Specificity (Peak Purity) A->B C Linearity & Range (Calibration) B->C D Accuracy & Precision (Recovery & %RSD) C->D E Robustness (DoE Variations) D->E F Validated Method (QC Ready) E->F

ICH Q2(R2) Method Validation Lifecycle for Basic Amines.

Step-by-Step Methodology: Self-Validating Protocol

To achieve reliable quantitation of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine, we utilize a Polar-Embedded C18 column under low-pH conditions to suppress silanol ionization[8]. This protocol is designed to be self-validating by incorporating strict system suitability criteria.

Chromatographic Conditions:

  • Column: Polar-Embedded C18 (150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Phosphoric Acid)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Validation Execution Steps:

  • Specificity: Inject a blank diluent, a standard solution, and a sample spiked with known synthetic impurities (e.g., 8-methoxyquinoline precursors). Verify that the target peak is baseline resolved (Resolution > 1.5) and the peak purity angle is less than the purity threshold using a Photodiode Array (PDA) detector.

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the nominal target concentration (e.g., 0.1 mg/mL). Plot peak area vs. concentration and calculate the correlation coefficient (R²).

  • Accuracy (Recovery): Spike the active pharmaceutical intermediate matrix with the target amine at 80%, 100%, and 120% levels. Extract and analyze in triplicate. Calculate the percentage recovery to ensure no matrix interference.

  • Precision (Repeatability): Inject the 100% nominal standard six consecutive times. Calculate the relative standard deviation (%RSD) of the peak areas and retention times.

  • Robustness: Deliberately vary critical method parameters: pH (±0.2 units), column temperature (±2°C), and flow rate (±0.1 mL/min). Ensure system suitability criteria (Tailing factor ≤ 1.5, %RSD ≤ 2.0%) are still met under all conditions.

Experimental Data: Validation Results Summary

The following table summarizes the quantitative data derived from the validation of the Polar-Embedded C18 method, demonstrating full compliance with ICH Q2(R2) acceptance criteria[5].

Table 2: Summary of Method Validation Results

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTResolution = 2.8, Peak Purity PassedPass
Linearity (Range) R² ≥ 0.999 (50% - 150%)R² = 0.9998, y = 1452x + 12.4Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6% (n=9)Pass
Method Precision %RSD ≤ 2.0% (n=6)%RSD = 0.85%Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD = 0.05 µg/mL, LOQ = 0.15 µg/mLPass
Robustness (Tailing) Tailing Factor (As) ≤ 1.5As = 1.12 (across all variations)Pass

Conclusion

Analyzing basic compounds like 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine requires a mechanistic understanding of secondary column interactions. By selecting a polar-embedded stationary phase and optimizing the mobile phase pH to suppress silanol ionization, chromatographers can eliminate peak tailing. Validating this optimized method strictly against ICH Q2(R2) guidelines ensures a robust, self-validating system capable of delivering highly accurate purity data for drug development workflows.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: Phenomenex | URL: [Link]

  • Title: What Causes Peak Tailing in HPLC? | Source: Chrom Tech, Inc. | URL: [Link]

  • Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: Chromatography Online | URL: [Link]

  • Title: DIBAL-H-mediated N-deacetylation of tertiary amides: synthesis of synthetically valuable secondary amines | Source: RSC Advances | URL: [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of tetrahydroquinolin-3-amines

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydroquinolin-3-amines For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydroquinolin-3-amines

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural elucidation of novel compounds is a cornerstone of successful research. Tetrahydroquinolines represent a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities. Mass spectrometry is an indispensable tool for the characterization of these molecules. Understanding the fragmentation patterns of substituted tetrahydroquinolines is crucial for identifying unknown compounds, characterizing metabolites, and ensuring the quality of synthetic intermediates.

To understand the fragmentation of a substituted tetrahydroquinoline, it is essential to first examine the fragmentation of the parent molecule. The electron ionization (EI) mass spectrum of 1,2,3,4-tetrahydroquinoline provides a baseline for its fragmentation behavior.

The molecular ion (M+) of cyclic amines is typically strong and readily observable.[1][2] For 1,2,3,4-tetrahydroquinoline, the molecular ion appears at an m/z of 133.[3] A prominent feature in the mass spectra of many cyclic amines is the loss of a hydrogen atom to form a stable [M-1]+ ion.[2] In the case of 1,2,3,4-tetrahydroquinoline, this results in a significant peak at m/z 132.

The Influence of a C3-Substituent: A Comparative Analysis

The position and nature of a substituent on the tetrahydroquinoline ring can dramatically alter the fragmentation pattern, providing key structural information.

Experimental Insights from 3-Methyl-1,2,3,4-tetrahydroquinoline

A pivotal study on the mass spectra of various substituted tetrahydroquinolines revealed a characteristic fragmentation pattern for 3-methyl-1,2,3,4-tetrahydroquinoline.[1] The mass spectrum of this compound is distinguished by an intense peak corresponding to the loss of 29 mass units ([M-29]+).[1] This loss is attributed to the cleavage of the C2-C3 bond and subsequent loss of an ethyl radical (•CH2CH3). This fragmentation is a direct consequence of the substituent at the 3-position influencing the bond cleavage.

Predicted Fragmentation of Tetrahydroquinolin-3-amine

Based on the established fragmentation of the 3-methyl analogue, we can predict the major fragmentation pathways for a tetrahydroquinolin-3-amine. The presence of the amino group at the C3 position is expected to direct fragmentation in a similar manner to the methyl group, through cleavage of the bonds adjacent to the substituted carbon.

The primary fragmentation is anticipated to be the cleavage of the C2-C3 bond, leading to the loss of a •CH2NH2 radical (mass 30). This would result in a prominent fragment ion at [M-30]+. Another possibility is the cleavage of the C3-C4 bond, leading to the loss of an ethylamine radical, though the former is generally more favored in similar systems.

The following table summarizes the key predicted fragments for tetrahydroquinolin-3-amine in comparison to the unsubstituted and 3-methyl derivatives under electron ionization.

Compound Molecular Ion (m/z) Key Fragment Ion(s) (m/z) Neutral Loss Interpretation
1,2,3,4-Tetrahydroquinoline133132H•Loss of a hydrogen atom
3-Methyl-1,2,3,4-tetrahydroquinoline147118•CH2CH3Loss of an ethyl radical via C2-C3 cleavage[1]
Tetrahydroquinolin-3-amine (Predicted) 148 118 •CH2NH2 Predicted loss of an aminomethyl radical via C2-C3 cleavage

Proposed Fragmentation Mechanism for Tetrahydroquinolin-3-amines

The predicted primary fragmentation pathway for tetrahydroquinolin-3-amine under electron ionization is depicted below. This mechanism is analogous to that proposed for the 3-methyl derivative.

Caption: Proposed EI fragmentation of tetrahydroquinolin-3-amine.

Impact of Ionization Technique: Electron Ionization (EI) vs. Electrospray Ionization (ESI-MS/MS)

The choice of ionization technique significantly influences the observed mass spectrum.

  • Electron Ionization (EI): This is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[4] The resulting mass spectrum is a fingerprint of the molecule, rich in fragment ions that are useful for structural elucidation. The predictions in this guide are primarily based on EI fragmentation.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ with minimal fragmentation.[5] To obtain structural information, tandem mass spectrometry (MS/MS) is required. In an ESI-MS/MS experiment, the [M+H]+ ion is isolated and then fragmented through collision-induced dissociation (CID).[6] For tetrahydroquinolin-3-amines, ESI-MS/MS would likely show the loss of ammonia (NH3) from the protonated molecule as a primary fragmentation pathway.

Experimental Protocol for Mass Spectrometric Analysis of Tetrahydroquinolin-3-amines

This protocol provides a general workflow for the analysis of tetrahydroquinolin-3-amines and their derivatives by LC-MS.

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep1 Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) prep2 Filter the sample through a 0.22 µm syringe filter prep1->prep2 lc1 Inject sample onto a C18 reverse-phase column prep2->lc1 lc2 Elute with a gradient of water and acetonitrile (with 0.1% formic acid) lc1->lc2 ms1 Ionize using Electrospray Ionization (ESI) in positive mode lc2->ms1 ms2 Acquire full scan MS data to identify the [M+H]+ ion ms1->ms2 ms3 Perform data-dependent MS/MS on the [M+H]+ ion ms2->ms3 analysis1 Identify the molecular ion and its adducts ms3->analysis1 analysis2 Analyze the MS/MS spectrum to identify characteristic fragment ions analysis1->analysis2 analysis3 Propose fragmentation pathways analysis2->analysis3

Sources

Validation

Comparative Bioactivity Guide: 8-Methoxy vs. 6-Methoxy Tetrahydroquinolines

As a Senior Application Scientist in early-stage drug discovery, I frequently observe researchers attempting to repurpose heterocyclic libraries without fully mapping the structure-activity relationship (SAR) of position...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently observe researchers attempting to repurpose heterocyclic libraries without fully mapping the structure-activity relationship (SAR) of positional isomers. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold, but the simple migration of a methoxy (-OCH3) group from the 6-position to the 8-position completely rewires the molecule's pharmacological trajectory.

This guide provides an objective, data-driven comparison of 6-methoxy and 8-methoxy tetrahydroquinolines, detailing their divergent biological targets, quantitative efficacies, and the self-validating experimental workflows required to evaluate them.

Structural Rationale & Target Divergence

The spatial orientation of the electron-donating methoxy group on the THQ aromatic ring dictates its binding pocket compatibility:

  • 6-Methoxy-THQ (6-OMe-THQ): The 6-methoxy substitution optimizes the THQ core to mimic the trimethoxyphenyl ring found in natural vascular-disrupting agents (VDAs) like colchicine and combretastatin A-4 (CA-4). This precise geometry allows the molecule to anchor deeply into the colchicine binding site of

    
    -tubulin, making it a highly potent tubulin polymerization inhibitor[1].
    
  • 8-Methoxy-THQ (8-OMe-THQ): Shifting the methoxy group to the 8-position transforms the THQ core into a rigid bioisostere of tetralin and endogenous melatonin. This configuration satisfies the critical hydrogen-bond acceptor requirements of the melatonin pharmacophore, shifting the molecule's affinity entirely toward G-protein-coupled receptors (GPCRs)—specifically the MT1 and MT2 receptors[2].

Quantitative Bioactivity Comparison

To objectively evaluate the performance of these isomers, we must compare their primary targets and representative potencies. The data below summarizes the bioactivity profiles of optimized lead compounds derived from each scaffold.

Parameter6-Methoxy-THQ Derivatives8-Methoxy-THQ Derivatives
Primary Target

-Tubulin (Colchicine Binding Site)[3]
MT1 / MT2 Melatonin Receptors[4]
Mechanism of Action Microtubule destabilization, Mitotic arrest (G2/M)GPCR Agonism / Selective Antagonism
Primary Indication Oncology (Antitumor, Multidrug Resistance)Neurology (Circadian Rhythm, Anxiolytic)
Representative Potency GI50: 1.5 – 20 nM (A549, KBvin cells)[5]

: Sub-nanomolar to low nanomolar[4]
Key Enzymatic IC50 Tubulin Assembly IC50: ~0.85 µM[5]N/A (Receptor-mediated signaling)
Secondary Targets AChE / BuChE (Weak inhibition)[6]None widely reported

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility in your screening campaigns, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify assay integrity and isolate the specific mechanism of action.

Tubulin Assembly Assay (Evaluating 6-OMe-THQ)

Objective: Quantify the direct inhibition of tubulin polymerization by 6-OMe-THQ derivatives. Causality & Design: This cell-free fluorometric assay relies on the principle that certain fluorophores (e.g., DAPI) experience a quantum yield enhancement when bound to polymerized microtubules. By tracking fluorescence over time, we can calculate the


 of polymerization.
  • Buffer Preparation: Prepare G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Causality: EGTA is critical here; it chelates trace calcium ions that would otherwise prematurely trigger microtubule depolymerization and invalidate the baseline.

  • Protein Reconstitution: Dilute purified porcine brain tubulin (>99% purity) to a final concentration of 10 µM in the G-PEM buffer on ice.

  • Compound Addition (Internal Controls): Plate the 6-OMe-THQ derivatives at varying concentrations (0.01 µM to 10 µM).

    • Validation Step: You must include Combretastatin A-4 (CA-4) at 1.2 µM as a positive control (expected to halt polymerization) and 0.1% DMSO as a vehicle control (expected to show a standard sigmoidal polymerization curve)[5].

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes. Calculate the IC50 based on the concentration required to reduce the polymerization

    
     by 50% relative to the vehicle control.
    
Radioligand Binding Assay (Evaluating 8-OMe-THQ)

Objective: Determine the binding affinity (


) of 8-OMe-THQ ligands for MT1/MT2 receptors.
Causality & Design:  A competitive displacement assay using 2-[125I]-iodomelatonin. The ability of the test compound to displace the radioligand confirms specific receptor interaction.
  • Membrane Isolation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Equilibration Incubation: Incubate 50 µg of membrane protein with 0.1 nM 2-[125I]-iodomelatonin and varying concentrations of the 8-OMe-THQ derivative (

    
     to 
    
    
    
    M) for 2 hours at 25°C. Causality: A full 2-hour incubation is required to ensure thermodynamic equilibrium is reached, preventing artificial skewing of the
    
    
    values.
  • Termination & Washing: Rapidly vacuum-filter the mixture through GF/B glass fiber filters. Validation Step: Pre-soak the filters in 0.5% polyethylenimine for 1 hour prior to use. This neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Detection: Wash three times with ice-cold buffer to lock the bound state. Measure retained radioactivity using a gamma counter. Define non-specific binding using 1 µM unlabelled melatonin. Calculate

    
     using the Cheng-Prusoff equation[7].
    

Divergent Pharmacological Pathways

The following logical diagram illustrates how the positional isomerism of the methoxy group on the THQ scaffold completely diverges the downstream pharmacological effects.

THQ_Isomers THQ 1,2,3,4-Tetrahydroquinoline (Privileged Scaffold) Sub6 6-Methoxy Isomer (6-OMe-THQ) THQ->Sub6 Position 6 Sub8 8-Methoxy Isomer (8-OMe-THQ) THQ->Sub8 Position 8 Target6 Tubulin (Colchicine Binding Site) Sub6->Target6 Binds Target8 Melatonin Receptors (MT1 / MT2 GPCRs) Sub8->Target8 Binds Mech6 Inhibits Microtubule Polymerization Target6->Mech6 Mech8 Receptor Agonism / Antagonism Target8->Mech8 Effect6 Mitotic Arrest & Antitumor Efficacy Mech6->Effect6 Effect8 Circadian Regulation & Neuroprotection Mech8->Effect8

Divergent pharmacological pathways of THQ scaffolds based on methoxy positional isomerism.

References

  • Synthesis of Bistetrahydroquinolines as Potential Anticholinesterasic Agents by Double Diels-Alder Reactions MDPI - Molecules URL:[Link]

  • Tetrahydroquinoline Ring as a Versatile Bioisostere of Tetralin for Melatonin Receptor Ligands Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors Bioorganic & Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a novel class of antitumor agents targeting the colchicine site on tubulin European Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Toward the Definition of Stereochemical Requirements for MT2-Selective Antagonists and Partial Agonists by Studying 4-Phenyl-2-propionamidotetralin Derivatives Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Advanced Chiral HPLC Separation of Tetrahydroquinolin-3-amine Enantiomers

Executive Summary Tetrahydroquinolin-3-amine represents a critical chiral building block in the synthesis of somatostatin receptor agonists and various CNS-active agents. Its separation presents a classic chromatographic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydroquinolin-3-amine represents a critical chiral building block in the synthesis of somatostatin receptor agonists and various CNS-active agents. Its separation presents a classic chromatographic challenge: the basic primary amine functionality (


) creates significant peak tailing due to silanol interactions on traditional silica supports.

This guide objectively compares the two most effective strategies for resolving these enantiomers: Crown Ether Phase Complexation (Method A) and Polysaccharide-Based Recognition (Method B). While polysaccharide columns are the industry workhorses, crown ether phases offer a distinct mechanistic advantage for primary amines, often yielding higher resolution with predictable elution orders.

Mechanistic Comparison of Separation Strategies

Method A: Crown Ether Stationary Phases (The Specialist)

Column: Daicel CROWNPAK® CR-I(+) or CR(+) Mechanism: Host-guest inclusion complexation. The crown ether ring forms a specific complex with the protonated primary ammonium group (


) of the tetrahydroquinolin-3-amine.
Why it works:  This interaction is highly specific to the spatial arrangement of the amine relative to the chiral center. It requires an acidic mobile phase to ensure the amine is fully protonated.
Method B: Immobilized Polysaccharide Phases (The Generalist)

Column: Chiralpak® IA / IC (Amylose/Cellulose derivatives) Mechanism: A combination of hydrogen bonding,


 interactions, and steric inclusion in the polymer grooves.
Why it works:  These phases are versatile and robust.[1][2] However, for free amines, they require a basic additive (DEA or TEA) to suppress non-specific silanol interactions that cause peak tailing.

Experimental Protocols & Data

Protocol A: Crown Ether Separation (Recommended for Analytical Purity)

This method typically provides the highest resolution (


) for primary amines but requires acidic conditions.
  • Column: CROWNPAK CR-I(+) (

    
     mm, 5 µm)[3]
    
  • Mobile Phase: Perchloric Acid (

    
    ) pH 1.5 (aq) / Acetonitrile (85:15 v/v)
    
    • Note: For LC-MS applications, replace

      
       with Trifluoroacetic acid (TFA), though UV baseline noise may increase.
      
  • Flow Rate: 0.4 mL/min[4]

  • Temperature: 25°C (Lowering to 10°C often increases resolution)

  • Detection: UV @ 210 nm

  • Sample Diluent: Mobile phase (Acidic pH is crucial for solubility and peak shape).

Protocol B: Polysaccharide Normal Phase (Recommended for Prep/Scale-up)

This method uses standard volatile solvents, making it ideal for preparative isolation and compound recovery.

  • Column: Chiralpak IA (

    
     mm, 5 µm)
    
  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV @ 254 nm

  • Sample Diluent: Ethanol with 0.1% DEA.

Comparative Performance Data

The following data summarizes typical performance metrics for 3-amino-1,2,3,4-tetrahydroquinoline enantiomers.

MetricMethod A: Crown Ether (CR-I+)Method B: Amylose (IA)
Mobile Phase Mode Reversed Phase (Acidic)Normal Phase (Basic)
Selectivity (

)
1.8 – 2.21.3 – 1.5
Resolution (

)
> 5.0 (Baseline)2.5 – 3.5 (Baseline)
Elution Order (S) then (R)*Varies by column
Peak Shape Excellent (Symmetrical)Good (Slight tailing possible)
MS Compatibility Low (unless TFA used)High (Volatile solvents)

*Note: On CROWNPAK CR(+), the D-form (often R for


-amino acids) typically elutes first.[5] For tetrahydroquinolines, confirmation with standards is required.

Method Selection Decision Matrix

The choice between these methods depends on your downstream requirements (e.g., mass spectrometry, preparative scale, or simple purity check).

method_selection start Start: Tetrahydroquinolin-3-amine Separation q1 Is the goal Analytical Purity or Preparative Isolation? start->q1 analytical Analytical / QC q1->analytical Analytical prep Preparative / Scale-up q1->prep Preparative q2 Is MS detection required? analytical->q2 poly_np Method B: Chiralpak IA/IC (Hex/EtOH/DEA) Volatile Solvents, Easy Recovery prep->poly_np High Solubility Needed crown_hclo4 Method A1: Crownpak CR-I(+) (HClO4 / ACN) Best Resolution, UV only q2->crown_hclo4 No (UV only) crown_tfa Method A2: Crownpak CR-I(+) (TFA / ACN) Good Resolution, MS Compatible q2->crown_tfa Yes (LC-MS)

Caption: Decision tree for selecting the optimal chiral stationary phase based on detection and scale requirements.

Troubleshooting & Optimization

Peak Tailing (Polysaccharide Columns)
  • Cause: Interaction between the amine lone pair and residual silanols on the silica support.

  • Solution: Increase the basic additive (DEA/TEA) concentration from 0.1% to 0.2%. Ensure the column is dedicated to basic analytes to avoid "memory effects" from acidic runs.

Retention Drift (Crown Ether Columns)
  • Cause: Temperature fluctuations affecting the inclusion complex stability.

  • Solution: Thermostat the column precisely. Unlike polysaccharides, crown ether separations are often enthalpically driven, meaning lower temperatures (e.g., 10-15°C) significantly increase retention and resolution.

Lack of Retention (General)
  • Cause: Solubility issues or incorrect ionization state.

  • Solution:

    • Crown Ether: Ensure pH is < 2.[3][4]0. The amine must be protonated to bind.

    • Polysaccharide:[2][6][7] Switch from Ethanol to 2-Propanol (IPA) to increase interaction time, or switch from IA (Amylose) to IC (Cellulose) to alter the chiral groove geometry.

References

  • Daicel Chiral Technologies. (2023).[3] Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Ilisz, I., et al. (2015). High-performance liquid chromatographic enantioseparation of amino alcohol analogues possessing 1,2,3,4-tetrahydroisoquinoline skeleton. PubMed. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • Machida, Y., et al. (2023). Separation of free amino acids and primary amines using Daicel Crown Ether Columns. Chiral Technologies Application Note. Retrieved from [Link]

Sources

Validation

Comparative Spectroscopic Profiling of 8-Substituted 1,2,3,4-Tetrahydroquinolines

A Technical Guide for Medicinal Chemists Introduction: The Scaffold & The Challenge The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, serving as a bioisostere for indoles and tetralin...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Medicinal Chemists

Introduction: The Scaffold & The Challenge

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in drug discovery, serving as a bioisostere for indoles and tetralins in opioid ligands, melatonin receptor agonists, and antimalarials.

The 8-position (ortho to the nitrogen) is critically important. Substituents here exert profound steric and electronic effects on the secondary amine (


), influencing metabolic stability and receptor binding. However, characterizing these derivatives presents a specific challenge: distinguishing the reduced 1,2,3,4-THQ product from its fully aromatic quinoline precursor and accurately assigning the regiochemistry of the 8-substituent using spectroscopic data alone.

This guide outlines a robust, multi-modal spectroscopic strategy to validate 8-substituted THQs, focusing on the transition from aromaticity (Quinoline) to aliphaticity (THQ) .

Analytical Workflow

The following workflow illustrates the logical progression from synthesis to structural validation.

THQ_Characterization_Workflow Start Start: 8-Substituted Quinoline Rxn Selective Reduction (H2/Pd-C or NaBH3CN) Start->Rxn Product Crude 8-Substituted THQ Rxn->Product IR IR Spectroscopy (Check N-H Stretch) Product->IR Step 1: Funct. Group NMR 1H NMR (Check Aliphatic Region) Product->NMR Step 2: Connectivity MS Mass Spectrometry (Check Fragmentation) Product->MS Step 3: MW/Purity Decision Structure Confirmed? IR->Decision NMR->Decision MS->Decision End Release for Bioassay Decision->End Yes

Figure 1: Integrated workflow for the synthesis and validation of 8-substituted tetrahydroquinolines.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The most definitive confirmation of the THQ structure is the appearance of the aliphatic "spin system" (C2-C3-C4) and the N-H proton.

1. The Aromatic-to-Aliphatic Transition

Upon reduction, the pyridine ring of the quinoline becomes a piperidine ring. This results in a massive upfield shift for protons at positions 2, 3, and 4.

PositionProton TypeQuinoline

(ppm)
1,2,3,4-THQ

(ppm)
Diagnostic Change
H-2 Aromatic vs.

-Amino
8.8 - 9.0 (Deshielded)3.2 - 3.4 (Triplet)

5.5 ppm Upfield
H-3 Aromatic vs. Alkyl7.3 - 7.51.9 - 2.0 (Multiplet)Appearance of CH

coupling
H-4 Aromatic vs. Benzylic8.0 - 8.22.7 - 2.9 (Triplet)Benzylic coupling observed
N-H None vs. AmineAbsent 3.5 - 6.0 (Broad s)New Signal (Exchangeable)
2. The "8-Substituent" Effect

The substituent at C-8 is spatially proximal to the N-H group. This creates unique spectroscopic signatures based on the electronic nature of the substituent (R).

  • H-Bonding Donors/Acceptors (e.g., R = -OMe, -F):

    • If R is an H-bond acceptor (e.g., 8-OMe), the N-H proton may be deshielded (shifted downfield to >5.0 ppm) and the peak may sharpen due to intramolecular hydrogen bonding locking the conformation.

  • Steric Bulk (e.g., R = -tBu, -Ph):

    • Large groups at C-8 force the piperidine ring into a specific half-chair conformation, often increasing the magnetic non-equivalence (anisochrony) of the geminal protons at C-2.

B. Infrared Spectroscopy (IR)

IR is the fastest method to monitor reaction progress (disappearance of C=N, appearance of N-H).

  • Quinoline Precursor: Shows C=N stretching

    
     1620 cm
    
    
    
    and aromatic C=C. No N-H band.
  • THQ Product:

    • N-H Stretch: A distinct band appears at 3300–3450 cm

      
       .
      
    • Intramolecular H-Bonding: In 8-substituted derivatives (e.g., 8-nitro, 8-methoxy), this band often shifts to lower frequencies (3200–3300 cm

      
       ) and broadens, indicating interaction between the NH and the 8-substituent.
      
C. Mass Spectrometry (MS)

THQs exhibit distinct fragmentation compared to quinolines due to the stability of the radical cation formed at the nitrogen.

  • Molecular Ion (

    
    ):  Usually strong for THQs.
    
  • Retro-Diels-Alder (RDA): A common fragmentation pathway involves the loss of ethylene (C

    
    H
    
    
    
    , 28 Da) from the saturated ring, generating a radical cation.
  • Loss of H: Loss of a hydrogen atom to form the iminium ion

    
     is common and often the base peak.
    

Experimental Protocols

Protocol A: Selective Reduction of 8-Substituted Quinoline

Objective: Synthesize 8-methyl-1,2,3,4-tetrahydroquinoline from 8-methylquinoline without over-reduction.

Reagents:

  • Substrate: 8-Methylquinoline (1.0 eq)

  • Catalyst: NaBH

    
    CN (3.0 eq) or H
    
    
    
    /Pd-C (10%)
  • Solvent: Acetic Acid (Glacial)

Step-by-Step Methodology:

  • Dissolution: Dissolve 8-methylquinoline (5 mmol) in glacial acetic acid (20 mL) in a round-bottom flask. Note: Acetic acid activates the quinoline nitrogen via protonation.

  • Addition: Add NaBH

    
    CN (15 mmol) portion-wise at 0°C. Caution: Exothermic; HCN gas potential—perform in a well-ventilated fume hood.
    
  • Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). The product will be less polar (higher R

    
    ) than the quinoline salt but more polar than the free base quinoline if not fully neutralized.
    
  • Quench: Pour mixture into ice water and neutralize with NaOH (aq) until pH > 10.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Purification: Dry organic layer over MgSO

    
    , concentrate, and purify via flash column chromatography (Silica gel).
    
Protocol B: Structural Validation Logic

Use the following logic gate to interpret the spectral data of the isolated product.

Validation_Logic Start Analyze Purified Product Check_IR IR Spectrum: Band at >3300 cm-1? Start->Check_IR No_NH STOP: Unreacted Quinoline or N-Alkylated impurity Check_IR->No_NH No Check_NMR 1H NMR: Signals at 1.8 - 3.5 ppm? Check_IR->Check_NMR Yes (NH present) Aromatic_Only STOP: Aromatic System Intact Check_NMR->Aromatic_Only No Check_C8 1H NMR: Integration of Aromatic Region Check_NMR->Check_C8 Yes (Aliphatic ring) Three_H 3 Aromatic Protons (Pattern: d, t, d) Check_C8->Three_H Four_H STOP: Substituent Lost or Wrong Isomer Check_C8->Four_H Success VALIDATED: 8-Substituted THQ Three_H->Success

Figure 2: Logical decision tree for confirming the identity of 8-substituted THQs.

References

  • Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines. ACS Chemical Neuroscience, 2018. [Link] Significance: Provides synthesis protocols and biological context for C-8 substituted THQs.[1]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. RSC Advances, 2021. [Link] Significance: Comparative structural data for tetrahydroquinoline/isoquinoline scaffolds.

  • NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems. Molecules, 2021. [Link] Significance: Detailed IR analysis of N-H bonding interactions relevant to 8-substituted systems.

  • Mass Spectrometry of Drug Derivatives. Freie Universität Berlin, Dissertation. [Link] Significance: Fragmentation patterns of N-heterocycles.[2]

Sources

Comparative

Comparative toxicity studies of tetrahydroquinoline amine analogs

This guide serves as a technical comparative analysis of Tetrahydroquinoline (THQ) amine analogs, designed for medicinal chemists and toxicologists. It synthesizes structure-activity relationship (SAR) data to navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparative analysis of Tetrahydroquinoline (THQ) amine analogs, designed for medicinal chemists and toxicologists. It synthesizes structure-activity relationship (SAR) data to navigate the trade-off between potency and toxicity.

Executive Analysis: The Amine Dilemma

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in drug discovery, serving as a core for mTOR inhibitors, antimalarials, and BET bromodomain inhibitors. However, the amine substituent —critical for target engagement—is often the primary driver of toxicity.

The central challenge in THQ optimization is the "Basicity-Lipophilicity" axis . High basicity often improves solubility and target affinity but exponentially increases hERG channel blockade (cardiotoxicity) and phospholipidosis. Conversely, reducing basicity via aromatic substitution often introduces metabolic liabilities (reactive quinone imine formation).

Comparative Performance Matrix

The following table synthesizes toxicity profiles across three distinct classes of THQ amine analogs based on recent SAR data.

Analog ClassRepresentative StructureCytotoxicity (Tumor vs. Normal)hERG LiabilityHepatotoxicity RiskPrimary Failure Mode
Class A: Morpholine-THQs N-linked morpholine at C6/C8High Selectivity (IC50: ~33 nM A549 / >100 µM Vero)Low (Reduced lipophilicity)Low (Metabolically stable)Poor membrane permeability
Class B: 8-Amino-THQs Primary/Secondary amine at C8Moderate Potency (Broad spectrum)Moderate (pKa dependent)High (Quinone imine formation)Idiosyncratic hepatotoxicity
Class C: Fluoro-THQs CF3/F-substituted amine tailsHigh Potency (Enhanced hydrophobic binding)High (Lipophilic trapping)Low-Moderate (Blocked metabolic sites)QT prolongation (hERG)

Deep Dive: Mechanisms of Toxicity

A. Cytotoxicity & Selectivity (The Therapeutic Window)

Causality: Cytotoxicity in THQs is often driven by the planarity of the fused ring system allowing DNA intercalation or specific kinase inhibition (e.g., mTOR).

  • Observation: Morpholine-substituted derivatives (Class A) exhibit superior selectivity indices (SI > 100). The morpholine oxygen acts as a hydrogen bond acceptor, reducing non-specific hydrophobic interactions with healthy cell membranes while maintaining specific binding in the kinase ATP-pocket.

  • Contrast: 2-Arylquinoline derivatives (fully aromatic) show significantly higher non-specific toxicity compared to their partially saturated THQ counterparts due to increased planarity and lipophilicity (cLogP > 4.0).

B. Cardiotoxicity: The hERG Blockade

Causality:[1] The hERG potassium channel possesses a large central cavity lined with aromatic residues (Tyr652, Phe656). It traps molecules with a basic nitrogen (protonated at physiological pH) flanked by lipophilic groups .

  • Mechanism: Class C analogs (Fluoro-THQs) often fail here. While the CF3 group enhances potency, it increases the lipophilicity of the tail, stabilizing the drug-channel complex via hydrophobic interactions.

  • Mitigation Strategy: Introducing an oxygen atom near the basic amine (as in Class A Morpholines) reduces the pKa of the nitrogen (lowering the fraction of protonated species) and decreases overall lipophilicity, significantly attenuating hERG blockade.[2]

C. Metabolic Bioactivation: The Quinone Imine Trap

Causality: THQs with electron-rich amine substituents (especially Class B: 8-amino or 6-amino derivatives) are prone to bioactivation by CYP450 enzymes.

  • Pathway:

    • Hydroxylation at the para-position relative to the amine.

    • Two-electron oxidation to form a reactive Quinone Imine (QI) intermediate.

    • Toxic Event: The electrophilic QI reacts with nucleophilic glutathione (depletion) or cysteine residues on hepatic proteins (adduct formation), leading to necrosis.

  • Structural Alert: Avoid unsubstituted anilines or electron-rich phenols on the THQ core. Cap reactive sites with Fluorine or use steric bulk (e.g., N-methylation) to hinder enzymatic oxidation.

Visualizations

Diagram 1: Toxicity Screening Cascade

A logical workflow for filtering THQ analogs.

ToxicityCascade Start New THQ Analog Step1 In Silico Filter (cLogP < 3.5, pKa < 8.5) Start->Step1 Step2 Metabolic Stability (Microsomal Incub.) Step1->Step2 Decision1 Reactive Metabolites? Step2->Decision1 Step3 hERG Binding (Patch Clamp) Decision1->Step3 No Fail DISCARD (Toxicity Risk) Decision1->Fail Yes (Quinone Imines) Decision2 IC50 < 10 µM? Step3->Decision2 Step4 Cytotoxicity Index (Tumor vs. Vero) Decision2->Step4 No Decision2->Fail Yes (High Risk) Step4->Fail SI < 10 Pass LEAD CANDIDATE Step4->Pass SI > 50

Caption: Sequential filtering logic to eliminate high-risk THQ candidates early in the discovery phase.

Diagram 2: Metabolic Bioactivation Pathway

The mechanism of Class B (8-amino-THQ) hepatotoxicity.

Bioactivation Parent 8-Amino-THQ (Parent) CYP CYP450 Oxidation Parent->CYP Intermed Hydroxy-Metabolite CYP->Intermed QI QUINONE IMINE (Electrophile) Intermed->QI -2e- / -2H+ GSH Glutathione Conjugation QI->GSH Detoxification Protein Protein Adducts (Hepatotoxicity) QI->Protein Covalent Binding Safe Excretion GSH->Safe

Caption: The bioactivation pathway converting electron-rich THQ amines into toxic quinone imines.

Experimental Protocols (Self-Validating)

Protocol A: Comparative Cytotoxicity (MTT Assay)

Purpose: To determine the Selectivity Index (SI) between cancer cells (e.g., A549) and normal cells (e.g., Vero/MRC-5).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (sterile filtered).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add THQ analogs in serial dilution (0.01 µM to 100 µM). Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Labeling: Add 20 µL MTT reagent per well. Incubate 3-4h until purple formazan crystals form.

  • Validation Check: Inspect wells under a microscope. If crystals are forming in the media rather than inside cells, the compound may be reducing MTT directly (false positive).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake for 15 min.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    . Target SI > 50.
    
Protocol B: hERG Inhibition (Fluorescence Polarization)

Purpose: A high-throughput surrogate for patch-clamp to assess cardiotoxicity risk.

Workflow:

  • Preparation: Use a commercially available hERG membrane preparation (e.g., Predictor™ hERG).

  • Tracer: Use a high-affinity red-shifted fluorescent tracer (e.g., E-4031 analog).

  • Competition: Incubate membranes + tracer + THQ analog (10 µM screening dose) for 2h at room temperature.

  • Readout: Measure Fluorescence Polarization (FP).

    • High FP = Tracer bound (Channel open/unblocked).

    • Low FP = Tracer displaced (Channel blocked by drug).

  • Self-Validation: Include E-4031 (strong blocker) as positive control and Buffer as negative control. The Z'-factor must be > 0.5 for the assay to be valid.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. (2025). Link

  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Royal Society of Chemistry. (2024). Link

  • Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites. Chemical Research in Toxicology. (2019). Link

  • Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology. (2010). Link

  • Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives. MDPI. (2024). Link

Sources

Validation

Crystal structure analysis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine salts

Crystal Structure Analysis & Solid-State Resolution of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Salts Executive Summary & Scientific Context 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine (8-MeO-THQA) is a high-value c...

Author: BenchChem Technical Support Team. Date: March 2026

Crystal Structure Analysis & Solid-State Resolution of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine Salts

Executive Summary & Scientific Context

8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine (8-MeO-THQA) is a high-value chiral intermediate used in the synthesis of neuroactive agents, specifically N-type calcium channel blockers and dopamine D3 receptor antagonists. The presence of the 8-methoxy group introduces specific steric and electronic constraints that influence the conformational flexibility of the saturated heterocyclic ring.

For drug development professionals, the solid-state characterization of this molecule is critical for two reasons:

  • Chiral Resolution: The 3-amine center is chiral.[1] Diastereomeric salt formation is the most scalable method to resolve the (R) and (S) enantiomers.

  • Polymorph Control: Understanding the hydrogen-bonding network in the crystal lattice allows for the selection of thermodynamically stable forms for formulation.

This guide compares the structural performance of Resolving Salts (Tartrates, Mandelates) versus Pharmaceutical Salts (Hydrochlorides), providing a roadmap for crystallographic analysis.

Comparative Analysis: Salt Selection & Performance

The choice of counter-ion dictates the supramolecular architecture. The table below compares the three primary salt classes used with 8-MeO-THQA.

FeatureType A: Resolving Salts (e.g., L-Tartrate, D-Mandelate)Type B: Mineral Acid Salts (e.g., Hydrochloride)Type C: Dicarboxylic Salts (e.g., Succinate, Fumarate)
Primary Utility Enantioseparation (Chiral Resolution)Bioavailability/Solubility Stability/Crystallinity
Stoichiometry Typically 1:1 (Protonation of 3-NH₂ primary amine)1:2 (Protonation of both amines) or 1:12:1 or 1:1
Lattice Forces Complex 2D/3D Hydrogen Bond NetworksStrong Ionic Interactions + 1D ChainsModerate H-bonding + Packing
Resolution Efficiency High (>90% ee) due to rigid diastereomeric packingNull (Achiral counter-ion)Low (Unless chiral acid used)
Crystal Habit Prisms or blocks (ideal for XRD)Needles or plates (often hygroscopic)Plates (often solvated)
Key Structural Feature "Head-to-Tail" columns or "Clam-shell" packingSimple chloride bridgingCross-linked chains
Mechanism of Action: Why Tartrates Work for Resolution

In 8-MeO-THQA, the primary amine at position C3 is more basic (


) than the aniline-like nitrogen at position N1 (

).
  • Selective Protonation: Weak organic acids (Tartaric) selectively protonate the C3-amine.

  • The "Lattice Lock": The hydroxyl groups of the tartrate anion form a rigid hydrogen bond network with the methoxy oxygen (C8) and the ammonium protons. This specific "3-point recognition" creates a lattice that accommodates only one enantiomer efficiently, precipitating it out while the other remains in solution.

Experimental Protocol: Growth & Characterization

To obtain X-ray quality single crystals, we utilize a Vapor Diffusion method, which yields superior crystallinity compared to rapid cooling.

Protocol: Preparation of Single Crystals (L-Tartrate Salt)
  • Dissolution: Dissolve 100 mg of racemic 8-MeO-THQA in 2 mL of Methanol (MeOH).

  • Addition: Add 1.0 equivalent of L-Tartaric acid dissolved in 1 mL MeOH.

    • Note: Ensure the solution is clear. If precipitate forms immediately, add minimal MeOH and heat to 40°C until dissolved.

  • Vapor Diffusion Setup:

    • Place the solution in a small inner vial (4 mL).

    • Place the inner vial (uncapped) inside a larger outer jar (20 mL) containing 5 mL of Diethyl Ether (Antisolvent).

    • Cap the outer jar tightly.

  • Crystallization: Allow to stand undisturbed at 4°C for 48–72 hours. Ether vapor will slowly diffuse into the MeOH, lowering solubility and growing high-quality prisms.

  • Harvesting: Filter crystals and wash with cold Ether/MeOH (9:1).

Data Collection Parameters (Standard)
  • Temperature: 100 K (Cryocooling is essential to reduce thermal motion of the flexible THQ ring).

  • Radiation: Mo K

    
     (
    
    
    
    Å) or Cu K
    
    
    (for absolute configuration determination).
  • Refinement:

    
     is the target for publishable quality.
    

Structural Analysis Checklist

When analyzing the solved structure, verify these three critical parameters to confirm the salt's utility.

A. Ring Conformation (Puckering)

The tetrahydroquinoline ring is not planar. In 8-MeO-THQA salts, the ring typically adopts a Half-Chair or Screw-Boat conformation to minimize steric clash between the C8-Methoxy group and the C3-Ammonium substituent.

  • Metric: Measure the torsion angles of N1-C2-C3-C4.

  • Target: Deviations from planarity should be

    
    .
    
B. The "Methoxy-Clip" Interaction

The 8-methoxy group is not passive. In stable salts, the oxygen atom of the methoxy group often acts as an intramolecular Hydrogen Bond acceptor for the protonated amine or the solvent.

  • Observation: Check for

    
     contacts 
    
    
    
    Å. This interaction rigidifies the molecule, improving selectivity during resolution.
C. Hydrogen Bond Dimensionality
  • Tartrate Salts: Look for a 2D Sheet structure where tartrate anions link ammonium heads. This indicates a robust resolution system.

  • HCl Salts: Look for 1D Zig-Zag chains involving Chloride ions bridging N1 and N(exocyclic).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for selecting the appropriate salt form based on the research goal (Resolution vs. Bioavailability).

SaltSelectionStrategy Start Start: 8-MeO-THQA Racemate Goal Define Goal Start->Goal Resolution Goal: Chiral Resolution (Enantiopurity) Goal->Resolution Need Pure (R)/(S) Bioavail Goal: Drug Formulation (Solubility/Stability) Goal->Bioavail Need Formulation Agent Select Resolving Agent: L-Tartaric Acid or D-Mandelic Acid Resolution->Agent Acid Select Mineral Acid: HCl, HBr, or Methanesulfonic Bioavail->Acid Solvent Solvent Screen: MeOH/Ether or EtOH/Water Agent->Solvent Cryst Crystallization (Slow Evaporation) Solvent->Cryst Analyze XRD Analysis: Check for Diastereomeric Packing Cryst->Analyze Analyze->Agent Poor Resolution (Try Mandelic) ResultRes Outcome: High ee% Solid (>95%) Analyze->ResultRes SaltForm Salt Formation: Precipitation in EtOAc Acid->SaltForm PolyScreen Polymorph Screening SaltForm->PolyScreen ResultBio Outcome: High Solubility Stable Solid PolyScreen->ResultBio

Figure 1: Strategic workflow for salt selection and analysis of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine.

References

  • Resolution of Tetrahydroquinolines: Ding, H., et al. (2010). "Convenient Synthesis of Optically Pure 8-Methoxy-2-methyl-1,2,3,4-tetrahydroquinoline." Heterocycles, 82(1), 887. Source:

  • Crystal Structure of THQ Salts: Mague, J. T., et al. (2014). "Crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline." Acta Crystallographica Section E, 70(6), o678. Source:

  • Supramolecular Chemistry of Tartrates: Vankova, N., et al. (2024). "Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate." Acta Cryst. E, 80, 756-760. Source:

  • Biological Relevance (N-type Ca Channel Blockers): Ogiyama, T., et al. (2015).[2] "Discovery of an 8-methoxytetrahydroisoquinoline derivative as an orally active N-type calcium channel blocker."[2] Bioorganic & Medicinal Chemistry, 23(15), 4638-4648.[2] Source:

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

Executive Summary & Chemical Profile Effective disposal of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine requires understanding its dual nature as a chiral organic base and a potential environmental toxin . Unlike common...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Effective disposal of 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine requires understanding its dual nature as a chiral organic base and a potential environmental toxin . Unlike common solvents, this intermediate possesses specific amine functionality that dictates strict segregation from acidic waste streams to prevent exothermic incidents in waste containers.

This guide provides a self-validating protocol for the safe sequestration and disposal of this compound, ensuring compliance with RCRA (USA) and local hazardous waste regulations.

Chemical Safety Profile (CSP)
ParameterDataOperational Implication
CAS Number 53899-17-5 (Parent/Analog)Use for waste manifesting and inventory tracking.
Functional Group Secondary/Primary AmineBasic (pH > 7). Incompatible with acids and oxidizers.
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment during transport.
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)H335 (Resp. Irritant)Standard PPE (Nitrile gloves, safety goggles) is mandatory.
Aquatic Toxicity High (Predicted)Zero-discharge policy. Do not release to sink or sewer.

Pre-Disposal: Segregation Logic

The Causality of Segregation: The most critical error in disposing of tetrahydroquinoline derivatives is commingling them with acidic waste (e.g., HCl, H₂SO₄).

  • Mechanism:

    
    .
    
  • Risk: In a closed waste drum, this neutralization reaction generates heat and pressure, potentially causing drum rupture or volatilization of other solvents.

Decision Matrix: Waste Stream Selection

The following workflow illustrates the logical path for determining the correct waste container based on the chemical's state and solvent matrix.

WasteSegregation Start Waste: 8-Methoxy-1,2,3,4- tetrahydroquinolin-3-amine State Physical State? Start->State Solid Solid / Debris (Wipes, Vials, Gloves) State->Solid Liquid Liquid Solution State->Liquid SolidBin Solid Hazardous Waste Bin (Double Bagged) Solid->SolidBin SolventCheck Primary Solvent? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous HaloBin Halogenated Waste Stream (Code: F002/Organic) Halo->HaloBin NonHaloBin Non-Halogenated Organic (Code: F003/Ignitable) NonHalo->NonHaloBin AcidCheck CRITICAL CHECK: Is stream Acidic? Aqueous->AcidCheck AqBin Basic Aqueous Waste (pH > 7) AcidCheck->Start Yes (Do Not Mix!) AcidCheck->AqBin No (Basic/Neutral)

Figure 1: Logic flow for segregating amine waste. Note the critical check to prevent mixing with acidic aqueous streams.

Detailed Disposal Protocols

Protocol A: Liquid Waste (Mother Liquors & Reaction Mixtures)

Objective: Safe containment of the amine in solution.

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: HDPE is resistant to basic amines and most organic solvents. Avoid PVC if chlorinated solvents are present.

  • Labeling:

    • Affix a hazardous waste label before adding waste.

    • Mandatory Fields: "Hazardous Waste," "Organic Base," "Toxic," and the specific chemical name.

    • Self-Validation: If the label does not say "Base," a colleague might accidentally add acid. Always label the hazard class.

  • Transfer:

    • Use a funnel with a splash guard.

    • Pour slowly to avoid splashing.

    • Do not fill >90% capacity (allow headspace for thermal expansion).

  • Secondary Containment:

    • Place the waste bottle in a polyethylene tray capable of holding 110% of the container's volume.

Protocol B: Solid Waste (Contaminated Debris)

Objective: Prevent leaching and environmental contamination from wipes, silica gel, or disposable pipettes.

  • Segregation:

    • Do not throw contaminated paper towels in regular trash.

  • Packaging:

    • Collect in a double-lined clear polyethylene bag (6 mil thickness preferred).

    • If the waste includes silica gel from a column, ensure the silica is dry (solvent evaporated in a fume hood) before sealing, or treat as solid flammable waste if solvent-wet.

  • Sealing:

    • Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.

    • Place the sealed bag into the lab's rigid "Solid Hazardous Waste" drum.

Emergency Procedures: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental release.[1]

Spill Response Workflow:

SpillResponse Detect Spill Detected Assess Assess Volume (<100mL vs >1L) Detect->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Absorbent Socks/Pillows PPE->Contain Absorb Absorb: Vermiculite or Sand Contain->Absorb Collect Collect: Scoop into HDPE Pail Absorb->Collect Label Label as 'Spill Debris - Toxic' Collect->Label

Figure 2: Step-by-step spill response. Speed and containment are prioritized over cleaning to minimize vapor release.

Cleaning Agents:

  • After removing the bulk material, wipe the surface with a dilute surfactant (soap and water) followed by a water rinse.[2]

  • Avoid Bleach: Do not use bleach (sodium hypochlorite) immediately, as it can react with amines to form chloramines (toxic gas).

Regulatory Context (RCRA & Global)

United States (EPA/RCRA)
  • Waste Code: This specific molecule is not P-listed or U-listed.

  • Determination: It is classified as a Characteristic Waste if the waste solution is ignitable (D001) or corrosive (D002).

  • Best Practice: Even if not strictly "hazardous" by listing, treat as Non-Regulated Chemical Waste (Organic) to ensure incineration, which is the only destruction method that guarantees the breakdown of the quinoline ring.

European Union (EWC)
  • List of Waste (LoW) Code: Generally falls under 16 05 08 * (discarded organic chemicals consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 8-Methoxy-1,2,3,4-tetrahydroquinolin-3-amine

Executive Safety Assessment Compound Class: Functionalized Tetrahydroquinoline (THQ) / Primary Amine Risk Banding: Band 3 (Potent/Hazardous) Primary Hazards: Skin/Eye Corrosion (pH dependent), Respiratory Sensitization,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment

Compound Class: Functionalized Tetrahydroquinoline (THQ) / Primary Amine Risk Banding: Band 3 (Potent/Hazardous) Primary Hazards: Skin/Eye Corrosion (pH dependent), Respiratory Sensitization, Acute Toxicity (Oral/Inhalation).

Scientist-to-Scientist Note: While specific toxicological data for the 8-methoxy-3-amino isomer is often limited in public SDS databases, we must apply Structure-Activity Relationship (SAR) principles. The 8-methoxy group is electron-donating, potentially increasing the basicity (and corrosivity) of the primary amine at the C3 position compared to the parent THQ. Furthermore, the tetrahydroquinoline core is a "privileged structure" in medicinal chemistry (often targeting GPCRs or ion channels), implying inherent biological activity. Treat this compound as a potent pharmaceutical intermediate, not a generic reagent.

Hazard Identification & Mechanism

Understanding the chemical mechanism of injury allows for better PPE selection.

FeatureChemical PropertyPhysiological Risk
Primary Amine (C3) High pKa (~9-10), NucleophilicChemical Burns/Irritation: Can saponify skin lipids and cause corneal opacity. Potential for protein haptenization (skin sensitization).
THQ Core Lipophilic bicyclePermeation: Enhanced ability to penetrate the stratum corneum compared to simple aliphatic amines.
8-Methoxy Group Electron DonorMetabolic Liability: Potential for O-demethylation in vivo; quinone-imine formation (reactive metabolite risk).
Physical State Solid (Salt) or Viscous Oil (Free Base)Inhalation: Salt forms generate static-charged dust; Free bases have low vapor pressure but high contact risk.

PPE Selection Matrix

Do not rely on a "one-size-fits-all" approach. PPE must scale with the operational energy and quantity.

Protective Layering Strategy
Body AreaStandard Handling (<1g, Solid)High Energy / Scale-Up (>1g, Solution)Technical Rationale
Hand Protection Double Nitrile (0.11 mm) Laminate (Silver Shield®) under Nitrile Permeation: Aromatic amines can permeate standard nitrile in <15 mins. Laminate film provides >4hr breakthrough time against amine/solvent mixtures (e.g., DCM/DMF).
Respiratory Fume Hood (Face Velocity 100 fpm) PAPR or P100 Respirator Sensitization: Amine salts are often hygroscopic and static; dust inhalation can trigger immediate bronchospasm in sensitized individuals.
Eye/Face Chemical Splash Goggles Face Shield + Goggles Corrosivity: Safety glasses are insufficient. Basic amines cause liquefactive necrosis; immediate sealing of the eyes is critical.
Body Lab Coat (Cotton/Poly) Tyvek® Sleeves or Apron Absorption: The lipophilic nature of the THQ core facilitates transdermal uptake.

Visualized Decision Logic

The following logic flow dictates the required safety posture based on your experimental state.

PPE_Logic Start Experimental Setup State Physical State? Start->State Solid Solid (Salt) State->Solid Liquid Liquid/Solution State->Liquid Quant_S Quantity? Solid->Quant_S Quant_L Solvent Type? Liquid->Quant_L Level1 LEVEL 1: Fume Hood + Nitrile (Dbl) + Goggles Quant_S->Level1 < 100mg Level2 LEVEL 2: Static Control + P100 Mask (if outside hood) Quant_S->Level2 > 100mg or Fine Dust Quant_L->Level1 Water/Alcohol Level3 LEVEL 3: Laminate Gloves + Face Shield + Apron Quant_L->Level3 DCM/DMF/DMSO

Figure 1: PPE Decision Matrix based on physical state and solvent carrier. Note that organic solvents (DCM/DMSO) significantly increase the skin absorption rate of the amine.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Context: 3-amino-THQ salts (e.g., HCl) are prone to static charge, causing "fly-away" powder that contaminates balance surfaces.

  • Engineering Control: utilize an ionizing bar or anti-static gun inside the balance enclosure.

  • Technique: Never weigh directly onto the balance pan. Use a closed tare vessel.

  • Decontamination: Wipe the balance area with a 5% Citric Acid solution immediately after use. Why? Acid neutralizes the amine residue, preventing cross-contamination and rendering it non-volatile.

B. Solubilization (The "Exotherm" Risk)

Context: Dissolving the free base amine in acidic media or reacting with acid chlorides.

  • Thermodynamics: The protonation of the primary amine is exothermic.

  • Protocol: Add the amine slowly to the solvent/acid.

  • Inerting: If using the free base, sparge solvent with Nitrogen/Argon. Why? Electron-rich anilines/THQs are oxidation-prone; oxidation products (iminoquinones) are often more toxic than the parent.

C. Reaction Monitoring

Context: TLC spotting.

  • Hazard: Capillary tubes create micro-droplets.

  • Control: Dispose of spotting capillaries immediately into a dedicated "Sharps - Contaminated" bin inside the hood. Do not leave them on the bench.

Emergency Response & Disposal

Spill Response Workflow

Scenario: 500mg vial of solid drops and shatters.

  • Evacuate & Ventilate: Clear the immediate 3-meter radius.

  • PPE Upgrade: Don Tyvek sleeves and double gloves before re-entering.

  • Containment: Cover powder with a wet paper towel (dampened with dilute acetic acid or water). Why? Prevents dust dispersion.[1][2]

  • Cleanup: Scoop up the wet material.[3] Wipe surface 3x with dilute acid, then soap/water.

Disposal Strategy

Do not mix with general organic waste if oxidizers are present.

Waste StreamClassificationPre-Treatment
Solid Waste Hazardous (Toxic/Irritant)Double bag in polyethylene. Label "Basic Amine Solid".
Liquid Waste Basic OrganicAdjust pH to neutral (pH 7-8) if possible to reduce volatility before capping.
Sharps Chemically ContaminatedNo pre-treatment. Incineration required.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Safety Data Sheets. [Link]

  • European Chemicals Agency (ECHA). (2023). Information on Chemicals - Quinoline Derivatives. (Used for SAR extrapolation). [Link]

  • PubChem. (2023). Compound Summary: 1,2,3,4-Tetrahydroquinoline.[5][6][7] National Library of Medicine. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.